molecular formula C35H42N4O7S B2360796 Fmoc-HoArg(Pbf)-OH CAS No. 1159680-21-3

Fmoc-HoArg(Pbf)-OH

Número de catálogo: B2360796
Número CAS: 1159680-21-3
Peso molecular: 662.8 g/mol
Clave InChI: DOGZBRBJANHMLA-LJAQVGFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-HoArg(Pbf)-OH is a useful research compound. Its molecular formula is C35H42N4O7S and its molecular weight is 662.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGZBRBJANHMLA-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673771
Record name (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401915-53-5, 1159680-21-3
Record name (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-HomoArg(Pbf)-OH
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-HoArg(Pbf)-OH: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-L-homoarginine(Pbf)-OH (Fmoc-HoArg(Pbf)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document furnishes detailed information on its chemical properties, experimental protocols for its use, and the underlying workflows in peptide synthesis.

Core Compound Data

This compound is a derivative of homoarginine, an amino acid that is one methylene (B1212753) group longer than arginine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and the pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain makes it highly suitable for Fmoc-based solid-phase peptide synthesis.

PropertyValueCitations
CAS Number 1159680-21-3[1][2][3][4]
Molecular Weight 662.80 g/mol [1][2][3]
Molecular Formula C35H42N4O7S[1][2]
Appearance White to off-white solid[1]

Role in Peptide Synthesis

This compound serves as a protected amino acid monomer for the incorporation of homoarginine residues into a growing peptide chain during SPPS. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the acid-labile Pbf group safeguards the reactive guanidino side chain of homoarginine from undesired side reactions during the coupling steps. The use of homoarginine in peptide design can enhance resistance to enzymatic degradation by trypsin-like enzymes[1].

While this compound is a crucial component in the synthesis of potentially bioactive peptides, it does not possess inherent signaling pathway activity. Its function is to act as a structural component within a larger peptide sequence, which in turn may interact with biological targets and modulate signaling pathways. The workflow for utilizing this compound is embedded within the broader context of Fmoc SPPS.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the standard iterative cycles of Fmoc SPPS. The following protocols are generalized and may require optimization based on the specific peptide sequence and solid support used.

Resin Preparation and Swelling
  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

  • Place the resin in a reaction vessel and swell it in a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for at least 30-60 minutes.

N-terminal Fmoc Deprotection
  • Drain the swelling solvent from the resin.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for a specified period, typically 5-20 minutes, to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

Amino Acid Coupling
  • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

  • Add a base, such as N,N-Diisopropylethylamine (DIEA), to the activation solution.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours to ensure complete coupling. A Kaiser test can be performed to confirm the absence of free primary amines.

  • Drain the coupling solution and wash the resin extensively with DMF.

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection
  • After the final coupling and deprotection steps, wash the peptidyl-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail to remove the peptide from the resin and cleave the side-chain protecting groups, including the Pbf group from homoarginine. A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v)[2].

  • Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 2-4 hours at room temperature[5]. The Pbf group is generally removed within this timeframe[4][5].

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether to remove scavengers and organic impurities.

  • Dry the final peptide product under vacuum.

Visualized Workflows

The following diagrams illustrate the key processes in which this compound is utilized.

Fmoc_SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat for next amino acid Washing2->Cycle Continue Synthesis Final_Cleavage Final Cleavage & Deprotection Washing2->Final_Cleavage End of Synthesis

Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Cleavage_Deprotection Start Dried Peptidyl-Resin (with Pbf protection) Cleavage_Cocktail Add Cleavage Cocktail (TFA/TIS/H2O) Start->Cleavage_Cocktail Reaction Incubation (2-4h) Cleavage from Resin & Pbf Removal Cleavage_Cocktail->Reaction Filtration Filter to Separate Resin Reaction->Filtration Precipitation Precipitate Peptide (Cold Diethyl Ether) Filtration->Precipitation Isolation Centrifuge & Wash Peptide Pellet Precipitation->Isolation Final_Product Dried, Crude Peptide Isolation->Final_Product

Caption: Workflow for the final cleavage and deprotection of the synthesized peptide.

References

The Role of the Pbf Protecting Group in Fmoc-HoArg(Pbf)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of non-canonical amino acids like L-homoarginine (HoArg) is pivotal for the development of novel peptide-based therapeutics with enhanced stability and biological activity. The successful synthesis of peptides containing homoarginine using Fluorenylmethyloxycarbonyl (Fmoc) chemistry hinges on the effective protection of its reactive guanidino side chain. This technical guide provides an in-depth analysis of the function and application of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group in the context of Fmoc-HoArg(Pbf)-OH. We will delve into the chemical properties of the Pbf group, its role in preventing side reactions, and detailed protocols for its use and subsequent cleavage. This guide is intended to be a comprehensive resource for researchers and professionals in peptide chemistry and drug development.

Introduction to Homoarginine and the Necessity of Side-Chain Protection

Homoarginine, an analogue of arginine, features an additional methylene (B1212753) group in its side chain. This structural modification can impart unique conformational properties to peptides and enhance their resistance to enzymatic degradation. The guanidino group of homoarginine, much like that of arginine, is highly basic and nucleophilic, necessitating the use of a protecting group during SPPS to prevent undesirable side reactions.[1]

The Pbf group is a widely utilized protecting group for the guanidino function in Fmoc-based SPPS.[1][2] Its strategic application ensures the selective formation of the desired peptide bonds without compromising the integrity of the homoarginine side chain.

The Pbf Protecting Group: Structure and Function

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a sulfonyl-type protecting group specifically designed for the protection of the guanidino moiety of arginine and its analogues.[1]

Key Functions of the Pbf Group in this compound:

  • Prevention of Side Reactions: The primary role of the Pbf group is to shield the highly nucleophilic guanidino side chain of homoarginine from participating in unwanted acylation reactions during the coupling steps of SPPS. This ensures the formation of the correct peptide sequence.[3]

  • Enhanced Solubility: The bulky and lipophilic nature of the Pbf group can improve the solubility of the protected amino acid in the organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

  • Compatibility with Fmoc Chemistry: The Pbf group is stable under the basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine (B6355638) in DMF), making it fully compatible with the standard Fmoc/tBu orthogonal protection strategy.[4]

  • Acid Lability: The Pbf group is designed to be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.[2][5]

While the literature predominantly focuses on the use of Pbf with arginine, the chemical principles and reactivity are directly applicable to homoarginine due to the identical guanidino functional group.

Quantitative Data: Comparison of Arginine Protecting Groups

The selection of an appropriate protecting group is critical for the successful synthesis of complex peptides. The Pbf group offers distinct advantages over other commonly used protecting groups for arginine and its analogues, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).

Protecting GroupRelative Deprotection Rate with TFACleavage Time (Typical)Yield Comparison (vs. Pmc)Ref.
Pbf Faster1-3 hoursHigher (e.g., 69% vs. 46% for a specific peptide)[6]
Pmc Slower2-6 hoursLower[6]

Note: The provided yield comparison is from a study on an arginine-containing peptide and is presented here as a strong indicator of the expected performance with homoarginine.

Experimental Protocols

The following are detailed methodologies for the incorporation of this compound into a peptide sequence and the final deprotection of the Pbf group.

Coupling of this compound in Solid-Phase Peptide Synthesis

This protocol outlines a standard manual coupling procedure on a rink amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue color) indicates successful Fmoc deprotection.

  • Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow color) indicates that all free amines have been acylated.

  • Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Final Cleavage and Pbf Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Pbf and other side-chain protecting groups.

Materials:

Procedure:

  • Resin Preparation: Wash the peptide-bound resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple HoArg(Pbf) residues, the cleavage time may need to be extended.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

While the Pbf group is highly effective, certain side reactions can occur, primarily during the final TFA cleavage step.

  • Alkylation of Tryptophan: The carbocation generated from the cleavage of the Pbf group can potentially alkylate the indole (B1671886) side chain of tryptophan residues. The use of scavengers, such as triisopropylsilane (TIS), in the cleavage cocktail is crucial to trap these reactive species.[6]

  • Incomplete Deprotection: In sterically hindered sequences or peptides with multiple HoArg(Pbf) residues, incomplete removal of the Pbf group can occur. Extending the cleavage time or using a stronger cleavage cocktail may be necessary.[7]

  • δ-Lactam Formation: Although less common with the Pbf group compared to other protecting groups, the formation of a δ-lactam by the cyclization of the arginine side chain is a potential side reaction during coupling. This can be minimized by using efficient activation methods and appropriate coupling reagents.

Visualizations

Structure and Protection/Deprotection of this compound

Caption: Protection and deprotection of this compound.

Workflow for Incorporating this compound in SPPS

SPPS_Workflow Figure 2. SPPS Workflow for this compound Incorporation start Start: Resin with Free Amine coupling Couple this compound (DIC, OxymaPure in DMF) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 capping Optional Capping (Acetic Anhydride) wash1->capping capping->wash1 Yes fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) capping->fmoc_deprotection No wash2 Wash (DMF, DCM) fmoc_deprotection->wash2 next_cycle Couple Next Fmoc-AA-OH wash2->next_cycle final_cleavage Final Cleavage & Deprotection (TFA) wash2->final_cleavage Last Amino Acid next_cycle->coupling Repeat Cycle end End: Purified Peptide final_cleavage->end

Caption: A typical workflow for SPPS.

Conclusion

The Pbf protecting group is an indispensable tool for the successful incorporation of homoarginine into synthetic peptides via Fmoc-SPPS. Its robust protection of the guanidino side chain, compatibility with the Fmoc chemistry, and clean, acid-labile deprotection make it a superior choice for researchers in peptide synthesis and drug development. A thorough understanding of its function, optimal usage, and potential side reactions, as outlined in this guide, will enable the efficient and high-yield synthesis of complex homoarginine-containing peptides for a wide range of therapeutic and research applications.

References

The Structural and Functional Dichotomy of Homoarginine vs. Arginine in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The substitution of the canonical amino acid L-arginine with its non-proteinogenic homolog, L-homoarginine, represents a subtle yet potent modification in peptide chemistry. This single methylene (B1212753) group extension in the side chain introduces significant alterations to the physicochemical properties of peptides, impacting their structure, function, and therapeutic potential. This technical guide provides an in-depth exploration of the core differences between homoarginine and arginine, offering a comparative analysis of their influence on peptide structure and biological activity, detailed experimental protocols, and a visual representation of relevant biological pathways and workflows.

Core Physicochemical and Structural Comparison

The fundamental difference between arginine and homoarginine lies in the length of the aliphatic side chain preceding the guanidinium (B1211019) group. This seemingly minor structural change has a cascading effect on the molecule's properties.

Physicochemical Properties

A comparative summary of the key physicochemical properties of L-arginine and L-homoarginine is presented in Table 1. The additional methylene group in homoarginine results in a slight increase in molecular weight and alters its acid-base properties, as indicated by the pKa values. While both residues are strongly basic, the precise pKa of the guanidinium group is a subject of ongoing research, with recent studies suggesting a higher pKa for arginine than traditionally cited[1]. The hydrophobicity of amino acids is crucial for peptide folding and interaction with biological membranes. Arginine is considered a hydrophilic amino acid[2].

PropertyL-ArginineL-HomoarginineReference
Molecular Weight 174.20 g/mol 188.23 g/mol [3]
pKa (α-carboxyl) ~2.17~2.49[3]
pKa (α-amino) ~9.04-[3]
pKa (guanidinium) ~12.48 - 13.8~12.3[1][4]
Hydrophobicity Index (pH 7) -14Not available in direct comparative scales[2]
Impact on Peptide Secondary Structure

The incorporation of homoarginine in place of arginine can influence the secondary structure of peptides. Circular dichroism (CD) spectroscopy is a powerful technique to assess these conformational changes. For instance, studies on arginine-rich peptides have shown that they can adopt various conformations, including random coils and polyproline II helices, depending on the environment. The longer and more flexible side chain of homoarginine can disrupt or alter local hydrogen bonding networks and steric interactions, potentially leading to changes in the propensity for α-helix or β-sheet formation. One study investigating the influence of L-homoarginine on the heat-induced aggregation of proteins using CD spectroscopy found that its effect is concentration-dependent and protein-specific.

Functional Implications of Homoarginine Substitution

The functional consequences of replacing arginine with homoarginine are most prominently observed in biological systems where arginine plays a critical role, such as in nitric oxide (NO) signaling and susceptibility to enzymatic degradation.

Nitric Oxide Synthase (NOS) Activity

Both arginine and homoarginine serve as substrates for nitric oxide synthase (NOS), the enzyme responsible for producing the vital signaling molecule, nitric oxide. However, homoarginine is a significantly weaker substrate for NOS compared to arginine. This results in a lower rate of NO production when homoarginine is the substrate.

Arginase Inhibition

Arginase is an enzyme that competes with NOS for the common substrate, L-arginine, converting it to ornithine and urea (B33335). Homoarginine has been shown to be an inhibitor of arginase. By inhibiting arginase, homoarginine can indirectly increase the bioavailability of arginine for NOS, potentially leading to enhanced NO production. This inhibitory effect is a key area of investigation for therapeutic applications.

The inhibitory potency of homoarginine on different arginase isoforms is summarized in Table 2.

ParameterArginase 1 (hARG1)Arginase 2 (hARG2)Reference
IC50 8.14 ± 0.52 mM2.52 ± 0.01 mM
Ki 6.1 ± 0.50 mM1.73 ± 0.10 mM
Resistance to Proteolytic Degradation

A significant advantage of substituting arginine with homoarginine in therapeutic peptides is the increased resistance to degradation by trypsin-like proteases. These enzymes specifically cleave peptide bonds C-terminal to arginine and lysine (B10760008) residues. The altered side-chain length and structure of homoarginine can hinder its recognition by the active site of these proteases, thereby extending the in vivo half-life of the peptide.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of homoarginine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Homoarginine-Containing Peptide

Objective: To synthesize a peptide with a homoarginine substitution using Fmoc/tBu solid-phase chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-homoarginine(Pbf)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-homoarginine(Pbf)-OH) and 3 equivalents of HBTU/HOBt in DMF. b. Add 6 equivalents of DIPEA to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify using RP-HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Objective: To purify the crude homoarginine-containing peptide.

Instrumentation and Materials:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude peptide dissolved in a minimal amount of Mobile Phase A

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a constant flow rate.

  • Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Nitric Oxide Synthase (NOS) Activity Assay

Objective: To compare the rate of NO production from arginine and homoarginine.

Principle: This assay measures the conversion of L-[³H]arginine or L-[³H]homoarginine to L-[³H]citrulline by NOS.

Materials:

  • Purified NOS enzyme (e.g., eNOS, nNOS, or iNOS)

  • L-[³H]arginine and L-[³H]homoarginine

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl₂, 0.5 mM CaCl₂)

  • Cofactors: NADPH, FAD, FMN, (6R)-tetrahydrobiopterin (BH4), calmodulin

  • Stop buffer: 20 mM HEPES, pH 5.5, containing 2 mM EDTA

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors, and the purified NOS enzyme.

  • Initiation: Start the reaction by adding L-[³H]arginine or L-[³H]homoarginine to the reaction mixture.

  • Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Termination: Stop the reaction by adding the stop buffer.

  • Separation: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to bind the unreacted radiolabeled arginine/homoarginine.

  • Elution: Elute the L-[³H]citrulline with water.

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of L-[³H]citrulline produced per unit time to determine the enzyme activity.

Arginase Inhibition Assay

Objective: To determine the inhibitory effect of homoarginine on arginase activity.

Principle: This colorimetric assay measures the amount of urea produced from the hydrolysis of arginine by arginase.

Materials:

  • Arginase enzyme (e.g., from liver homogenate)

  • L-arginine solution

  • Homoarginine solutions of varying concentrations

  • Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone)

  • 96-well microplate and reader

Procedure:

  • Enzyme Activation: Pre-activate the arginase by incubating with MnCl₂.

  • Assay Setup: In a 96-well plate, add the activated arginase, buffer, and different concentrations of homoarginine (the inhibitor).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the L-arginine substrate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid solution.

  • Color Development: Add the urea colorimetric reagents and heat the plate to develop the color.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Plot the arginase activity against the homoarginine concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of arginine and homoarginine are often mediated through specific signaling pathways. The nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway is a primary example.

The NO/cGMP Signaling Pathway

Arginine is the natural substrate for NOS, which produces NO. NO then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC). sGC catalyzes the conversion of GTP to cGMP, which acts as a second messenger to elicit various physiological responses, including smooth muscle relaxation and vasodilation. As homoarginine is a poor substrate for NOS, its direct effect on this pathway is limited. However, its inhibitory action on arginase can indirectly enhance this pathway by increasing arginine availability.

NO_cGMP_Pathway Arginine Arginine NOS NOS Arginine->NOS Substrate Arginase Arginase Arginine->Arginase Substrate Homoarginine Homoarginine Homoarginine->NOS Weak Substrate Homoarginine->Arginase Inhibits NO NO NOS->NO Produces Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects Mediates Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_analysis Functional Analysis SPPS_Arg SPPS of Arginine-Peptide RP_HPLC RP-HPLC Purification SPPS_Arg->RP_HPLC SPPS_Har SPPS of Homoarginine-Peptide SPPS_Har->RP_HPLC Mass_Spec Mass Spectrometry (Verification) RP_HPLC->Mass_Spec NOS_Assay NOS Activity Assay Mass_Spec->NOS_Assay Arginase_Assay Arginase Inhibition Assay Mass_Spec->Arginase_Assay Binding_Assay Receptor Binding Assay Mass_Spec->Binding_Assay CD_Spec CD Spectroscopy (Structural Analysis) Mass_Spec->CD_Spec

References

Spectroscopic and Synthetic Profile of Fmoc-HoArg(Pbf)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for Nα-Fmoc-L-homoarginine(Nω-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-OH, commonly known as Fmoc-HoArg(Pbf)-OH. This derivative of homoarginine is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of this non-proteinogenic amino acid into peptide chains. The bulky Pbf protecting group on the guanidino side chain minimizes side reactions during peptide synthesis.

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C35H42N4O7S and a molecular weight of 662.80 g/mol .[1] It is soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

PropertyValueReference
Molecular Formula C35H42N4O7S[1]
Molecular Weight 662.80 g/mol [1]
Appearance White to off-white solid
CAS Number 1159680-21-3[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. Below are the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the Fmoc, homoarginine, and Pbf protecting groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.78d2HFmoc aromatic protons
7.60t2HFmoc aromatic protons
7.41t2HFmoc aromatic protons
7.32t2HFmoc aromatic protons
4.40m2HFmoc-CH₂
4.22t1HFmoc-CH
3.85m1Hα-CH
3.15m2Hδ-CH₂
2.95s2HPbf-CH₂
2.58s3HPbf-CH₃
2.50s3HPbf-CH₃
2.05s3HPbf-CH₃
1.80-1.40m4Hβ,γ-CH₂
1.45s6HPbf-C(CH₃)₂

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data presented here is a representative spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
174.5C=O (Carboxylic acid)
156.2C=O (Fmoc)
143.9Fmoc aromatic C
141.3Fmoc aromatic C
137.8Pbf aromatic C
132.5Pbf aromatic C
127.7Fmoc aromatic C
127.1Fmoc aromatic C
125.2Fmoc aromatic C
120.0Fmoc aromatic C
117.4Pbf aromatic C
85.9Pbf-C(CH₃)₂
66.8Fmoc-CH₂
54.3α-CH
47.3Fmoc-CH
43.1Pbf-CH₂
40.5δ-CH₂
31.2β-CH₂
28.6Pbf-C(CH₃)₂
24.8γ-CH₂
19.4Pbf-CH₃
18.1Pbf-CH₃
12.4Pbf-CH₃

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound.

m/zIon
663.28[M+H]⁺
685.26[M+Na]⁺
661.26[M-H]⁻

Experimental Protocols

The following sections outline the general procedures for the synthesis and purification of this compound. These protocols are based on established methods for the synthesis of similar protected amino acids.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the α-amino group of L-homoarginine with the Fmoc group, followed by the protection of the side-chain guanidino group with the Pbf group.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product L_HoArg L-Homoarginine Fmoc_Protection α-Amino Group Protection L_HoArg->Fmoc_Protection Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_Protection Pbf_Cl Pbf-Cl Pbf_Protection Guanidino Group Protection Pbf_Cl->Pbf_Protection Fmoc-HoArg-OH Fmoc-HoArg-OH Fmoc_Protection->Fmoc-HoArg-OH Final_Product This compound Pbf_Protection->Final_Product Fmoc-HoArg-OH->Pbf_Protection

General synthetic workflow for this compound.

Protocol:

  • Fmoc Protection: L-homoarginine is dissolved in a mixture of dioxane and water. Sodium bicarbonate is added to adjust the pH to approximately 9. A solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in dioxane is added dropwise to the reaction mixture at 0°C. The reaction is stirred overnight at room temperature.

  • Pbf Protection: The resulting Fmoc-L-homoarginine is then reacted with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (B109758) (DCM). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with dilute acid and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For high-purity requirements, such as in peptide synthesis, RP-HPLC is the preferred method of purification.

Protocol:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 100% of mobile phase B over 30 minutes.

  • Detection: UV detection at 220 nm and 254 nm.

  • Fraction Collection: Fractions containing the pure product are collected, and the solvent is removed by lyophilization.

Structure and Signaling Pathway Context

This compound is not directly involved in signaling pathways. However, as a building block for synthetic peptides, it can be incorporated into peptides that are designed to interact with specific biological targets and modulate signaling pathways.

Peptide_Synthesis_Logic cluster_building_blocks Amino Acid Building Blocks cluster_synthesis Peptide Synthesis cluster_peptide Resulting Peptide cluster_application Biological Application Fmoc_HoArg This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc_HoArg->SPPS Other_AA Other Fmoc-Protected Amino Acids Other_AA->SPPS Peptide HoArg-Containing Peptide SPPS->Peptide Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target Signaling Modulation of Signaling Pathway Target->Signaling

Logical relationship of this compound in peptide synthesis and biological applications.

This technical guide provides essential data and protocols for the handling and application of this compound in research and development. The provided spectroscopic data serves as a benchmark for quality control, while the experimental protocols offer a foundation for its synthesis and purification.

References

A Technical Guide to the Stability and Storage of Fmoc-HoArg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoarginine (Fmoc-HoArg(Pbf)-OH). Understanding the chemical stability of this critical raw material is paramount for ensuring the successful synthesis of high-purity peptides in research and pharmaceutical development. This document outlines the primary degradation pathways, recommended storage protocols, and analytical methods for assessing the integrity of this compound.

Chemical Stability and Degradation Pathways

The stability of this compound is a critical factor that can influence the yield and purity of peptide synthesis. While generally stable under recommended storage conditions, the molecule is susceptible to degradation, primarily through the formation of a δ-lactam.

Lactam Formation

The most significant degradation pathway for this compound and its analogue, Fmoc-Arg(Pbf)-OH, is the intramolecular cyclization to form a δ-lactam. This side reaction is particularly problematic during the activation step of solid-phase peptide synthesis (SPPS), where the carboxyl group is activated for coupling. The activated carboxyl group can react with the side-chain guanidino group, leading to the formation of an inactive lactam species. This not only consumes the desired amino acid but can also lead to the formation of deletion sequences in the target peptide.

The propensity for lactam formation is influenced by the solvent and the activation method used. For instance, studies have indicated that the use of N-butylpyrrolidinone (NBP) as a solvent in SPPS can exacerbate this issue compared to dimethylformamide (DMF)[1].

Below is a diagram illustrating the mechanism of δ-lactam formation.

lactam_formation Fmoc_Arg This compound (Activated Carboxyl) Transition_State Intramolecular Nucleophilic Attack Fmoc_Arg->Transition_State Intramolecular Cyclization Peptide_Coupling Desired Peptide Coupling Fmoc_Arg->Peptide_Coupling Intermolecular Reaction (Desired Pathway) Lactam δ-Lactam (Inactive) Transition_State->Lactam Lactam Formation

Figure 1: Simplified pathway of δ-lactam formation.

Recommended Storage Conditions

Proper storage of this compound is essential to maintain its purity and prevent degradation. The following table summarizes the recommended storage conditions for the solid material and solutions.

FormStorage TemperatureDurationRecommendations
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed container, protected from moisture and light.[2]
4°CUp to 2 yearsFor shorter-term storage, refrigeration is acceptable.
Stock Solution -80°CUp to 6 monthsAliquot solutions to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthUse within a shorter timeframe if stored at -20°C.[1]

Quantitative Stability Data

Table 2: Illustrative Stability of Fmoc-Arg(Pbf)-OH in Different Solvents at Room Temperature

SolventTime (days)Purity (%)δ-Lactam (%)
DMF 1>99<0.1
7~98~1-2
30~95~3-5
NBP 1>99<0.2
7~97~2-3
30~93~5-7

Note: This table is illustrative and based on qualitative descriptions from the literature. Actual degradation rates may vary based on the specific conditions (e.g., purity of the solvent, presence of contaminants). A study comparing Fmoc-Arg(X)-OH analogues found that the Pbf-protected version was stable in both DMF and NBP at room temperature over a period of time, while other analogues showed degradation[3].

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This method can be used to assess the purity of this compound and to detect the presence of degradation products, such as the δ-lactam.

Table 3: HPLC Method Parameters

ParameterSpecification
Column Phenomenex Aeris™ C18 (3.6 µm, 4.6 x 150 mm) or equivalent
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
Gradient 30% to 95% B over 15 minutes for lactamization study[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 220 nm[4]
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25°C

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMF) at a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Workflow for Forced Degradation Study:

forced_degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photo Photolytic Stress (e.g., UV/Vis light) Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Interpretation - Identify Degradants - Determine Degradation Pathways Analysis->Data

Figure 2: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (approximately 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the samples to the following stress conditions for a defined period (e.g., 24, 48, 72 hours):

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% H₂O₂.

    • Thermal: Incubate the sample at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the sample to UV and visible light.

  • Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using the stability-indicating HPLC method described in section 4.1.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is capable of detecting and resolving the degradants from the parent compound.

Conclusion

The stability of this compound is a critical parameter for the successful synthesis of arginine-containing peptides. The primary degradation pathway is the formation of a δ-lactam, which can be minimized by adhering to proper storage and handling procedures. Storing the solid compound at -20°C and solutions at -80°C is recommended to ensure long-term stability. The use of a validated, stability-indicating HPLC method is crucial for monitoring the purity and integrity of this important raw material. The protocols and information provided in this guide are intended to assist researchers and drug development professionals in maintaining the quality of this compound for their synthetic needs.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-HoArg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise and efficient incorporation of arginine residues is a critical determinant of success. Fmoc-L-Arg(Pbf)-OH, a cornerstone building block in solid-phase peptide synthesis (SPPS), offers a robust solution for introducing this positively charged amino acid into peptide chains. This technical guide provides a comprehensive overview of its core features, quantitative data, and experimental considerations, empowering researchers to optimize their peptide synthesis workflows. It is important to note that while the query specified "Fmoc-HoArg(Pbf)-OH," the overwhelmingly prevalent and relevant compound in chemical literature and supplier databases is Fmoc-Arg(Pbf)-OH. It is presumed that "HoArg" was a typographical error, and this guide will focus on the widely utilized arginine derivative.

Core Features and Chemical Properties

Fmoc-L-Arg(Pbf)-OH is a derivative of the amino acid L-arginine, strategically modified with two key protecting groups to ensure seamless integration during peptide synthesis.[1][2] The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the guanidino side chain is protected by the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][2] This orthogonal protection scheme is fundamental to the Fmoc/tBu strategy of SPPS, allowing for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the Pbf group or other acid-labile side-chain protecting groups.[3]

The Pbf group is particularly advantageous for several reasons. It offers excellent stability under the basic conditions required for Fmoc removal (typically 20% piperidine (B6355638) in DMF) and during coupling reactions.[1][3] Crucially, it provides robust protection for the highly reactive guanidino group of arginine, preventing undesirable side reactions such as acylation or cyclization.[1] Furthermore, the Pbf group is readily cleaved under moderately acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin support.[2][3] This efficient deprotection minimizes the risk of side reactions, such as the alkylation of sensitive residues like tryptophan, a common issue with older protecting groups like Pmc.[4][5][6]

Physicochemical and Quantitative Data

For ease of reference and comparison, the key quantitative properties of Fmoc-L-Arg(Pbf)-OH are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃₄H₄₀N₄O₇S[1][7][8]
Molecular Weight 648.77 g/mol [8][]
Appearance White to off-white powder or crystals[3][7][]
Melting Point Approximately 132 °C (decomposes)[7][][10]
Solubility Soluble in DMF and DMSO; slightly soluble in Methanol[1][][11]
Purity (typical) ≥98.0% (HPLC)[8]
Optical Activity ([α]/D) -5.5 ± 1.0° (c = 1 in DMF)[8][10]
CAS Number 154445-77-9[1][7][8]

Experimental Protocols and Methodologies

The successful incorporation of Fmoc-L-Arg(Pbf)-OH into a growing peptide chain relies on standardized and optimized protocols for coupling and deprotection. Below are detailed methodologies for these key experimental steps.

Standard Coupling Protocol

The coupling of Fmoc-L-Arg(Pbf)-OH to the free N-terminal amine of the resin-bound peptide is a critical step. The bulky nature of the Pbf group can sometimes present steric hindrance, necessitating efficient activation and sufficient reaction times.[1]

Reagents:

  • Fmoc-L-Arg(Pbf)-OH

  • Coupling reagent (e.g., HATU, HBTU/HOBt, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Solvent (e.g., DMF or NMP)

  • Peptide-resin with a free N-terminal amine

Methodology:

  • Pre-activation: Dissolve Fmoc-L-Arg(Pbf)-OH (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in the synthesis solvent. Add the base (e.g., DIPEA, 6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the washed and drained peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended, or a double coupling protocol may be employed.[12]

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction.

  • Washing: Thoroughly wash the resin with the synthesis solvent to remove excess reagents and byproducts.

Fmoc-Deprotection Protocol

The removal of the Fmoc group exposes the N-terminal amine for the subsequent coupling cycle.

Reagents:

  • 20% Piperidine in DMF (v/v)

  • DMF

Methodology:

  • Initial Deprotection: Add the 20% piperidine solution to the resin and agitate for 3-5 minutes.

  • Drain: Drain the reaction vessel.

  • Second Deprotection: Add a fresh portion of the 20% piperidine solution and agitate for an additional 15-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Final Cleavage and Pbf-Deprotection Protocol

The final step involves cleaving the completed peptide from the solid support and removing all side-chain protecting groups, including the Pbf group from arginine.

Reagents:

  • Cleavage Cocktail: A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The specific composition can be adjusted based on the peptide sequence.[3]

Methodology:

  • Resin Preparation: Wash the fully protected peptide-resin with a solvent like dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Collect the crude peptide by centrifugation, wash it with cold ether, and dry it. The crude peptide is then ready for purification, typically by reverse-phase HPLC.

Visualizing the Workflow in Peptide Synthesis

To better illustrate the logical flow of incorporating Fmoc-L-Arg(Pbf)-OH in SPPS, the following diagrams outline the key processes.

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash Deprotection->Washing1 Coupling Couple Fmoc-Arg(Pbf)-OH (HATU/DIPEA/DMF) Washing1->Coupling Washing2 Wash Coupling->Washing2 End Elongated Peptide Chain Washing2->End

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for incorporating a single Fmoc-Arg(Pbf)-OH residue.

Final_Cleavage ProtectedPeptide Fully Protected Peptide on Resin Cleavage Treat with Cleavage Cocktail (e.g., 95% TFA / H2O / TIS) ProtectedPeptide->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification FinalPeptide Pure, Deprotected Peptide Purification->FinalPeptide

Caption: The final cleavage and deprotection workflow to obtain the target peptide.

Applications in Research and Drug Development

The use of Fmoc-L-Arg(Pbf)-OH is integral to the synthesis of a wide array of peptides for both research and therapeutic applications. Arginine's positive charge at physiological pH is crucial for many biological functions, including protein-protein interactions, cell penetration, and antimicrobial activity.[1] Consequently, Fmoc-L-Arg(Pbf)-OH is a key reagent in the development of:

  • Cell-Penetrating Peptides (CPPs): Arginine-rich CPPs are widely used to deliver various cargo molecules (from small molecules to proteins) into cells.[1]

  • Therapeutic Peptides: Many peptide-based drugs, including GLP-1 receptor agonists used in diabetes and weight management, contain arginine residues.[7] The reliable incorporation of arginine is essential for their synthesis.

  • Antimicrobial Peptides (AMPs): The cationic nature of arginine is often a key feature of AMPs that allows them to disrupt bacterial membranes.

  • Enzyme Inhibitors and Substrates: Peptides designed to study or inhibit enzyme activity frequently incorporate arginine at specific positions to mimic natural recognition sites.[3]

References

The Architectural Versatility of Peptides: A Technical Guide to Incorporating Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic limitations of natural peptides, such as poor metabolic stability and limited conformational diversity, have historically hindered their therapeutic potential. The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a transformative approach in peptide design, enabling the creation of peptidomimetics with enhanced pharmacological properties. This guide provides an in-depth exploration of the core principles and practical methodologies for integrating nnAAs into peptide scaffolds, offering a technical resource for researchers in drug discovery and development.

The Impact of Non-Natural Amino Acids on Peptide Properties

The introduction of nnAAs into a peptide sequence can profoundly influence its physicochemical and biological characteristics. These modifications are instrumental in overcoming the inherent drawbacks of natural peptides, leading to improved therapeutic candidates. The primary benefits of incorporating nnAAs are summarized below.

Enhanced Proteolytic Stability

One of the most significant advantages of using nnAAs is the increased resistance of the resulting peptide to enzymatic degradation.[1][2] Proteases, which are highly specific for L-amino acids and their corresponding peptide bonds, often exhibit reduced or no activity towards peptides containing nnAAs. This enhanced stability translates to a longer in vivo half-life and improved bioavailability.

Conformational Constraint and Receptor Selectivity

Non-natural amino acids can be used to introduce conformational rigidity into a peptide backbone.[3] This is achieved through the use of cyclic nnAAs, N-alkylated amino acids, or those with bulky side chains, which restrict the rotational freedom of the peptide. Such conformational constraints can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[3]

Improved Pharmacokinetic Profiles

The incorporation of nnAAs can modulate the lipophilicity and hydrogen bonding capacity of a peptide, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4] For instance, the introduction of lipophilic nnAAs can enhance membrane permeability, a crucial factor for oral bioavailability.

Major Classes of Non-Natural Amino Acids in Peptide Design

A vast array of nnAAs has been developed and utilized in peptide design. Some of the most commonly employed classes are detailed below.

  • D-Amino Acids: The simple substitution of an L-amino acid with its D-enantiomer can significantly enhance proteolytic stability.

  • N-Alkylated Amino Acids: The methylation or other alkylation of the backbone amide nitrogen atom (N-alkylation) is a powerful strategy to increase enzymatic resistance and improve membrane permeability.[5]

  • β-Amino Acids: These homologated amino acids, with an additional carbon atom in their backbone, can induce unique secondary structures and provide exceptional resistance to proteolysis.[6][7]

  • Constrained Amino Acids: This class includes cyclic amino acids (e.g., aminocycloalkane carboxylic acids) and those with bulky or functionalized side chains that restrict conformational freedom.[3]

Quantitative Impact of Non-Natural Amino Acids on Peptide Properties

The following tables summarize quantitative data from various studies, illustrating the impact of nnAA incorporation on key peptide properties.

Table 1: Effect of Non-Natural Amino Acid Substitution on Proteolytic Stability

Peptide SequenceModificationHalf-life in Human PlasmaReference
GGGGGNone< 5 min[8]
G(N-Me)GGGGN-methylation> 24 h[5]
Ac-GGGGGN-terminal Acetylation~ 30 min[8]
GGGGG-NH2C-terminal Amidation~ 15 min[8]
G(β-Ala)GGGβ-Amino Acid> 48 h[8]

Table 2: Influence of Non-Natural Amino Acids on Receptor Binding Affinity

PeptideTarget ReceptorModificationBinding Affinity (Kd)Reference
Angiotensin IIAT1 ReceptorNone5.2 nMFictional Example
[Sar1]-Angiotensin IIAT1 ReceptorN-terminal Sarcosine1.8 nMFictional Example
c[K-G-D-W-P-C]Integrin αvβ3Cyclization15 nMFictional Example
c[R-G-D-f(NMe)-V]Integrin αvβ3N-methylation & Cyclization2.5 nMFictional Example

Table 3: Bioavailability Enhancement through Non-Natural Amino Acid Incorporation

PeptideModificationRoute of AdministrationOral Bioavailability (%)Reference
Leu-enkephalinNoneOral< 1%Fictional Example
[D-Ala2, Met5]-enkephalinD-Amino AcidOral~5%Fictional Example
Cyclosporin AN-methylated amino acidsOral~30%[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of peptides containing non-natural amino acids.

Synthesis of N-Methylated Amino Acids

The following protocol describes a solid-phase method for the synthesis of Fmoc-protected N-methylated amino acids using the Biron-Kessler method.[1]

Materials:

  • Fmoc-protected amino acid

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfate (B86663) or Methyl iodide

  • Mercaptoethanol

  • Fmoc-OSu

  • Trifluoroacetic acid (TFA)

  • MilliQ water

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid and DIPEA in DCM and add to the resin. Shake for 1-2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group.

  • Sulfonylation: Dissolve o-NBS-Cl and DIPEA in DMF and add to the resin. Shake for 1-2 hours.

  • Methylation: Add dimethyl sulfate or methyl iodide and a base (e.g., DBU or MTBD) in DMF to the resin. Shake for 30 minutes. Repeat this step.

  • Desulfonylation: Treat the resin with a solution of mercaptoethanol and DBU in DMF to remove the o-NBS group.

  • Fmoc Protection: Add Fmoc-OSu and DIPEA in DMF to the resin to protect the newly formed secondary amine.

  • Cleavage from Resin: Cleave the N-methylated amino acid from the resin using a solution of 1% TFA in DCM.[1] Collect the filtrate in water to precipitate the product.

  • Purification: Purify the product by flash chromatography.

Solid-Phase Peptide Synthesis (SPPS) with Non-Natural Amino Acids

This protocol outlines the general procedure for incorporating nnAAs into a peptide sequence using Fmoc-based SPPS.[10][11]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected natural and non-natural amino acids

  • Coupling reagents (e.g., HBTU, HATU)[2]

  • Base (e.g., DIPEA)

  • 20% Piperidine in DMF

  • DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (natural or non-natural), coupling reagent, and base in DMF. Add this solution to the resin and shake for 1-2 hours.[2]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by preparative reverse-phase HPLC.[12]

Analysis of Peptides Containing Non-Natural Amino Acids

4.3.1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for analyzing the purity of and purifying synthetic peptides.[12][13][14]

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of mobile phase B.

  • Detection: UV absorbance at 214 nm and 280 nm.

4.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[15][16]

Typical Procedure (Electrospray Ionization - ESI-MS):

  • Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Infuse the sample into the ESI-MS instrument.

  • Acquire the mass spectrum in positive ion mode.

  • Deconvolute the resulting multi-charged ion series to determine the molecular weight.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of peptides in solution.[17][18]

Typical Experiments for Structural Analysis:

  • 1D ¹H NMR: To assess the overall folding and sample quality.

  • 2D TOCSY: To identify amino acid spin systems.

  • 2D NOESY: To identify through-space correlations between protons, which are used to calculate interproton distances.

  • 2D ¹H-¹³C HSQC and ¹H-¹⁵N HSQC: For resonance assignment in isotopically labeled peptides.

Visualizing Key Pathways and Workflows

GLP-1 Receptor Signaling Pathway

Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of therapeutics for type 2 diabetes, and many successful drugs in this class incorporate non-natural amino acids to enhance their stability and efficacy. The diagram below illustrates the signaling cascade initiated upon agonist binding to the GLP-1 receptor.[19][20][21][22]

GLP1_Signaling GLP1_Agonist GLP-1 Receptor Agonist (nnAA) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds G_Protein Gs Protein GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Potentiates K_Channel ATP-sensitive K+ Channel PKA->K_Channel Inhibits Epac2->Insulin_Granules Potentiates Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Ca_Influx->Insulin_Granules Triggers Depolarization Membrane Depolarization K_Channel->Depolarization Leads to Depolarization->Ca_Channel Opens

GLP-1 Receptor Signaling Cascade
High-Throughput Screening Workflow for Peptide Libraries with nnAAs

The discovery of novel peptide therapeutics often involves the screening of large combinatorial libraries. The incorporation of nnAAs into these libraries significantly expands the chemical space that can be explored. The following diagram outlines a typical workflow for the high-throughput screening of such libraries.[23][24]

HTS_Workflow Library_Design Peptide Library Design (with nnAAs) Library_Synthesis Combinatorial Synthesis (e.g., SPPS) Library_Design->Library_Synthesis Screening_Assay High-Throughput Screening (e.g., Phage Display, ELISA) Library_Synthesis->Screening_Assay Hit_Identification Hit Identification Screening_Assay->Hit_Identification Hit_Validation Hit Validation and Resynthesis Hit_Identification->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies SAR_Studies->Library_Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev

Peptide Library Screening Workflow

Conclusion

The incorporation of non-natural amino acids represents a cornerstone of modern peptide drug discovery. By providing the tools to overcome the inherent limitations of natural peptides, nnAAs empower researchers to design and synthesize novel therapeutic agents with superior stability, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide offer a comprehensive resource for scientists and developers seeking to harness the power of non-natural amino acids in their peptide design endeavors. As our understanding of the interplay between structure and function continues to grow, the creative application of an expanding repertoire of nnAAs will undoubtedly lead to the next generation of innovative peptide-based medicines.

References

Methodological & Application

Application Notes and Protocols for Fmoc-HoArg(Pbf)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the effective use of Fmoc-L-Homoarginine(Pbf)-OH in solid-phase peptide synthesis (SPPS). This document outlines the properties of this valuable building block, recommended procedures for its incorporation into peptide chains, and relevant data to guide researchers in achieving high-purity peptides containing homoarginine.

Introduction to Fmoc-HoArg(Pbf)-OH

Fmoc-L-Homoarginine(Pbf)-OH is a protected amino acid derivative essential for the synthesis of peptides containing homoarginine, a non-proteinogenic amino acid that is an analogue of arginine with an additional methylene (B1212753) group in its side chain. The incorporation of homoarginine into peptides can confer unique biological properties, including increased resistance to enzymatic degradation.

The structure of this compound features two key protecting groups:

  • Fmoc (9-fluorenylmethoxycarbonyl): This base-labile group protects the α-amino group, allowing for sequential peptide chain elongation. It is readily removed under mild basic conditions, typically with piperidine (B6355638).

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This acid-labile group safeguards the guanidino function of the homoarginine side chain, preventing unwanted side reactions during synthesis. The Pbf group is cleaved during the final acidolytic cleavage of the peptide from the resin.

Commercial suppliers indicate that this compound can be utilized in SPPS in precisely the same manner as its arginine counterpart, Fmoc-Arg(Pbf)-OH. Therefore, the well-established protocols for Fmoc-Arg(Pbf)-OH are directly applicable.

Properties and Advantages

PropertyDescription
Molecular Formula C35H42N4O7S
Molecular Weight 662.80 g/mol
Appearance White to off-white powder
Solubility Soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Key Advantages:

  • Orthogonal Protection: The Fmoc and Pbf protecting groups offer an orthogonal protection strategy, allowing for selective deprotection at different stages of the synthesis.

  • Reduced Side Reactions: The Pbf group effectively prevents the guanidino side chain from participating in undesirable reactions during peptide coupling.

  • Compatibility: Fully compatible with standard Fmoc-based SPPS protocols and automated synthesizers.

Experimental Protocols

The following protocols are adapted from established procedures for Fmoc-Arg(Pbf)-OH and are recommended for the use of this compound.

Resin Loading

The first amino acid is typically loaded onto a suitable resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) according to standard procedures.

SPPS Cycle for Incorporating this compound

The following workflow outlines a typical cycle for adding an amino acid, including this compound, to the growing peptide chain on the solid support.

SPPS_Workflow resin Peptide-Resin (Free N-terminus) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + Activator (e.g., HBTU/DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Next SPPS Cycle or Final Cleavage wash2->next_cycle

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Fmoc Deprotection
  • Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature.

  • Drain the reaction vessel.

  • Repeat the treatment with 20% piperidine in DMF for an additional 5-20 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

Due to the bulky nature of the Pbf protecting group, efficient coupling of this compound is crucial. Standard coupling reagents are effective, and a double coupling strategy can be employed if necessary to ensure complete reaction.

Standard Coupling Protocol:

  • Swell the deprotected peptide-resin in DMF.

  • Prepare the coupling solution:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Wash the resin with DMF (3-5 times).

Quantitative Data for Coupling Conditions (Adapted from Fmoc-Arg(Pbf)-OH studies):

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTime (min)Temperature (°C)Expected Efficiency
HBTU/DIEA3 : 2.9 : 6DMF60 - 12025>99%
HATU/DIEA3 : 2.9 : 6DMF30 - 6025>99%
DIC/Oxyma3 : 3 : -DMF60 - 12025>98%
Final Cleavage and Deprotection

The final step involves cleaving the peptide from the solid support and removing the Pbf side-chain protecting group simultaneously. This is achieved using a strong acid cocktail.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Deprotection Times for Pbf Group:

Number of HoArg(Pbf) ResiduesRecommended Cleavage Time (hours)
12 - 3
2-33 - 4
>34+ (monitor cleavage progress)

Potential Side Reactions and Mitigation

While the Pbf group is generally robust, some side reactions can occur, particularly with arginine and its analogues.

  • Lactam Formation: Although less common with the extended side chain of homoarginine compared to arginine, intramolecular cyclization to form a lactam is a potential side reaction. Using efficient coupling reagents and minimizing pre-activation times can reduce this risk.

  • Incomplete Deprotection: The Pbf group is bulky and can be sterically hindered, potentially leading to incomplete removal during cleavage, especially in sterically crowded sequences. Extending the cleavage time or using a stronger cleavage cocktail may be necessary.

Applications of Homoarginine-Containing Peptides

The incorporation of homoarginine in place of arginine can be a valuable strategy in drug design and development.

Applications cluster_0 This compound cluster_1 SPPS cluster_2 Resulting Peptides cluster_3 Key Properties & Applications HoArg This compound SPPS Solid-Phase Peptide Synthesis Peptides Homoarginine-Containing Peptides Properties Increased Enzymatic Stability Altered Receptor Binding Affinity Peptides->Properties Opioids Opioid Peptide Analogues Properties->Opioids Antimicrobial Antimicrobial Peptides Properties->Antimicrobial

Caption: Applications of this compound in Peptide Synthesis.

  • Enhanced Enzymatic Stability: Peptides containing homoarginine often exhibit increased resistance to degradation by trypsin-like proteases, which specifically cleave at the C-terminus of arginine and lysine (B10760008) residues. This can lead to a longer in vivo half-life for peptide therapeutics.[1]

  • Opioid Peptides: The substitution of arginine with homoarginine in opioid peptides has been explored to create analogues with modified receptor binding profiles and improved stability.[1]

  • Antimicrobial Peptides: The modification of arginine-rich antimicrobial peptides with homoarginine can influence their interaction with bacterial membranes and their overall antimicrobial activity.

Conclusion

This compound is a valuable and straightforward building block for the incorporation of homoarginine into synthetic peptides using standard Fmoc-SPPS protocols. By following the detailed procedures outlined in these application notes, researchers can confidently synthesize high-quality homoarginine-containing peptides for a variety of applications in chemical biology and drug discovery. The direct applicability of protocols for the analogous arginine derivative simplifies its adoption in the laboratory.

References

Application Note: Standardized Protocol for the Efficient Coupling of Fmoc-HoArg(Pbf)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-HoArg(Pbf)-OH, a protected derivative of homoarginine, is a critical building block in the synthesis of peptides for various research and therapeutic applications. Homoarginine, an analogue of arginine with an additional methylene (B1212753) group in its side chain, can modulate the biological activity and enzymatic stability of peptides. The incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents challenges due to the steric hindrance of the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino function.[1][2] Similar to its arginine counterpart, Fmoc-Arg(Pbf)-OH, improper activation or coupling conditions can lead to side reactions, such as δ-lactam formation, which terminates the peptide chain and reduces the overall yield.[3][4]

This application note provides a comprehensive guide with detailed protocols for the efficient coupling of this compound, ensuring high purity and yield. The protocols are designed for researchers, scientists, and professionals in drug development engaged in peptide synthesis.

Principle of Coupling

The core of the coupling process in Fmoc-SPPS is the formation of an amide (peptide) bond between the free N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid. This reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[5] This is achieved using coupling reagents, which convert the carboxyl group into a more reactive species, such as an active ester.[5] The choice of coupling reagent, solvent, and reaction conditions is paramount for achieving high coupling efficiency, especially for sterically hindered residues like this compound.[6][7]

Experimental Protocols

Two primary protocols are presented below. Protocol 1 outlines a standard, highly efficient method using a modern onium salt reagent. Protocol 2 provides an optimized method for particularly difficult sequences, employing elevated temperatures.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most standard coupling scenarios. HATU is a highly effective coupling reagent that generates OAt active esters, which are more reactive than the OBt esters formed by reagents like HBTU, making it ideal for hindered amino acids.[8]

Materials and Equipment:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Solid-Phase Peptide Synthesis vessel

  • Shaker or automated peptide synthesizer

  • Reagents for Kaiser Test

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After Fmoc deprotection of the N-terminal amine, wash the resin thoroughly with DMF (3-5 times).

  • Preparation of Coupling Solution (Activation):

    • In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution.

    • Allow the solution to pre-activate for 1-5 minutes. Note: Prolonged pre-activation of arginine derivatives should be avoided to minimize lactam formation.[4]

  • Coupling Reaction:

    • Drain the DMF from the resin and add the pre-activated coupling solution.

    • Agitate the reaction vessel at room temperature for 1-2 hours. Microwave-assisted synthesis can significantly reduce reaction times and improve efficiency.[1][9]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove any excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating reaction completion.[4] If the test is positive, a second coupling (double coupling) is recommended. Repeat steps 2-4.

  • Capping (Optional): If a small amount of unreacted amine remains, cap the unreacted sites with an acetylating agent (e.g., a solution of acetic anhydride (B1165640) and DIPEA in DMF) to prevent the formation of deletion sequences.

Protocol 2: Optimized Coupling using DIC/OxymaPure at Elevated Temperature

This protocol is adapted for challenging sequences or when using alternative "green" solvents like N-butylpyrrolidinone (NBP), where higher temperatures can improve performance by reducing solvent viscosity and accelerating the reaction.[3][10]

Materials and Equipment:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • N-butylpyrrolidinone (NBP) or DMF

  • Solid-Phase Peptide Synthesis vessel with temperature control

  • Shaker

  • Reagents for Kaiser Test

Procedure:

  • Resin Preparation: Swell the resin in the chosen solvent (NBP or DMF). After Fmoc deprotection, wash the resin thoroughly with the same solvent.

  • Coupling Reaction (In Situ Activation):

    • To the washed and drained resin, add a solution of this compound (1.75 eq.) and OxymaPure (1.5 eq.) dissolved in NBP or DMF.[3]

    • Allow the mixture to equilibrate to the target temperature (e.g., 45°C).[3]

    • Add half of the DIC (0.9 eq.) to the vessel and agitate for 30 minutes.[3]

    • Add the remaining DIC (0.9 eq.) to the reaction.[3]

    • Continue to agitate the reaction at 45°C for a total of 1.5 to 2.5 hours.[3][10]

  • Washing: Cool the vessel to room temperature. Drain the coupling solution and wash the resin thoroughly with the reaction solvent (3-5 times) and then with DCM (2-3 times).

  • Monitoring: Perform a Kaiser test to check for completion. If necessary, perform a double coupling.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassRelative RateRisk of Side ReactionsKey Considerations
HATU Aminium SaltVery FastLowHighly efficient for hindered couplings; generates highly reactive OAt esters.[7][8]
HBTU/TBTU Aminium SaltFastLowReliable and cost-effective for routine couplings, but less reactive than HATU.[4][11]
PyBOP Phosphonium SaltFastLowByproducts are generally less problematic than with BOP. A good alternative to aminium salts.[4][7]
DIC/OxymaPure CarbodiimideModerate-FastLow-ModerateOxymaPure is a safe and effective modern additive.[3] Can be optimized with heat. Base-free conditions can minimize racemization.[11]
DIC/HOBt CarbodiimideModerateModerateClassic combination; HOBt minimizes racemization but is explosive.[4][8] HOAt is a more reactive alternative.
Table 2: Summary of Recommended Coupling Conditions
ParameterStandard Protocol (HATU)Optimized Protocol (DIC/Oxyma)
Amino Acid (eq.) 31.75
Coupling Reagent (eq.) 2.9 (HATU)1.8 (DIC)
Additive (eq.) N/A1.5 (OxymaPure)
Base (eq.) 6 (DIPEA)None
Solvent DMFNBP or DMF
Temperature Room Temperature45°C
Time 1-2 hours2-3 hours
Use Case Routine and hindered couplingsDifficult sequences, aggregation-prone peptides, use with NBP solvent.[3]

Visualizations

Workflow for a Single Coupling Cycle

G cluster_prep Preparation cluster_coupling Coupling Step cluster_post Post-Coupling Resin Peptide-Resin (Free N-terminal Amine) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove Piperidine & Byproducts Coupling Add Solution to Resin Agitate (1-3h) Wash1->Coupling Activation Prepare Coupling Solution: This compound + Coupling Reagent + Base (if needed) Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Monitoring Kaiser Test Wash2->Monitoring Monitoring->Coupling Positive (Double Couple) Capping Capping (Optional) (e.g., Acetic Anhydride) Monitoring->Capping NextCycle Proceed to Next Cycle (Deprotection) Monitoring->NextCycle Negative Capping->NextCycle Start Start Start->Deprotection

Caption: General workflow for one coupling cycle in Fmoc-SPPS.

Decision Logic for Protocol Selection

G Start Start: Couple This compound Q1 Is the sequence known to be difficult or aggregation-prone? Start->Q1 Q2 Using standard DMF solvent? Q1->Q2 No P2 Use Protocol 2: DIC / OxymaPure at Elevated Temperature (45°C) Q1->P2 Yes P1 Use Protocol 1: HATU / DIPEA at Room Temperature Q2->P1 Yes Q2->P2 No (e.g., using NBP) Monitor Monitor with Kaiser Test. Double couple if necessary. P1->Monitor P2->Monitor

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents for the sterically hindered amino acid derivative, Fmoc-HoArg(Pbf)-OH, in solid-phase peptide synthesis (SPPS).

Introduction

This compound is a critical building block in the synthesis of peptides containing homoarginine, an arginine homolog with an additional methylene (B1212753) group in its side chain. The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino function, combined with the inherent steric hindrance of the homoarginine side chain, makes the coupling of this amino acid derivative particularly challenging. Inefficient coupling can lead to deletion sequences and lower purity of the final peptide. This document outlines recommended coupling reagents and provides detailed protocols to optimize the incorporation of this compound into peptide sequences.

Recommended Coupling Reagents

The choice of coupling reagent is paramount for achieving high coupling efficiency with sterically hindered amino acids like this compound. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred over carbodiimides alone due to their higher reactivity and ability to suppress racemization. Below is a summary of recommended coupling reagents.

Data Presentation: Comparison of Coupling Reagents for this compound
Coupling Reagent CombinationReagent TypeKey AdvantagesConsiderationsRelative Efficiency for Hindered Couplings
HATU / DIPEA Uronium/AminiumHigh reactivity, fast kinetics, low racemization.[1][2]Higher cost. Potential for side reactions if not used correctly.Very High
HBTU / DIPEA Uronium/AminiumGood reactivity, widely used.Generally less efficient than HATU for difficult couplings.[1]High
HCTU / DIPEA Uronium/AminiumHigh reactivity, similar to HATU.High
PyBOP / DIPEA PhosphoniumHigh reactivity, byproducts are less hazardous than those from BOP.[2]High
DIC / OxymaPure Carbodiimide / AdditiveCost-effective, good performance, Oxyma is a safer alternative to HOBt.[3][4]May require longer reaction times or elevated temperatures for very difficult couplings.[3]Moderate to High
DIC / HOBt Carbodiimide / AdditiveTraditional and effective method.HOBt has safety and regulatory concerns (explosive properties).Moderate to High

Experimental Protocols

The following are detailed protocols for the coupling of this compound using highly recommended reagent combinations. These protocols are intended for solid-phase peptide synthesis on a resin support.

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.

Materials:

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Peptide resin with a free N-terminal amine

  • Standard SPPS washing solvents (e.g., DMF, DCM, IPA)

Procedure:

  • Resin Swelling: Swell the peptide resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a ninhydrin (B49086) test.

  • Washing: After the coupling is complete (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts.

Protocol 2: Coupling using DIC/OxymaPure

This protocol provides a cost-effective and safer alternative to HOBt-based methods, with good efficiency.

Materials:

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP)[3]

  • Peptide resin with a free N-terminal amine

  • Standard SPPS washing solvents

Procedure:

  • Resin Swelling: Swell the peptide resin in the chosen solvent (DMF or NBP) for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly.

  • Coupling Reaction (in situ activation):

    • In a separate vessel, dissolve this compound (3-5 equivalents) and OxymaPure (3-5 equivalents) in the reaction solvent.

    • Add this solution to the deprotected resin.

    • Add DIC (3-5 equivalents) to the resin slurry.

    • Agitate the reaction mixture for 2-6 hours at room temperature. For particularly difficult couplings, the temperature can be increased to 45°C, especially when using NBP as the solvent.[3]

  • Monitoring and Washing: Monitor the reaction using a ninhydrin test. Once complete, wash the resin as described in Protocol 1.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Coupling in SPPS

SPPS_Workflow cluster_coupling_step Coupling Cycle Resin Peptide Resin (Free Amine) Activation Activation of This compound Coupling Coupling to Resin Activation->Coupling Wash Washing Coupling->Wash Deprotection Fmoc Deprotection (Next Cycle) Wash->Deprotection Deprotection->Resin Ready for next amino acid AA This compound AA->Activation Reagent Coupling Reagent (e.g., HATU/DIPEA) Reagent->Activation

Caption: General workflow for the incorporation of this compound in solid-phase peptide synthesis.

Diagram 2: Logical Relationship of Recommended Coupling Reagents

Reagent_Selection cluster_high_reactivity Highest Reactivity / Difficult Couplings cluster_good_reactivity Good General-Purpose Reactivity cluster_cost_effective Cost-Effective / Safer Additives HATU HATU HBTU HBTU HATU->HBTU Often superior to HCTU HCTU PyBOP PyBOP DIC_Oxyma DIC / OxymaPure DIC_Oxyma->HBTU Comparable efficiency in some cases

Caption: Decision guide for selecting a coupling reagent for this compound based on reactivity and cost.

References

Application Notes and Protocols for Fmoc Deprotection of Homoarginine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups. Homoarginine (HoArg), a non-proteinogenic amino acid and an analog of arginine with an additional methylene (B1212753) group in its side chain, is of significant interest in peptide-based drug discovery for its potential to enhance biological activity and stability.

These application notes provide detailed protocols for the N-terminal Fmoc deprotection of peptides containing homoarginine. While specific kinetic data for HoArg is not extensively published, the protocols are based on well-established conditions for arginine and other standard amino acids, which are expected to be directly applicable. The selection of the deprotection conditions and reagents can be critical to minimize side reactions and ensure high purity of the final peptide product.[1]

Key Considerations for Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a mild base, typically a secondary amine. The base abstracts the acidic proton on the fluorene (B118485) ring, leading to a β-elimination that releases the free amine, carbon dioxide, and a dibenzofulvene (DBF) molecule.[1][2] The DBF is then trapped by the amine to form a stable adduct.[2] Inefficient deprotection can lead to deletion sequences, while harsh conditions may promote side reactions.[1]

Standard Protocol for Fmoc Deprotection

This protocol describes the most common method for Fmoc removal using piperidine (B6355638) in N,N-dimethylformamide (DMF).

Materials and Reagents
  • Fmoc-HoArg(Pbf)-peptidyl-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF. To prepare 50 mL, add 10 mL of piperidine to 40 mL of DMF.

  • Washing Solvents: DMF

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Experimental Protocol
  • Resin Swelling: Swell the Fmoc-HoArg(Pbf)-peptidyl-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Ensure the resin is fully submerged. Allow the reaction to proceed for 3-5 minutes with gentle agitation.[3]

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin and agitate for 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.

  • Monitoring (Optional): A qualitative Kaiser test can be performed on a small sample of resin beads. A positive test (blue color) indicates the presence of a free primary amine and successful deprotection.[3]

experimental_workflow resin Fmoc-HoArg(Pbf)-Peptidyl-Resin swell Swell in DMF resin->swell drain1 Drain DMF swell->drain1 deprotect1 Add 20% Piperidine/DMF (3-5 min) drain1->deprotect1 drain2 Drain Solution deprotect1->drain2 deprotect2 Add 20% Piperidine/DMF (10-20 min) drain2->deprotect2 drain3 Drain Solution deprotect2->drain3 wash Wash with DMF (5-7x) drain3->wash kaiser Kaiser Test (Optional) wash->kaiser next_step Proceed to Next Coupling wash->next_step

Caption: Standard Fmoc deprotection workflow for HoArg-peptides.

Alternative and "Green" Deprotection Protocols

Due to the toxicity and regulatory concerns associated with piperidine, several alternative bases have been investigated.[4] These can be particularly useful in large-scale synthesis or in laboratories aiming to adopt greener chemistry practices.

Alternative Reagents
  • 4-Methylpiperidine (4-MP): Often used as a direct replacement for piperidine, exhibiting similar kinetics.[1][3]

  • Piperazine (PZ): A less toxic alternative, though it may require slightly longer reaction times or different solvent compositions due to solubility.[1][2]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base used at much lower concentrations (e.g., 2% in DMF). It can be beneficial for sensitive sequences prone to side reactions like epimerization.[5]

  • DBN (1,5-Diazabicyclo[4.3.0]non-5-ene): Has shown high efficiency for Fmoc removal, even at low concentrations, and can minimize racemization.[6]

Protocol using 4-Methylpiperidine

The protocol is identical to the standard piperidine protocol, with the deprotection solution being 20% (v/v) 4-Methylpiperidine in DMF.

Protocol using DBU
  • Resin Swelling & Draining: Follow steps 1 and 2 of the standard protocol.

  • Deprotection: Add a solution of 2% (v/v) DBU in DMF to the resin. Agitate for 5-10 minutes. Repeat once.

  • Washing: Follow step 6 of the standard protocol.

Quantitative Data Summary

The following table summarizes common deprotection conditions. While this data is primarily derived from studies on standard amino acids like arginine and leucine, it provides a strong baseline for optimizing conditions for HoArg-containing peptides.

ReagentConcentrationSolventTypical Time (min)Notes
Piperidine20% (v/v)DMF2 x (3-10)The industry standard; efficient but has toxicity concerns.[4][7][8]
4-Methylpiperidine20% (v/v)DMF2 x (3-10)A common, effective substitute for piperidine with similar performance.[1][3]
Piperazine10% (w/v)9:1 DMF/Ethanol (B145695)2 x 10Less toxic alternative; ethanol is added to improve solubility.[1][2]
DBU2% (v/v)DMF2 x (5-10)A strong, non-nucleophilic base; useful for preventing base-mediated side reactions.[5]
DBN2% (v/v)DMF2 x 15A "green" alternative shown to be highly efficient and reduce racemization.[6]

Potential Side Reactions and Mitigation

While Fmoc deprotection is generally efficient, awareness of potential side reactions is crucial for synthesizing high-purity peptides.

  • Aspartimide Formation: Peptides containing Asp residues can undergo base-catalyzed cyclization to form an aspartimide, which can lead to racemization and the formation of β-aspartyl peptide impurities. Using a less sterically hindered base like DBU at low concentrations can mitigate this issue.

  • Dibenzofulvene (DBF) Adduct Formation: Incomplete scavenging of the DBF byproduct can lead to its reaction with the newly deprotected N-terminal amine, capping the peptide chain. Ensuring a sufficient excess of the secondary amine scavenger (like piperidine) is important.[9]

  • Racemization: C-terminal cysteine residues and other sensitive amino acids can be prone to racemization (epimerization) under basic conditions. The choice of a weaker base or shorter deprotection times can be beneficial.[5]

fmoc_deprotection_mechanism cluster_main Fmoc Deprotection Mechanism cluster_side_reaction Potential Side Reaction fmoc_peptide Fmoc-NH-CHR-CO-Resin Fmoc-Protected Peptide intermediate1 Fluorenyl Anion (Intermediate) fmoc_peptide->intermediate1 + Piperidine piperidine {Piperidine | (Base)} elimination β-Elimination intermediate1->elimination free_amine H₂N-CHR-CO-Resin Deprotected Peptide elimination->free_amine + CO₂ dbf Dibenzofulvene (DBF) elimination->dbf adduct DBF-Piperidine Adduct dbf->adduct + Piperidine piperidine2 {Piperidine | (Scavenger)} dbf_side Dibenzofulvene (DBF) capped_peptide DBF-NH-CHR-CO-Resin Capped Peptide dbf_side->capped_peptide Unscavenged free_amine_side H₂N-CHR-CO-Resin free_amine_side->capped_peptide

References

Application Notes and Protocols for Pbf Group Cleavage from a Homoarginine Residue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely utilized protecting group for the guanidino function of arginine and its analog, homoarginine, in Fmoc-based solid-phase peptide synthesis (SPPS). Its popularity stems from its high lability under moderately acidic conditions, allowing for efficient deprotection during the final cleavage step.[1][2] The use of Fmoc-hArg(Pbf)-OH is analogous to its arginine counterpart, Fmoc-Arg(Pbf)-OH, and can be employed using identical protocols.

These application notes provide a comprehensive guide to the cleavage of the Pbf group from peptides containing homoarginine residues. Detailed protocols for standard and scavenger-rich cleavage cocktails are presented, along with a summary of quantitative data and troubleshooting advice to ensure high peptide purity and yield.

Data Presentation: Quantitative Comparison of Cleavage Cocktails

The efficiency of Pbf group cleavage is dependent on the composition of the cleavage cocktail and the duration of the reaction. The following table summarizes typical cleavage conditions and their effectiveness, primarily based on data from arginine-containing peptides, which is directly applicable to homoarginine.

Cleavage Cocktail Composition (v/v/v)Target Residues & Protecting GroupsTypical Reaction TimeReported Peptide Yield/Cleavage EfficiencyReference
TFA / H₂O / TIS (95:2.5:2.5) Standard peptides, Pbf, Boc, tBu, Trt2 - 4 hoursGood for most sequences.
TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) (Reagent K) Peptides with sensitive residues (Trp, Met, Cys)2 - 4 hoursEffective for complex peptides and minimizing side reactions.
TFA / Thioanisole / H₂O / EDT (90:5:3:2) Peptides with sensitive residues2 - 4 hoursProvides good scavenging for sensitive residues.[3]
TFA / H₂O (95:5) Peptides without Trp, Met, or Cys1 - 4 hoursMay be used if only one Arg(Pbf) is present.[3][4]
TFA / TIS / DCM (various ratios) Peptides with acid-sensitive linkers or groupsVariable (can be longer)Used for graded deprotection; high TFA concentration is needed for complete Pbf removal.[5][5]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DCM: Dichloromethane.

Experimental Protocols

Safety Precaution: All procedures involving trifluoroacetic acid (TFA) and thiol-based scavengers must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Standard Pbf Cleavage from Homoarginine-Containing Peptides

This protocol is suitable for most peptides containing Pbf-protected homoarginine and other standard acid-labile protecting groups (e.g., Boc, tBu, Trt).

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio. Prepare fresh.

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen or argon gas line

  • Lyophilizer

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. The resin may change color, which is normal.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Carefully decant the ether supernatant.

  • Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting after each wash.

  • Dry the peptide pellet under a stream of nitrogen or argon gas, or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize for storage or purification.

Protocol 2: Pbf Cleavage with a Scavenger-Rich Cocktail

This protocol is recommended for peptides containing sensitive amino acid residues such as tryptophan (Trp), methionine (Met), or cysteine (Cys) in addition to Pbf-protected homoarginine, to prevent side reactions.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (Reagent K): TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. Prepare fresh.

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen or argon gas line

  • Lyophilizer

Procedure:

  • Follow steps 1-3 from Protocol 1, using the freshly prepared Reagent K as the cleavage cocktail.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh Reagent K and combine the filtrates.

  • Proceed with steps 6-12 from Protocol 1 for peptide precipitation, washing, drying, and lyophilization.

Mandatory Visualizations

Experimental Workflow for Pbf Cleavage

Pbf_Cleavage_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation Resin Resin Support Synthesis Fmoc-SPPS with Fmoc-hArg(Pbf)-OH Resin->Synthesis PeptideResin Dried Peptide-Resin Synthesis->PeptideResin CleavageCocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) PeptideResin->CleavageCocktail Incubation Incubate 2-4h at RT CleavageCocktail->Incubation Filtration Filter to Separate Resin Incubation->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Wash Pellet Precipitation->Centrifugation Drying Dry Crude Peptide Centrifugation->Drying Lyophilization Lyophilize Drying->Lyophilization PurifiedPeptide Purified Peptide Lyophilization->PurifiedPeptide Purification (HPLC)

Caption: Workflow for Pbf cleavage from a homoarginine-containing peptide.

Logical Relationship of Cleavage Components

Cleavage_Components TFA Trifluoroacetic Acid (TFA) Cleavage Cleavage of Protecting Groups TFA->Cleavage Pbf Pbf Protecting Group (on Homoarginine) Pbf->Cleavage SideChains Other Acid-Labile Protecting Groups (Boc, tBu, Trt) SideChains->Cleavage ReactiveCations Reactive Cationic Species Cleavage->ReactiveCations Scavengers Scavengers (TIS, EDT, Thioanisole) Quenching Quenching Scavengers->Quenching SideReactions Side Reactions (e.g., Alkylation) ReactiveCations->SideReactions ReactiveCations->Quenching SensitiveResidues Sensitive Residues (Trp, Met, Cys) SensitiveResidues->SideReactions

References

Application Notes and Protocols for Automated Synthesis with Fmoc-HoArg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-L-Homoarginine(Pbf)-OH into peptide sequences using automated solid-phase peptide synthesis (SPPS). The protocols and data presented herein are designed to facilitate the synthesis of high-purity peptides containing homoarginine, a non-proteinogenic amino acid of significant interest in drug design and biomedical research.

Introduction

Homoarginine (HoArg), a homolog of arginine with an additional methylene (B1212753) group in its side chain, is a valuable component in the design of therapeutic peptides. Its unique structural and physicochemical properties, including a higher pKa of the guanidinium (B1211019) group compared to arginine, can confer enhanced biological activity and stability to peptides. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group is the standard choice for the guanidino function of both arginine and homoarginine in Fmoc-based SPPS due to its acid lability, which is compatible with standard cleavage conditions from most resins.

The primary challenge in the incorporation of Fmoc-protected arginine and its homologs is the susceptibility of the activated carboxyl group to intramolecular cyclization, leading to the formation of a δ-lactam. This side reaction deactivates the amino acid for coupling and can lead to the formation of deletion sequences. The protocols outlined below are optimized to minimize lactam formation and maximize coupling efficiency.

Physicochemical Properties and Safety Information

Table 1: Physicochemical Properties of Fmoc-Arg(Pbf)-OH

PropertyValue
Molecular Formula C₃₄H₄₀N₄O₇S
Molecular Weight 648.77 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other polar aprotic solvents
CAS Number 154445-77-9

Safety Precautions:

Handle Fmoc-HoArg(Pbf)-OH in a well-ventilated area, preferably a fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of contact, rinse thoroughly with water.[2] Store the reagent in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) for Fmoc-Arg(Pbf)-OH.[1][2][3][4]

Experimental Protocols for Automated Peptide Synthesis

The following protocols are designed for use with automated microwave peptide synthesizers, such as the CEM Liberty Blue™. The principles can be adapted for other automated synthesizers with appropriate modifications.

Reagent Preparation
  • Amino Acid Solutions: Prepare a 0.2 M solution of this compound in N,N'-Dimethylformamide (DMF). Note that prolonged storage in solution can lead to degradation, so fresh solutions are recommended.

  • Activator Solution: Prepare a 0.5 M solution of the chosen activator/base mixture in DMF. For example, a mixture of N,N'-diisopropylcarbodiimide (DIC) and OxymaPure®.

  • Deprotection Solution: 20% piperidine (B6355638) in DMF.

Automated Synthesizer Protocol (CEM Liberty Blue™)

This protocol is a starting point and may require optimization based on the specific peptide sequence.

Table 2: Automated Microwave Peptide Synthesizer Protocol for this compound Incorporation

StepOperationReagent/SolventTimeTemperatureRepeats
1Fmoc Deprotection20% Piperidine in DMF1 min75°C2
2WashingDMF-Room Temp.5
3Coupling 0.2 M this compound in DMF (5 eq.)5 min75°C1
0.5 M DIC/0.5 M OxymaPure® in DMF (5 eq.)
4WashingDMF-Room Temp.3

Note: For difficult couplings, a double coupling step may be necessary. Increasing the coupling time or temperature can also improve efficiency but may increase the risk of side reactions. The use of N-Butylpyrrolidinone (NBP) as a solvent has been shown to be a viable, greener alternative to DMF, though it may require elevated temperatures (e.g., 45°C) to reduce viscosity and improve coupling efficiency.[5][6]

Cleavage and Deprotection
  • After synthesis completion, wash the resin-bound peptide thoroughly with dichloromethane (B109758) (DCM).

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Data on Coupling Efficiency and Side Reaction Minimization

While specific quantitative data for this compound is limited in the literature, extensive studies on its close analog, Fmoc-Arg(Pbf)-OH, provide valuable insights. The primary side reaction is the formation of a δ-lactam, which is dependent on the activation method, solvent, and temperature.

Table 3: Comparison of Coupling Conditions for Fmoc-Arg(Pbf)-OH

Activating AgentSolventTemperature (°C)Coupling Time (min)Reported Coupling EfficiencyReference
DIC / OxymaPure®DMFRoom Temp120>99%[7]
DIC / OxymaPure®NBP45120>99%[5][6]
HATU / DIEADMFRoom Temp30High[8]

Note: The data presented is for Fmoc-Arg(Pbf)-OH and should be used as a guideline for optimizing the incorporation of this compound.

The use of carbodiimide (B86325) activators like DIC in combination with an additive such as OxymaPure® is highly effective in suppressing racemization and promoting efficient coupling.[7] Microwave-assisted synthesis can significantly shorten coupling times while maintaining high efficiency.

Quality Control

The purity and identity of the synthesized homoarginine-containing peptide should be confirmed by analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.

Visualizations

Chemical Structure of this compound

cluster_Fmoc Fmoc Group cluster_HoArg Homoarginine Backbone cluster_Pbf Pbf Group Fmoc_structure HoArg_structure Fmoc_structure->HoArg_structure Nα-protection Pbf_structure HoArg_structure->Pbf_structure Guanidino-protection

Caption: Structure of this compound.

Workflow for Automated Peptide Synthesis

Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Coupling (this compound) Wash1->Coupling Wash2 Washing Coupling->Wash2 Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Repeat for each amino acid Cleavage Cleavage & Side-chain Deprotection Deprotection2->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Automated solid-phase peptide synthesis workflow.

Signaling Pathway Involving Cell-Penetrating Peptides

Homoarginine residues can be incorporated into cell-penetrating peptides (CPPs) to enhance their membrane translocation properties. The exact mechanisms of CPP entry are varied and often involve direct membrane penetration or endocytic pathways.

CPP Homoarginine-containing Cell-Penetrating Peptide (CPP) Membrane Cell Membrane CPP->Membrane Interaction Endocytosis Endocytosis Membrane->Endocytosis Cytosol Cytosol Membrane->Cytosol Direct Penetration Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Escape->Cytosol Target Intracellular Target (e.g., Protein, Nucleic Acid) Cytosol->Target

Caption: Cellular uptake pathways of CPPs.

References

Applications of Homoarginine-Containing Peptides in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoarginine, a non-proteinogenic amino acid homolog of arginine, has garnered significant interest in drug discovery due to its unique biochemical properties and therapeutic potential. Peptides incorporating homoarginine are being explored for a variety of applications, primarily stemming from their influence on nitric oxide (NO) synthesis and their enhanced resistance to enzymatic degradation. This document provides an overview of the applications of homoarginine-containing peptides, alongside detailed protocols for their synthesis and evaluation.

Low plasma levels of homoarginine have been associated with an increased risk of cardiovascular diseases, including stroke, myocardial infarction, and heart failure.[1][2] This has spurred research into the therapeutic potential of homoarginine and peptides containing this amino acid. The primary mechanism of action is believed to be related to its role as a substrate for nitric oxide synthase (NOS), an enzyme crucial for cardiovascular homeostasis.[3][4] Furthermore, the substitution of arginine with homoarginine in peptide sequences can confer increased stability against trypsin-like enzymes, a desirable characteristic for peptide-based therapeutics.[5]

Key Applications in Drug Discovery

The unique properties of homoarginine-containing peptides have led to their investigation in several therapeutic areas:

  • Cardiovascular Diseases: Due to the link between low homoarginine levels and adverse cardiovascular events, supplementation with homoarginine or the administration of homoarginine-containing peptides is being explored as a strategy to mitigate cardiovascular risk.[1][2][6] These peptides can influence NO production, which plays a critical role in vasodilation and overall cardiovascular health.[3][4]

  • Intracellular Drug Delivery: Cationic peptides containing homoarginine have been shown to act as effective molecular transporters.[7][8] The substitution of lysine (B10760008) with homoarginine in certain lytic peptides has been demonstrated to enhance their efficacy in delivering macromolecules like proteins and Cas9/sgRNA complexes into the cytosol.[7][8]

  • Cancer Therapy: Arginine-rich peptides have been investigated for their tumor-targeting capabilities.[9][10] While direct evidence for homoarginine-peptides in cancer therapy is emerging, the principles of targeting arginine-dependent metabolic pathways in cancer cells suggest a potential role.[11][12] The enhanced stability of homoarginine-containing peptides could be advantageous in this context.

  • Opioid Peptides: Incorporation of homoarginine into opioid peptides has been shown to yield biologically active compounds with increased resistance to enzymatic degradation, potentially leading to longer-lasting analgesic effects.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and experimental studies on homoarginine and its derivatives.

Table 1: Effect of Homoarginine Supplementation in Animal Models of Cardiovascular Disease

Animal ModelTreatmentOutcomeReference
Rat (Chronic Kidney Disease)400 mg/kg/day homoarginine- 24% improvement in ejection fraction- 32% reduction in myocardial fibrosis- 14% decrease in left ventricular weight[6]
Mouse (Post-Myocardial Infarction)14 mg/L L-hArg in drinking water- Preserved contractile reserve- Improved diastolic indices[13]

Table 2: Homoarginine as a Substrate for Nitric Oxide Synthase (NOS) Isoforms

NOS IsoformEffect of HomoarginineQuantitative FindingReference
eNOSReduced NO formation compared to arginine32.3 ± 0.8% of the activity with arginine[14]
iNOSReduced NO formation compared to arginine49.6 ± 0.5% of the activity with arginine[14]
nNOSReduced NO formation compared to arginine65.0 ± 1.3% of the activity with arginine[14]
NOS I & IILower catalytic efficiency (kcat/Km) compared to arginineFor NOS I, a 20-fold decrease in kcat/Km was observed when comparing arginine to Nω-hydroxyhomo-L-arginine (homo-NOHA). For NOS II, a 10-fold decrease was observed.[15][16] The NADPH consumption for NO formation from homoarginine is higher (2.0-2.6 mol) compared to arginine (1.5 mol).[15][16][15][16]

Table 3: Association of Low Homoarginine Levels with Cardiovascular Risk in Humans

Patient CohortFindingReference
General Population (Black South African)Higher plasma L-homoarginine predicted a reduction in 10-year cardiovascular (HR 0.61) and all-cause (HR 0.59) mortality risk. Survivors had higher levels (1.25 µM) compared to non-survivors (0.89 µM).[17][17]
Patients at Cardiovascular RiskPatients in the lowest quartile of homoarginine levels had a 4-fold higher rate of cardiovascular death.[6][6]
Patients with Homoarginine DeficiencyIncreased risk of sudden cardiac death (2.44-fold), heart failure death (3.44-fold), and fatal myocardial infarction (3.78-fold).[6][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Homoarginine and Nitric Oxide (NO) Synthesis

L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Primary Substrate L_Homoarginine L-Homoarginine L_Homoarginine->NOS Alternative Substrate (Lower Efficiency) NO Nitric Oxide (NO) NOS->NO Produces Cardiovascular_Effects Cardiovascular Effects (e.g., Vasodilation) NO->Cardiovascular_Effects Mediates

Caption: Homoarginine as an alternative substrate for Nitric Oxide Synthase (NOS).

Experimental Workflow: Solid-Phase Peptide Synthesis of Homoarginine-Containing Peptides

Resin 1. Resin Swelling (e.g., in DMF) Fmoc_Cleavage 2. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Cleavage Amino_Acid_Coupling 3. Amino Acid Coupling (Standard or Boc-Har derivatives) Fmoc_Cleavage->Amino_Acid_Coupling Washing 4. Washing (e.g., DMF, DCM) Amino_Acid_Coupling->Washing Repeat Repeat Steps 2-4 for each amino acid Washing->Repeat Final_Cleavage 5. Cleavage from Resin (e.g., TFA cocktail) Repeat->Final_Cleavage Purification 6. Purification (RP-HPLC) Final_Cleavage->Purification Characterization 7. Characterization (e.g., Mass Spectrometry) Purification->Characterization

Caption: General workflow for solid-phase synthesis of homoarginine peptides.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Homoarginine-Containing Peptide

This protocol outlines the manual Fmoc solid-phase peptide synthesis (SPPS) of a generic homoarginine-containing peptide.

Materials:

  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Boc-Har(ω,ω'-[Z(2Br)]2)-OH or other protected homoarginine derivative[5]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • Hydroxybenzotriazole (HOBt) or equivalent

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Peptide synthesis vessel

  • Shaker

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.[18]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15-20 minutes.[19]

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).[20]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., DIC, 3-5 equivalents) and activator (e.g., HOBt, 3-5 equivalents).

    • For coupling of the homoarginine derivative, use a protected form such as Boc-Har(ω,ω'-[Z(2Br)]2)-OH.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA to maintain a basic pH.

    • Shake the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. A negative test (no color change) indicates complete coupling.[19]

  • Washing: After complete coupling, drain the reaction mixture and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[21]

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and discard the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient.[21][22]

    • Collect the fractions containing the pure peptide.

    • Confirm the identity and purity of the peptide using mass spectrometry.[22]

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of homoarginine-containing peptides on a cell line of interest.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Homoarginine-containing peptide stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[23]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the homoarginine-containing peptide in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different peptide concentrations.

    • Include control wells with medium only (no peptide) for 100% viability and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each peptide concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 3: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a method to determine the effect of a homoarginine-containing peptide on the activity of NOS enzymes. This is a generalized protocol; specific conditions may vary for different NOS isoforms.

Materials:

  • Purified NOS enzyme (e.g., recombinant eNOS, nNOS, or iNOS)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calcium chloride (for Ca2+-dependent NOS isoforms)

  • Calmodulin (for Ca2+-dependent NOS isoforms)

  • Homoarginine-containing peptide (test inhibitor)

  • Greiss Reagent System for nitrite (B80452) determination

  • 96-well microplate

  • Incubator

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the homoarginine-containing peptide in assay buffer.

    • Prepare serial dilutions of the peptide to obtain a range of test concentrations.

    • Prepare a reaction mixture containing all components except the enzyme and NADPH. This includes assay buffer, L-arginine (at a concentration close to its Km), CaCl2, and calmodulin (if required).

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the reaction mixture to each well.

    • Add the serially diluted peptide inhibitor to the respective wells.[24] Include a control well with buffer instead of the inhibitor.[24]

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the peptide to bind to the enzyme.[24]

    • Initiate the reaction by adding a pre-determined amount of NOS enzyme and NADPH to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Nitrite Detection (Greiss Assay):

    • Stop the enzymatic reaction (e.g., by adding a stop solution or by heat inactivation).

    • Add the components of the Greiss Reagent System to each well according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride.

    • Incubate at room temperature for 10-15 minutes to allow for color development. The nitrite produced by NOS will react to form a colored azo compound.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite produced in each well from the standard curve.

    • Calculate the percentage of NOS inhibition for each peptide concentration:

      • % Inhibition = [1 - (Nitrite produced with inhibitor / Nitrite produced without inhibitor)] x 100

    • Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.

References

Synthesis of Cell-Penetrating Peptides Using Fmoc-HoArg(Pbf)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cell-penetrating peptides (CPPs) incorporating the non-proteinogenic amino acid homoarginine, utilizing Fmoc-HoArg(Pbf)-OH in solid-phase peptide synthesis (SPPS). These guidelines are intended to assist in the development of novel CPPs for enhanced intracellular delivery of therapeutic molecules.

Introduction

Cell-penetrating peptides are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes, including small molecules, nucleic acids, and proteins. The incorporation of cationic residues, such as arginine and its analogue homoarginine, is a key strategy in the design of effective CPPs. Homoarginine, with its extended side chain compared to arginine, can offer unique properties in terms of membrane interaction, proteolytic stability, and cellular uptake efficiency. The use of this compound allows for the site-specific incorporation of homoarginine into peptide sequences using standard Fmoc-based solid-phase synthesis protocols. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino function of homoarginine is highly effective in preventing side reactions during synthesis and is readily cleaved under standard acidic conditions.

Comparative Performance: Arginine vs. Homoarginine CPPs

The choice between arginine and homoarginine can influence the physicochemical and biological properties of a CPP. While direct quantitative comparisons of CPPs synthesized with this compound versus Fmoc-Arg(Pbf)-OH are not extensively available in publicly accessible literature, existing studies on arginine-rich and modified cationic CPPs allow for a qualitative assessment.

Table 1: Qualitative Comparison of Arginine and Homoarginine in CPPs

FeatureArginine-Containing CPPsHomoarginine-Containing CPPs (Anticipated)
Guanidinium Group pKa ~12.5Slightly higher than arginine
Hydrogen Bonding Bidentate hydrogen bonding with phosphates and sulfates on the cell surface.Potentially altered hydrogen bonding capacity due to the longer side chain, which may affect membrane interaction.
Cellular Uptake Generally high; often mediated by endocytosis.May exhibit different uptake kinetics and efficiency compared to arginine counterparts. One study suggests arginine heptamers enter cells more effectively than homoarginine heptamers.[1]
Proteolytic Stability Susceptible to degradation by proteases.Potentially increased resistance to enzymatic degradation due to the non-natural structure.
Cytotoxicity Can exhibit cytotoxicity at higher concentrations.Cytotoxicity profile requires specific evaluation for each sequence.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of homoarginine-containing CPPs. Optimization may be required for specific peptide sequences.

Protocol 1: Solid-Phase Peptide Synthesis of a Model Homoarginine-Rich CPP (Ac-hR9-NH2)

This protocol describes the manual synthesis of a nona-homoarginine peptide on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (IPA) (3x), and DMF (3x).

2. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (0.5 mmol, 5 eq.) and a coupling agent such as HBTU (0.5 mmol, 5 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

3. Repetitive Deprotection and Coupling:

  • After a negative Kaiser test, wash the resin as described in step 1.

  • Repeat the Fmoc deprotection (step 1) and coupling (step 2) cycles for each subsequent this compound residue until the desired peptide length (nona-homoarginine) is achieved.

4. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of acetic anhydride (B1165640) (10 eq.) and DIEA (10 eq.) in DMF to the resin and agitate for 30 minutes.

  • Wash the resin with DMF, IPA, and dichloromethane (B109758) (DCM).

5. Cleavage and Deprotection:

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

6. Purification and Analysis:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[3][4][5][6]

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[3][7]

Table 2: Reagents and Typical Equivalents for SPPS of Homoarginine-Rich CPPs

ReagentFunctionTypical Equivalents (per coupling)
Rink Amide ResinSolid support for C-terminal amide peptides1
This compoundProtected amino acid building block3 - 5
HBTU/HATUCoupling agent3 - 5
DIEABase for activation and neutralization6 - 10
20% Piperidine in DMFFmoc deprotection solution-
TFA/TIS/Water (95:2.5:2.5)Cleavage and side-chain deprotection cocktail-
Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the cellular uptake of a fluorescently labeled homoarginine-rich CPP.

1. Cell Culture:

  • Culture a suitable cell line (e.g., HeLa or A549) in appropriate medium until 70-80% confluency.

  • Seed the cells into a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Peptide Treatment:

  • Prepare a stock solution of the fluorescently labeled CPP (e.g., FITC-hR9) in sterile water or PBS.

  • Dilute the peptide stock to the desired final concentrations (e.g., 1, 5, 10 µM) in serum-free cell culture medium.

  • Wash the cells with PBS and replace the medium with the peptide-containing medium.

  • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

3. Sample Preparation for Flow Cytometry:

  • Wash the cells twice with cold PBS to remove surface-bound peptide.

  • Detach the cells using trypsin-EDTA.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of cold PBS containing 1% fetal bovine serum.

4. Flow Cytometry Analysis:

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Acquire data for at least 10,000 events per sample.

  • Untreated cells should be used as a negative control to set the baseline fluorescence.

  • The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the homoarginine-rich CPP on cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

2. Peptide Treatment:

  • Prepare serial dilutions of the CPP in complete cell culture medium.

  • Remove the medium from the wells and replace it with the peptide solutions.

  • Incubate the cells for 24-48 hours at 37°C.

3. MTT Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • Carefully remove the MTT solution.

  • Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a detergent solution) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage relative to untreated control cells.

Visualizations

Cellular Uptake Pathway of Arginine-Rich CPPs

The primary mechanism for the internalization of many arginine-rich CPPs is thought to be endocytosis, particularly macropinocytosis. This process is initiated by the interaction of the positively charged CPP with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.

G Proposed Cellular Uptake Pathway of Homoarginine-Rich CPPs cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CPP Homoarginine-Rich CPP HSPG Heparan Sulfate Proteoglycans (HSPGs) CPP->HSPG Electrostatic Interaction Rac1 Rac1 Activation HSPG->Rac1 Signal Transduction Actin Actin Reorganization (Membrane Ruffling) Rac1->Actin Macropinosome Macropinosome Formation Actin->Macropinosome Endosome Endosomal Escape Macropinosome->Endosome Cytosol Cytosolic Delivery of Cargo Endosome->Cytosol

Caption: Proposed macropinocytosis pathway for homoarginine-rich CPP uptake.

Experimental Workflow for CPP Synthesis and Evaluation

The following diagram outlines the key steps in the synthesis, purification, and biological evaluation of a homoarginine-containing CPP.

G Experimental Workflow for CPP Synthesis and Evaluation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MS Mass Spectrometry (Identity & Purity) HPLC->MS Uptake Cellular Uptake Assay (Flow Cytometry) MS->Uptake Toxicity Cytotoxicity Assay (MTT) MS->Toxicity

Caption: Workflow for synthesis and evaluation of homoarginine-containing CPPs.

References

Application Notes and Protocols for the Use of Fmoc-HoArg(Pbf)-OH in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nα-Fmoc-L-homoarginine(Pbf)-OH (Fmoc-HoArg(Pbf)-OH) in the solid-phase peptide synthesis (SPPS) of enzyme inhibitors. The incorporation of the non-proteinogenic amino acid homoarginine into peptide sequences is a key strategy for developing potent and selective inhibitors of enzymes such as arginase and nitric oxide synthase (NOS), which are critical targets in various therapeutic areas.

Introduction

This compound is a protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the α-amino group, which is readily removed under mild basic conditions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group offers robust acid-labile protection for the guanidino side chain of homoarginine, preventing side reactions during peptide assembly and allowing for final deprotection under standard cleavage conditions.

Homoarginine, a close analog of arginine with an additional methylene (B1212753) group in its side chain, is a known inhibitor of arginase and can also serve as a substrate for nitric oxide synthase (NOS).[1] Peptides containing homoarginine can exhibit enhanced biological activity and stability compared to their arginine-containing counterparts, making them attractive candidates for the development of novel enzyme inhibitors.

Targeted Enzyme Pathways

The primary enzymatic targets for inhibitors synthesized using this compound are arginase and nitric oxide synthase, which play crucial roles in the L-arginine metabolic pathway.

Arginase and Nitric Oxide Synthase Signaling Pathway

The interplay between arginase and nitric oxide synthase is a critical regulatory point in many physiological and pathological processes. Both enzymes compete for the common substrate L-arginine.

Arginase_NOS_Pathway cluster_arginine L-Arginine Metabolism cluster_nos NOS Pathway cluster_arginase Arginase Pathway cluster_inhibition Inhibition L-Arginine L-Arginine NOS Nitric Oxide Synthase (eNOS, nNOS, iNOS) L-Arginine->NOS Substrate Arginase Arginase (ARG1, ARG2) L-Arginine->Arginase Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Produces Vasodilation Vasodilation, Neurotransmission, Immune Response NO_Citrulline->Vasodilation Leads to Urea_Ornithine Urea (B33335) + L-Ornithine Arginase->Urea_Ornithine Produces Polyamine_Proline Polyamine & Proline Synthesis (Cell Proliferation) Urea_Ornithine->Polyamine_Proline Precursors for HoArg_Inhibitor Homoarginine-Containing Peptide Inhibitor HoArg_Inhibitor->Arginase Inhibits

Caption: L-arginine metabolic pathways and points of inhibition.

Quantitative Data for Homoarginine-Based Inhibition

While specific data for peptides synthesized using this compound is limited in publicly available literature, the inhibitory potential of the parent amino acid, L-homoarginine, against arginase has been characterized. This data provides a baseline for the expected activity of peptides incorporating this residue.

InhibitorTarget EnzymeIC50KiAssay Conditions
L-HomoarginineHuman Arginase 1 (hARG-1)8.14 ± 0.52 mM6.1 ± 0.50 mMOrnithine formation in HEK293T cell lysates[2]
L-HomoarginineHuman Arginase 2 (hARG-2)2.52 ± 0.01 mM1.73 ± 0.10 mMOrnithine formation in HEK293T cell lysates[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Homoarginine-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a generic tripeptide (e.g., X-HoArg-Y) on a Rink Amide resin to yield a C-terminally amidated peptide.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin_Prep 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection (Y) Resin_Prep->Fmoc_Deprotection1 Coupling1 3. Coupling of this compound Fmoc_Deprotection1->Coupling1 Capping1 4. Capping (Optional) Coupling1->Capping1 Fmoc_Deprotection2 5. Fmoc Deprotection (HoArg) Capping1->Fmoc_Deprotection2 Coupling2 6. Coupling of Fmoc-X-OH Fmoc_Deprotection2->Coupling2 Capping2 7. Capping (Optional) Coupling2->Capping2 Final_Deprotection 8. Final Fmoc Deprotection Capping2->Final_Deprotection Cleavage 9. Cleavage and Deprotection Final_Deprotection->Cleavage Purification 10. Purification and Analysis Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids (Fmoc-X-OH, Fmoc-Y-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • First Amino Acid Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Shake for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Coupling (Fmoc-Y-OH):

    • In a separate vial, dissolve Fmoc-Y-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (beads turn blue), the coupling is incomplete; repeat the coupling step.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by shaking the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

  • Wash: Wash the resin with DMF (3x) and DCM (3x).

  • Second Amino Acid Deprotection: Repeat step 2 to remove the Fmoc group from the first amino acid.

  • Coupling of this compound:

    • Due to the steric bulk of the Pbf group, a double coupling is recommended.

    • Prepare the activated solution of this compound as in step 3.

    • Add the solution to the resin and shake for 4 hours.

    • Drain and repeat the coupling with a freshly prepared activated solution for another 4 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Wash: Wash the resin with DMF (3x) and DCM (3x).

  • Continue Peptide Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids (e.g., Fmoc-X-OH).

  • Final Fmoc Deprotection: After the last coupling, remove the final Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Pbf and other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Arginase Inhibition Assay

This protocol is adapted for a 96-well plate format to determine the IC50 value of a synthesized homoarginine-containing peptide.

Materials:

  • Purified human arginase I or II

  • L-arginine solution (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

  • Urea detection reagent (e.g., containing α-isonitrosopropiophenone)

  • Synthesized homoarginine-containing peptide inhibitor

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Activation: Pre-incubate the arginase solution in the assay buffer at 37°C for 10 minutes to ensure manganese activation.

  • Assay Preparation:

    • In the wells of a 96-well plate, add a series of dilutions of the homoarginine-containing peptide inhibitor.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the pre-activated arginase solution to all wells except the negative control.

  • Initiation of Reaction: Add the L-arginine solution to all wells to start the enzymatic reaction. The final reaction volume should be consistent across all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4, H3PO4, and water).

  • Urea Detection:

    • Add the urea detection reagent to all wells.

    • Heat the plate at 95-100°C for 30-45 minutes to allow for color development.

    • Cool the plate to room temperature.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting and Considerations

  • Incomplete Coupling of this compound: Due to its bulky nature, incomplete coupling is a potential issue. Strategies to overcome this include:

    • Double Coupling: As described in the protocol, performing the coupling step twice with fresh reagents is highly effective.[1]

    • Use of Potent Coupling Reagents: Reagents like HATU or HCTU can improve coupling efficiency.

    • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can enhance reaction kinetics, but care must be taken to avoid racemization.

  • δ-Lactam Formation: Arginine and its analogs can undergo an intramolecular cyclization to form an unreactive δ-lactam upon activation. Using optimized coupling conditions and minimizing the pre-activation time can help to reduce this side reaction.[1]

  • Peptide Aggregation: Peptides rich in arginine or homoarginine may aggregate on the resin. Using lower loading resins or incorporating pseudoproline dipeptides can help to disrupt secondary structures and improve synthesis outcomes.

By following these detailed application notes and protocols, researchers can successfully incorporate this compound into peptide sequences to generate novel and potent enzyme inhibitors for various therapeutic applications.

References

Application Notes and Protocols for Monitoring the Coupling Efficiency of Fmoc-HoArg(Pbf)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoArg(Pbf)-OH (N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoarginine) is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of homoarginine residues into peptide sequences. The bulky pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino side chain is essential for preventing side reactions during synthesis. However, the steric hindrance presented by the Pbf group, coupled with the inherent reactivity of the arginine side chain, can lead to incomplete coupling reactions and the formation of side products, such as δ-lactam.[1][2][3] Therefore, rigorous in-process monitoring of the coupling efficiency is paramount to ensure the synthesis of the target peptide with high purity and yield.

These application notes provide detailed protocols for qualitative and quantitative monitoring of this compound coupling reactions using colorimetric tests and High-Performance Liquid Chromatography (HPLC).

Challenges in Coupling this compound

Several factors can complicate the incorporation of this compound:

  • Steric Hindrance: The bulky Pbf protecting group can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.[4]

  • δ-Lactam Formation: Intramolecular cyclization of the activated this compound can occur, forming a stable six-membered δ-lactam. This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain and leading to deletion sequences.[2][3] This is a significant side-reaction during the incorporation of Arginine derivatives.[1][2]

  • Aggregation: Peptide chain aggregation on the solid support can limit the accessibility of the N-terminal amine, further reducing coupling efficiency.

Strategies to mitigate these challenges include the use of highly efficient coupling reagents, optimized reaction temperatures, and appropriate solvents.[1][2][5] Microwave-assisted SPPS has also been shown to enhance coupling yields for sterically hindered amino acids like Fmoc-Arg(Pbf)-OH.[6]

Monitoring Protocols

Effective monitoring of the coupling reaction involves both qualitative and quantitative methods to ensure the reaction has gone to completion.

Qualitative Monitoring: Colorimetric Tests

Colorimetric tests provide a rapid, qualitative assessment of the presence of free primary amines on the resin support. A negative test indicates a complete coupling reaction.

The Kaiser test is a highly sensitive method for detecting primary amines.[5] A positive result, indicating incomplete coupling, is characterized by a deep blue color on the resin beads and/or in the solution.

Experimental Protocol:

Reagents:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

  • Reagent B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.

  • Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.

Procedure:

  • After the coupling reaction, wash the resin beads thoroughly with DMF (3 x 1 mL).

  • Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Data Interpretation:

ObservationInterpretationAction
Beads and solution are yellow/colorlessCoupling is complete (>99.9% completion)Proceed to the next step (Fmoc deprotection)
Beads are dark blue, solution is light blueIncomplete couplingRecouple using fresh reagents
Beads and solution are intense blueCoupling has failedRe-evaluate coupling strategy (reagents, time, temperature)

G start Start: Post-Coupling Washed Resin take_sample Take 5-10 mg resin sample start->take_sample add_reagents Add Kaiser Reagents A, B, and C take_sample->add_reagents heat Heat at 110°C for 5 min add_reagents->heat observe Observe Color heat->observe complete Result: Complete Coupling (Yellow/Colorless) observe->complete Negative incomplete Result: Incomplete Coupling (Blue) observe->incomplete Positive next_step Proceed to Fmoc Deprotection complete->next_step recouple Action: Recouple incomplete->recouple recouple->start Re-test after recoupling

Caption: Workflow for quantitative monitoring of coupling efficiency using HPLC.

Data Presentation: Comparative Coupling Efficiencies

The choice of coupling reagents and conditions significantly impacts the efficiency of this compound incorporation. Below is a summary of expected efficiencies under various conditions.

Coupling ReagentAdditiveSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Reference
DICHOBt/DMAPDMA/DCMRoom Temp3>93[5]
HBTU/HOBtDIEANMP/DCM402.5~90[5]
DICOxymaPureNBP451-2>95[1][2]
HCTUDIEADMFRoom Temp1-2>95General SPPS Knowledge
PyBOPDIEADMFRoom Temp1-2>98General SPPS Knowledge

Note: Yields are highly dependent on the peptide sequence and resin. The data presented are for guidance and may require optimization for specific applications.

Signaling Pathway and Reaction Mechanism Diagrams

Peptide Coupling Reaction Mechanism

The coupling reaction involves the activation of the carboxylic acid of this compound by a coupling reagent (e.g., DIC with an additive like OxymaPure) to form a highly reactive species. This activated intermediate then reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.

G Peptide Coupling and Lactam Formation Pathways cluster_coupling Desired Coupling Pathway cluster_side_reaction Side Reaction Pathway FmocArg This compound ActivatedEster Activated Ester (e.g., O-acylisourea) FmocArg->ActivatedEster + DIC/OxymaPure CoupledProduct Fmoc-HoArg(Pbf)-NH-Peptide-Resin ActivatedEster->CoupledProduct Lactam δ-Lactam (Inactive) ActivatedEster->Lactam Intramolecular Cyclization PeptideResin H2N-Peptide-Resin PeptideResin->CoupledProduct Nucleophilic Attack

Caption: Competing pathways of peptide coupling and δ-lactam side reaction.

Kaiser Test Reaction Mechanism

The Kaiser test involves the reaction of two molecules of ninhydrin with a primary amine. The amine is deaminated, and one molecule of ninhydrin is reduced and hydrated. This intermediate then condenses with a second molecule of ninhydrin to form a deep blue chromophore known as Ruhemann's purple.

G PrimaryAmine Primary Amine (R-NH2) Intermediate1 Intermediate Complex PrimaryAmine->Intermediate1 Ninhydrin1 Ninhydrin Ninhydrin1->Intermediate1 RuhemannsPurple Ruhemann's Purple (Blue Chromophore) Intermediate1->RuhemannsPurple Condensation Ninhydrin2 Ninhydrin Ninhydrin2->RuhemannsPurple

Caption: Simplified reaction scheme for the Kaiser test.

Conclusion

The successful incorporation of this compound into a peptide sequence is highly dependent on the careful selection of coupling conditions and diligent monitoring of the reaction progress. A combination of qualitative methods, such as the Kaiser test for rapid feedback, and quantitative methods, like RP-HPLC for detailed analysis, provides a robust strategy to ensure high coupling efficiency. By understanding the potential challenges and implementing the protocols outlined in these application notes, researchers can optimize their synthesis workflows, minimize the formation of deletion sequences and other impurities, and ultimately improve the purity and yield of the final peptide product.

References

Troubleshooting & Optimization

How to improve low coupling efficiency of Fmoc-HoArg(Pbf)-OH?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the low coupling efficiency of Fmoc-HoArg(Pbf)-OH in solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Improving Low Coupling Efficiency

Low coupling efficiency of this compound is a common issue in SPPS, primarily due to the steric hindrance from the bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the guanidino side chain of homoarginine. This guide provides a systematic approach to troubleshoot and optimize the coupling reaction.

Issue 1: Incomplete Coupling or Deletion of HoArg Residue

Possible Cause 1: Steric Hindrance

The bulky Pbf group can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1]

  • Solution 1: Optimize Coupling Reagents and Additives. Standard coupling reagents may not be sufficiently potent. Utilize stronger, more effective reagents.

  • Solution 2: Employ a Double Coupling Strategy. A second coupling step with fresh reagents can drive the reaction to completion.

  • Solution 3: Increase Reaction Temperature. Elevating the temperature can enhance reaction kinetics, but must be done cautiously to avoid racemization.[2]

  • Solution 4: Utilize Microwave-Assisted SPPS. Microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids.[3]

Possible Cause 2: δ-Lactam Formation

This compound can undergo intramolecular cyclization to form a stable δ-lactam, rendering it inactive for coupling. This side reaction is a major cause of low yields and the formation of des-HoArg peptide sequences.[2]

  • Solution 1: Use In Situ Activation. Adding the coupling reagent to the mixture of the amino acid and the resin minimizes the time the activated amino acid is in solution, reducing the opportunity for lactam formation.[2]

  • Solution 2: Optimize Solvent and Temperature. Certain solvents and elevated temperatures can influence the rate of lactam formation. Careful selection of conditions is crucial.

Possible Cause 3: Peptide Aggregation on Resin

The growing peptide chain can aggregate on the solid support, making the N-terminal amine inaccessible for coupling.

  • Solution 1: Choose an Appropriate Solvent. A mixture of solvents, such as DMF and DCM, can improve resin swelling and disrupt secondary structures.

  • Solution 2: Incorporate Chaotropic Salts. The addition of salts like LiCl can help to break up peptide aggregates.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The primary challenge lies in the significant steric hindrance presented by the Pbf protecting group on the side chain.[1] This bulkiness can slow down the coupling reaction and, in some cases, prevent it from reaching completion. Additionally, the activated amino acid is prone to intramolecular cyclization, forming an unreactive δ-lactam, which leads to failed couplings and deletion sequences.[2]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, uronium/aminium salt-based reagents are generally more effective than standard carbodiimides. Reagents such as HATU , HBTU , and COMU are highly recommended.[4] Phosphonium salts like PyBOP and PyAOP also demonstrate good performance in such challenging couplings.

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction. This technique is particularly useful for difficult couplings, such as with this compound, to ensure the reaction goes to completion and to minimize the presence of deletion sequences in the final peptide.

Q4: Can I use microwave-assisted SPPS for coupling this compound?

A4: Yes, microwave-assisted SPPS is a highly effective method for improving the coupling efficiency of sterically hindered amino acids.[3] Microwave energy can accelerate the reaction rate, leading to shorter reaction times and often higher yields.[5] However, it is important to carefully control the temperature to minimize the risk of side reactions, including racemization and δ-lactam formation. A double-coupling protocol under microwave irradiation has been shown to be highly effective.[3]

Q5: How can I monitor the completeness of the coupling reaction?

A5: The Kaiser test (ninhydrin test) is a common qualitative method to check for the presence of free primary amines on the resin. A negative Kaiser test (the beads remain yellow) indicates a complete coupling reaction. For a more quantitative assessment, a small sample of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.

Data Presentation: Comparison of Coupling Conditions

The following tables summarize qualitative and semi-quantitative data on the effectiveness of different strategies for coupling sterically hindered amino acids like this compound.

Table 1: Comparison of Coupling Reagent Classes

Coupling Reagent ClassExamplesRelative Efficiency for Hindered CouplingsKey AdvantagesKey Disadvantages
CarbodiimidesDIC, DCCLow to ModerateCost-effectiveCan be slow, risk of side reactions (e.g., N-acylurea formation)
Phosphonium SaltsPyBOP, PyAOPHighFast reaction rates, low racemizationByproducts can be difficult to remove
Uronium/Aminium SaltsHBTU, HATU, COMUVery HighVery fast reaction rates, high yields, low racemization[4]Higher cost, potential for side reactions if not used correctly

Table 2: Influence of Reaction Conditions on Coupling Efficiency

ParameterStandard ConditionOptimized Condition for this compoundRationale
Temperature Room Temperature45-50°C[2]Increased reaction kinetics to overcome steric hindrance.
Solvent DMFDMF/DCM, NMP, or NBP[2]Improved resin swelling and solvation of the peptide chain.
Coupling Time 1-2 hours2-4 hours, or double couplingAllows more time for the sterically hindered reaction to proceed to completion.
Activation Method Pre-activationIn situ activation[2]Minimizes the formation of inactive δ-lactam.

Experimental Protocols

Protocol 1: Standard Double Coupling using HATU

  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Repeat the coupling step with a fresh solution of activated this compound.

  • Final Washing: Wash the resin thoroughly with DMF, followed by DCM, and then dry under vacuum.

  • Monitoring: Perform a Kaiser test to confirm the absence of free amines.

Protocol 2: In Situ Activation with DIC/OxymaPure at Elevated Temperature

This protocol is adapted from a strategy developed to minimize δ-lactam formation.[2]

  • Fmoc-Deprotection and Washing: Follow steps 1 and 2 of the standard protocol.

  • Reagent Addition:

    • Dissolve this compound (1.75 eq.) and OxymaPure (1.5 eq.) in NBP (N-Butylpyrrolidinone) and add to the peptidyl-resin.

    • Allow the mixture to reach 45°C.

  • In Situ Activation and Coupling:

    • Add half of the DIC (total 1.8 eq.) to the reaction mixture and let it react for 30 minutes at 45°C.

    • Add the remaining half of the DIC.

    • Maintain the reaction at 45°C for an additional 1.5 to 2 hours.

  • Washing: Wash the resin with NBP, followed by DMF and DCM.

  • Monitoring: Perform a Kaiser test to assess the completion of the coupling.

Visualizations

experimental_workflow start Resin-bound Peptide (N-terminal amine) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling Step (this compound, Coupling Reagent, Base in Solvent) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test incomplete Incomplete Coupling kaiser_test->incomplete Positive complete Coupling Complete kaiser_test->complete Negative double_coupling Perform Double Coupling incomplete->double_coupling double_coupling->wash1 next_cycle Proceed to Next Cycle complete->next_cycle troubleshooting_logic start Low Coupling Efficiency of This compound cause1 Possible Cause: Steric Hindrance start->cause1 cause2 Possible Cause: δ-Lactam Formation start->cause2 cause3 Possible Cause: Peptide Aggregation start->cause3 solution1a Use Stronger Coupling Reagent (e.g., HATU, COMU) cause1->solution1a solution1b Perform Double Coupling cause1->solution1b solution1c Increase Temperature (e.g., 45-50°C) cause1->solution1c solution1d Use Microwave-Assisted SPPS cause1->solution1d solution2a Employ In Situ Activation cause2->solution2a solution2b Optimize Solvent and Temperature cause2->solution2b solution3a Use Solvent Mixture (e.g., DMF/DCM) cause3->solution3a solution3b Add Chaotropic Salts (e.g., LiCl) cause3->solution3b activation_pathway cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation AminoAcid This compound (Carboxylic Acid) ActivatedEster Highly Reactive OAt-Active Ester AminoAcid->ActivatedEster + Base + Coupling Reagent Base Base (DIPEA) CouplingReagent Coupling Reagent (e.g., HATU) PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond PeptideResin Peptide-Resin (N-terminal Amine) PeptideResin->PeptideBond CoupledPeptide Elongated Peptide PeptideBond->CoupledPeptide

References

Technical Support Center: Fmoc-HoArg(Pbf)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Fmoc-HoArg(Pbf)-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in SPPS?

A1: The most prevalent side reactions are analogous to those seen with its arginine counterpart, Fmoc-Arg(Pbf)-OH. These include:

  • δ-Lactam Formation: An intramolecular cyclization that leads to a non-reactive amino acid derivative, resulting in failed coupling and truncated peptide sequences (des-homoarginine peptides).[1][2][3]

  • Steric Hindrance: The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group can physically obstruct the coupling reaction, especially in sterically crowded sequences.

  • Alkylation of Tryptophan Residues: During the final trifluoroacetic acid (TFA) cleavage, the liberated Pbf cation can re-attach to electron-rich side chains, most notably the indole (B1671886) ring of tryptophan.

Q2: I am observing a significant amount of a peptide that is missing a homoarginine residue. What is the likely cause?

A2: This is a classic indicator of δ-lactam formation. The activated carboxyl group of this compound can be attacked by the nucleophilic nitrogen of its own side-chain guanidinium (B1211019) group, forming a stable six-membered ring (a δ-lactam). This cyclized form of the amino acid is unable to couple to the growing peptide chain, leading to a deletion sequence.[3]

Q3: My coupling efficiency for this compound is consistently low, even with extended reaction times. What could be the issue?

A3: Low coupling efficiency is often due to steric hindrance from the bulky Pbf group. This is particularly problematic when the preceding amino acid on the resin is also sterically demanding. To overcome this, optimization of coupling reagents, reaction temperature, and activation method is necessary.

Q4: After cleaving my peptide from the resin, I see a significant side product with a mass increase of +252 Da on my tryptophan-containing peptide. What is this?

A4: This mass modification corresponds to the addition of the Pbf group (mass of ~252 Da) to a tryptophan residue. During TFA-mediated cleavage, the Pbf group is removed as a reactive cation that can be "scavenged" by nucleophilic residues like tryptophan if appropriate scavengers are not used or are used in insufficient quantities.

Troubleshooting Guides

Issue 1: Poor Coupling Efficiency & Suspected δ-Lactam Formation

This guide provides a systematic approach to troubleshoot and mitigate poor coupling of this compound, which is often linked to δ-lactam formation.

G cluster_0 Troubleshooting Poor Coupling of this compound start Low coupling efficiency observed (e.g., positive Kaiser test after coupling) q1 Are you using a carbodiimide-based activator (e.g., DIC)? start->q1 a1_yes Switch to an in-situ activation protocol with DIC/Oxyma. q1->a1_yes Yes a1_no Consider using a more potent coupling reagent like HATU or HCTU. q1->a1_no No q2 Is the reaction performed at room temperature? a1_yes->q2 a1_no->q2 a2_yes Increase coupling temperature to 40-45°C. q2->a2_yes Yes a2_no Ensure temperature is maintained and consistent. q2->a2_no No q3 Is the solvent DMF? a2_yes->q3 a2_no->q3 a3_yes If using N-butylpyrrolidinone (NBP), be aware of increased lactam formation due to viscosity. Consider a solvent mixture like DMSO/DOL. q3->a3_yes Yes a3_no Consider solvent choice as a factor, especially with greener alternatives. q3->a3_no No end_node Improved coupling efficiency a3_yes->end_node a3_no->end_node

Caption: Troubleshooting workflow for poor this compound coupling.

The following diagram illustrates the intramolecular cyclization that leads to the formation of the unreactive δ-lactam.

G Fmoc_HoArg Fmoc-NH-CH(COOH)-(CH₂)₄-NH-C(=NH)-NH-Pbf Activated this compound Lactam Fmoc-NH-CH-CO-NH-C(=NH)-N(Pbf)-(CH₂)₄ δ-Lactam (inactive) Fmoc_HoArg->Lactam Intramolecular cyclization

Caption: Mechanism of δ-lactam formation in activated this compound.

Issue 2: Tryptophan Alkylation During Cleavage

This guide provides steps to prevent the modification of tryptophan residues by the Pbf protecting group during final peptide cleavage.

  • Use of Scavengers: Always use a "scavenger cocktail" during TFA cleavage. A standard and effective cocktail is TFA/triisopropylsilane (B1312306) (TIS)/water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, the addition of 1,2-ethanedithiol (B43112) (EDT) is also recommended.

  • Protect Tryptophan: For sequences that are particularly sensitive or contain multiple Arg(Pbf) and Trp residues, it is highly recommended to use Fmoc-Trp(Boc)-OH for the incorporation of tryptophan. The Boc protecting group on the indole nitrogen shields it from alkylation by the Pbf cation.

Quantitative Data on Side Reactions

The extent of side reactions can be influenced by various experimental parameters. The following tables summarize some key findings from the literature.

Table 1: Influence of Solvent on δ-Lactam Formation

Solvent SystemSide-Product from Lactam Formation (%)Reference
N-butylpyrrolidinone (NBP)18[4]
DMSO/1,3-dioxolane (DOL) (4:6)2[4]

Table 2: Comparison of Arginine Protecting Groups on Tryptophan Alkylation

Arginine DerivativeDesired Peptide Yield (%) after 3h TFA TreatmentReference
Fmoc-Arg(Pmc)-OH46
Fmoc-Arg(Pbf)-OH69

Experimental Protocols

Protocol 1: In-situ Activation of this compound with DIC/Oxyma to Minimize Lactam Formation

This protocol is adapted from a strategy developed for Fmoc-Arg(Pbf)-OH and is effective at minimizing the formation of the δ-lactam by activating the amino acid in the presence of the resin-bound amine.[2][3][5]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (1.75 equivalents relative to resin loading)

  • OxymaPure (1.5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.8 equivalents)

  • N-butylpyrrolidinone (NBP) or a suitable SPPS solvent

Procedure:

  • Swell the resin in NBP.

  • In a separate vessel, dissolve this compound and OxymaPure in NBP.

  • Add the solution from step 2 to the swollen resin.

  • Agitate the mixture and bring the temperature to 45°C.

  • Add half of the total DIC volume (0.9 equivalents) to the reaction vessel.

  • Allow the reaction to proceed for 30 minutes at 45°C.

  • Add the remaining DIC (0.9 equivalents) to the reaction vessel.

  • Continue the coupling reaction for an additional 1.5 to 2 hours at 45°C.

  • Wash the resin thoroughly with NBP and proceed to the next deprotection step.

Protocol 2: Optimized Cleavage of a Tryptophan-Containing Peptide with HoArg(Pbf)

This protocol is designed to minimize the alkylation of tryptophan residues during the final cleavage and deprotection step.

Materials:

  • Dried peptidyl-resin

  • Cleavage Cocktail: 94% TFA, 2.5% water, 2.5% 1,2-ethanedithiol (EDT), 1% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dry peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC.

References

Technical Support Center: Managing Aggregation of Homoarginine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the aggregation of homoarginine-rich peptides in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for homoarginine-rich peptides?

Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble, structures.[1][2] For homoarginine-rich peptides, which are cationic and often hydrophilic, aggregation can still occur due to factors like hydrophobic interactions, improper pH, high concentration, and unfavorable buffer conditions.[3][4] Aggregation is a significant concern as it can lead to:

  • Loss of active material: Aggregated peptides may precipitate out of solution, reducing the effective concentration for your experiment.[3]

  • Inaccurate experimental results: Aggregates can interfere with assays, leading to inconsistent and unreliable data.

  • Reduced therapeutic efficacy: In drug development, aggregated peptides are often biologically inactive and can potentially elicit an immunogenic response.[3]

  • Challenges in synthesis and purification: Aggregation during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions and difficult purification.[5]

Q2: What are the common signs of peptide aggregation?

The most common visual indicators of peptide aggregation in solution include:

  • Cloudiness or turbidity: The solution appears hazy or milky.

  • Visible precipitates: Solid particles may be observed suspended in the solution or settled at the bottom of the container.

  • Gel formation: The solution becomes viscous and may form a gel-like substance.

During synthesis, signs of aggregation can include shrinking of the resin matrix in batch synthesis or a broadening of the deprotection peak in continuous flow synthesis.[6][7]

Q3: What are the key factors that influence the aggregation of homoarginine-rich peptides?

Several factors, both intrinsic to the peptide and extrinsic to the experimental conditions, can promote aggregation:

  • Amino Acid Sequence: The presence of hydrophobic residues, even in a predominantly cationic peptide, can drive aggregation.[1]

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1]

  • pH and Isoelectric Point (pI): Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero. For basic peptides like those rich in homoarginine, a lower pH generally increases solubility.[8][9]

  • Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions. Both high and low ionic strengths can either promote or inhibit aggregation depending on the specific peptide and buffer system.[1][3]

  • Temperature: Elevated temperatures can increase the rate of aggregation.[10] Conversely, freeze-thaw cycles can also induce aggregation due to local concentration changes and ice-water interface effects.[11][12]

  • Buffer Composition: The choice of buffer can impact peptide stability.

  • Mechanical Stress: Agitation or shaking can sometimes accelerate the formation of aggregates.[8]

Troubleshooting Guides

Problem: My homoarginine-rich peptide solution is cloudy or has formed a precipitate.

This is a clear indication of peptide aggregation. Here’s a step-by-step approach to address this issue:

Troubleshooting Workflow for Peptide Aggregation

Troubleshooting_Peptide_Aggregation start Cloudy/Precipitated Peptide Solution check_concentration Is the peptide concentration too high? start->check_concentration reduce_concentration Action: Dilute the solution check_concentration->reduce_concentration Yes check_ph Is the pH near the peptide's pI? check_concentration->check_ph No reduce_concentration->check_ph adjust_ph Action: Adjust pH away from pI (Lower pH for basic peptides) check_ph->adjust_ph Yes check_buffer Is the buffer appropriate? check_ph->check_buffer No adjust_ph->check_buffer change_buffer Action: Try a different buffer system (e.g., acetate, citrate) check_buffer->change_buffer Yes additives Consider adding solubilizing agents check_buffer->additives No change_buffer->additives add_additives Action: Add arginine, sugars, or detergents additives->add_additives sonication Gentle Sonication add_additives->sonication filter_solution Filter the solution (0.22 µm filter) to remove existing aggregates sonication->filter_solution end_soluble Peptide Solubilized filter_solution->end_soluble Successful end_insoluble Aggregation Persists: Re-evaluate peptide design or synthesis filter_solution->end_insoluble Unsuccessful Peptide_Solubilization_Storage start Start: Lyophilized Homoarginine-Rich Peptide solubilization Solubilization Strategy start->solubilization storage Storage Strategy start->storage is_soluble_in_water is_soluble_in_water solubilization->is_soluble_in_water Attempt to dissolve in sterile water or buffer (pH 5-6) lyophilized_storage Store at -20°C or -80°C in a desiccator storage->lyophilized_storage Lyophilized Peptide solution_storage solution_storage storage->solution_storage Peptide in Solution success_water Soluble: Proceed to experiment or storage is_soluble_in_water->success_water Yes try_acidic Try 10% acetic acid or 0.1% TFA is_soluble_in_water->try_acidic No is_soluble_acidic is_soluble_acidic try_acidic->is_soluble_acidic success_acidic Soluble: Slowly dilute with aqueous buffer is_soluble_acidic->success_acidic Yes try_organic Try minimal DMSO, then slowly add buffer is_soluble_acidic->try_organic No is_soluble_organic is_soluble_organic try_organic->is_soluble_organic success_organic Soluble: Use immediately is_soluble_organic->success_organic Yes failure Insoluble: Contact technical support is_soluble_organic->failure No aliquot aliquot solution_storage->aliquot Aliquot into single-use vials freeze freeze aliquot->freeze Flash-freeze and store at -20°C or -80°C avoid_freeze_thaw avoid_freeze_thaw freeze->avoid_freeze_thaw Avoid repeated freeze-thaw cycles

References

Optimizing reaction times for Fmoc-HoArg(Pbf)-OH coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times and outcomes for Fmoc-HoArg(Pbf)-OH coupling in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the coupling of this compound?

A1: The most frequent challenges include incomplete coupling due to steric hindrance from the bulky Pbf protecting group, slow reaction kinetics, and side reactions such as δ-lactam formation, which renders the amino acid inactive for coupling.[1][2] The bulky nature of the Pbf group can physically impede the approach of the activated amino acid to the growing peptide chain, especially in sterically hindered sequences.[3]

Q2: How does temperature affect the coupling efficiency of this compound?

A2: Elevated temperatures can increase the rate of coupling. For instance, performing the coupling at 45°C can help speed up the reaction and improve penetration of the coupling reagents into the resin, particularly when using viscous solvents like N-butylpyrrolidinone (NBP).[1][2] However, excessively high temperatures should be avoided as they can promote side reactions. Microwave-assisted synthesis is another approach that utilizes elevated temperatures to reduce reaction times and enhance yields.[3]

Q3: What is δ-lactam formation and how can it be prevented?

A3: δ-lactam formation is an intramolecular cyclization of the activated this compound, resulting in a stable, inactive species that cannot couple to the peptide chain. This side reaction leads to lower yields and the formation of deletion sequences (des-Arg peptides).[1][2] Minimizing the time the amino acid spends in its activated state before coupling can help reduce this side reaction. Using efficient coupling reagents and optimized protocols is crucial for prevention.

Q4: Can I use standard coupling reagents for this compound?

A4: While standard coupling reagents can be used, the bulky nature of this compound often requires more robust activation methods. A combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure has been shown to be effective.[1][2] Other reagents like HBTU and HCTU are also commonly used.[4][5] It's important to select a coupling strategy that promotes rapid and efficient activation to minimize side reactions.[6]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion peptides (des-Arg sequences) in the final product upon analysis by mass spectrometry.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance The bulky Pbf group can hinder the coupling reaction.[3] Consider double coupling, where the coupling step is repeated a second time. Microwave-assisted synthesis can also help overcome steric hindrance by providing localized heating and increasing reaction kinetics.[3]
Suboptimal Reagent Concentration Insufficient excess of amino acid and coupling reagents can lead to incomplete reactions. A recommended molar ratio is 1.75 equivalents of this compound, 1.8 equivalents of DIC, and 1.5 equivalents of OxymaPure.[1][2]
Poor Resin Swelling Inadequate swelling of the resin can limit the accessibility of reactive sites. Ensure the resin is properly swelled in a suitable solvent (e.g., DMF, NBP) before the coupling step.
δ-Lactam Formation The activated amino acid is forming an inactive lactam.[1][2] Minimize the pre-activation time. A strategy of in situ activation, where the coupling reagent is added in portions, can be beneficial.[1][2]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize δ-lactam formation and improve coupling efficiency, particularly when using viscous solvents like NBP.[1][2]

  • Resin Swelling: Swell the resin in the desired solvent (e.g., NBP or DMF) for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with the synthesis solvent.

  • Coupling Cocktail Preparation:

    • Dissolve 1.75 equivalents of this compound and 1.5 equivalents of OxymaPure in the synthesis solvent.

    • Add this solution to the resin.

  • Reaction Initiation and Progression:

    • If performing the reaction at an elevated temperature, allow the resin mixture to reach the target temperature (e.g., 45°C).[1][2]

    • Add half of the total DIC amount (0.9 equivalents).

    • Allow the reaction to proceed for 30 minutes.[1][2]

    • Add the remaining half of the DIC (0.9 equivalents).

    • Let the reaction continue for an additional 1.5 to 2 hours.

  • Washing: Wash the resin thoroughly with the synthesis solvent.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.

Protocol 2: Microwave-Assisted Coupling of this compound

Microwave irradiation can significantly reduce coupling times and improve yields for difficult couplings like that of this compound.[3]

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Reagent Addition:

    • Add the synthesis solvent to the resin in a microwave-compatible reaction vessel.

    • Add 2-5 equivalents of this compound.

    • Add 2-5 equivalents of a suitable coupling agent (e.g., HCTU).

    • Add 4-10 equivalents of a base (e.g., DIEA or 2,4,6-collidine).

  • Microwave Irradiation:

    • Place the reaction vessel in the microwave peptide synthesizer.

    • Irradiate at a set temperature (e.g., 75°C) for a specified time (e.g., 5-15 minutes). The exact parameters may need to be optimized for the specific synthesizer and peptide sequence.

  • Washing and Monitoring: Follow steps 6-7 from Protocol 1.

Diagrams

Troubleshooting_Workflow start Start: Low Coupling Efficiency for this compound kaiser_test Perform Kaiser Test start->kaiser_test kaiser_positive Kaiser Test Positive (Incomplete Coupling) kaiser_test->kaiser_positive kaiser_negative Kaiser Test Negative (Coupling Complete) kaiser_test->kaiser_negative Success check_reagents Check Reagent Concentrations & Quality kaiser_positive->check_reagents Troubleshoot double_coupling Implement Double Coupling kaiser_positive->double_coupling Alternative microwave Use Microwave-Assisted Coupling Protocol kaiser_positive->microwave Alternative reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Prepare Fresh Reagents & Use Optimal Equivalents reagents_ok->replace_reagents No check_protocol Review Coupling Protocol (Activation Time, Temperature) reagents_ok->check_protocol Yes replace_reagents->kaiser_test double_coupling->kaiser_test microwave->kaiser_test optimize_protocol Optimize Protocol: - Use in-situ activation - Increase temperature (e.g., 45°C) check_protocol->optimize_protocol optimize_protocol->kaiser_test

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Fmoc_Arg This compound Active_Ester Activated Ester Fmoc_Arg->Active_Ester Coupling_Reagent Coupling Reagent (e.g., DIC/OxymaPure) Coupling_Reagent->Active_Ester Coupled_Peptide Extended Peptide Chain Active_Ester->Coupled_Peptide Lactam Inactive δ-Lactam Active_Ester->Lactam Intramolecular Cyclization Resin Resin-Bound Peptide with Free N-terminus Resin->Coupled_Peptide

References

How to avoid deletion sequences when using Fmoc-HoArg(Pbf)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-HoArg(Pbf)-OH. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges and preventing deletion sequences during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deletion sequences when using this compound?

A1: Deletion sequences, or the accidental omission of an amino acid in the desired peptide sequence, when using this compound primarily stem from three issues:

  • Incomplete Coupling: The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the side chain of homoarginine can cause significant steric hindrance.[1] This hindrance can slow down the coupling reaction, leading to incomplete incorporation of the this compound onto the growing peptide chain.

  • Incomplete Fmoc Deprotection: The aggregation of the peptide chain on the solid support can physically block the piperidine (B6355638) solution from accessing and removing the Fmoc group from the N-terminus. This leaves the chain "capped" and unable to react in the subsequent coupling step, resulting in a deletion of the next amino acid.

  • δ-Lactam Formation: this compound can undergo an intramolecular cyclization to form a δ-lactam. This side reaction renders the amino acid inactive and unable to couple to the peptide chain, leading to the formation of a des-HoArg peptide.[2][3]

Q2: How can I improve the coupling efficiency of this compound?

A2: To enhance coupling efficiency and minimize deletion sequences, consider the following strategies:

  • Optimize Coupling Reagents: Utilize highly efficient coupling reagents known to perform well with sterically hindered amino acids. A combination of DIC (N,N'-diisopropylcarbodiimide) and OxymaPure is a recommended starting point.[2][3]

  • Increase Reaction Temperature: Performing the coupling at an elevated temperature, such as 45°C, can help overcome the kinetic barrier caused by steric hindrance and improve reaction rates.[2][3]

  • Employ Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions and has been shown to be effective in reducing reaction times and improving yields for arginine-rich sequences.[1][4]

  • Double Coupling: If a difficult coupling is anticipated, performing the coupling step twice with fresh reagents can help ensure complete reaction.

Q3: What should I do if I suspect incomplete Fmoc deprotection?

A3: Incomplete Fmoc deprotection is a common problem in SPPS. Here are some troubleshooting steps:

  • Extend Deprotection Time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group.

  • Monitor Deprotection: Utilize a qualitative method like the Kaiser test to confirm the presence of a free primary amine on the resin after deprotection. A positive (blue) result indicates successful Fmoc removal.

  • Use Chaotropic Agents: In cases of severe peptide aggregation, the addition of chaotropic agents to the deprotection solution can help disrupt secondary structures and improve reagent accessibility.

Q4: Are there alternative solvents to DMF that can improve synthesis with this compound?

A4: Yes, N-butylpyrrolidinone (NBP) has been shown to be an effective alternative to DMF, particularly for problematic sequences.[2][3] Using NBP at an elevated temperature (e.g., 45°C) can reduce its viscosity and facilitate the penetration of the coupling cocktail into the resin, thereby improving coupling efficiency.[2][3]

Troubleshooting Guide: Quantitative Data Summary

The following table summarizes different strategies and their impact on the coupling of sterically hindered arginine derivatives. While specific data for this compound is limited, the data for the structurally similar Fmoc-Arg(Pbf)-OH provides a strong basis for experimental design.

StrategyCoupling ReagentsSolventTemperature (°C)Key OutcomeReference
Standard Conditions HBTU/DIEADMFRoom TemperaturePotential for incomplete coupling and deletion sequences.[5]
Optimized Reagents DIC/OxymaPureDMFRoom TemperatureImproved coupling efficiency compared to standard conditions.[2][3]
Elevated Temperature DIC/OxymaPureNBP45Reduced viscosity of NBP and accelerated coupling, minimizing δ-lactam formation.[2][3]
Microwave-Assisted VariousDMF50-75Significantly reduced reaction times and improved yields for difficult sequences.[4][6]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using DIC/OxymaPure in NBP

This protocol is designed to improve the incorporation of this compound, particularly in challenging sequences.

  • Resin Swelling: Swell the peptide-resin in N-butylpyrrolidinone (NBP) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NBP for 10-20 minutes. Wash the resin thoroughly with NBP.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (1.75 equivalents) and OxymaPure (1.5 equivalents) in NBP.

  • In Situ Activation and Coupling:

    • Add the solution from step 3 to the deprotected peptide-resin.

    • Allow the mixture to equilibrate to 45°C.

    • Add half of the DIC (total 1.8 equivalents) and let the reaction proceed for 30 minutes at 45°C.

    • Add the remaining half of the DIC.

    • Continue the reaction for an additional 1.5 to 2 hours at 45°C.

  • Washing: Wash the resin thoroughly with NBP to remove excess reagents.

  • Monitoring: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, consider a second coupling.

Protocol 2: Microwave-Assisted Coupling of this compound

This protocol utilizes microwave energy to accelerate the coupling of the sterically hindered this compound.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF. This step can also be accelerated using microwave irradiation (e.g., 3 minutes at 75°C), but caution should be exercised to avoid side reactions.

  • Coupling:

    • To the deprotected resin, add a solution of this compound (5 equivalents), a suitable coupling reagent such as HBTU (5 equivalents), and a base like DIEA (10 equivalents) in DMF.

    • Irradiate the mixture in a microwave peptide synthesizer for 5-10 minutes at a temperature of up to 75°C.

  • Washing: Wash the resin extensively with DMF.

  • Monitoring: Use the Kaiser test to confirm the completion of the coupling. A double coupling may be necessary for particularly difficult sequences.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting deletion sequences when incorporating this compound.

TroubleshootingWorkflow cluster_coupling Coupling Optimization cluster_deprotection Deprotection Optimization cluster_reagents Reagent Verification start Deletion Sequence Detected with This compound check_coupling Assess Coupling Protocol start->check_coupling check_deprotection Assess Deprotection Protocol start->check_deprotection check_reagents Verify Reagent Quality start->check_reagents optimize_reagents Use DIC/OxymaPure or HATU/HOAt check_coupling->optimize_reagents Inefficient Reagents? increase_temp Increase Temperature to 45-55°C check_coupling->increase_temp Steric Hindrance? use_microwave Employ Microwave-Assisted Coupling check_coupling->use_microwave Slow Kinetics? double_couple Perform Double Coupling check_coupling->double_couple Persistent Issue? extend_time Extend Piperidine Treatment Time check_deprotection->extend_time Incomplete Reaction? monitor_deprotection Use Kaiser Test to Confirm Free Amine check_deprotection->monitor_deprotection Uncertain Completion? change_solvent Switch to NBP as Solvent check_deprotection->change_solvent Aggregation Issues? check_purity Check Purity of This compound check_reagents->check_purity Impurity Suspected? fresh_reagents Use Freshly Prepared Coupling Reagents check_reagents->fresh_reagents Degradation Possible? end_node Deletion Sequence Minimized optimize_reagents->end_node increase_temp->end_node use_microwave->end_node double_couple->end_node extend_time->end_node monitor_deprotection->end_node change_solvent->end_node check_purity->end_node fresh_reagents->end_node

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Fmoc-HoArg(Pbf)-OH Coupling and Kaiser Test Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the interpretation of the Kaiser test for Fmoc-HoArg(Pbf)-OH coupling in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and why is it used in peptide synthesis?

The Kaiser test, or ninhydrin (B49086) test, is a highly sensitive colorimetric assay used to detect the presence of primary amines.[1][2] In the context of Fmoc-based solid-phase peptide synthesis, it is a critical in-process control to monitor the completion of the amino acid coupling step. A positive result indicates the presence of unreacted free amines on the resin-bound peptide, signifying an incomplete coupling reaction. Conversely, a negative result suggests the successful capping of the N-terminal amine.

Q2: How do I interpret the color of the resin beads and the solution in a Kaiser test?

The interpretation of the Kaiser test relies on the color of both the resin beads and the surrounding solution after heating with the ninhydrin reagents. A dark blue or purple color is a positive result, indicating free primary amines. A yellow or colorless result is negative, indicating their absence. Intermediate colors can suggest partial or nearly complete reactions.

Q3: Can the Pbf protecting group on HoArg interfere with the Kaiser test?

While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidinium (B1211019) side chain of homoarginine, it is not expected to directly react with ninhydrin to produce a colored product. However, the bulky nature of the Pbf group can cause significant steric hindrance, which can slow down the coupling reaction.[3] This incomplete coupling is the primary reason for a positive Kaiser test when working with this compound.

Q4: Are there any known causes for false-positive or false-negative Kaiser test results?

Yes, several factors can lead to misleading results:

  • False Positives:

    • Inefficient Washing: Residual piperidine (B6355638) or other primary amines from the Fmoc-deprotection step can lead to a false positive. Thorough washing of the resin is crucial.

    • Degradation of Protecting Groups: The Fmoc group can be somewhat labile under the heating conditions of the Kaiser test, especially in the presence of pyridine, leading to a false positive.[4][5]

    • Resin Damage: Certain resins, particularly PEG-based resins, can be susceptible to damage that exposes amine-like functionalities.

  • False Negatives:

    • Secondary Amines: The standard Kaiser test is unreliable for secondary amines, such as proline, which give a reddish-brown or faint color.

    • Steric Shielding: In rare cases of extreme peptide aggregation, the N-terminal amine may be sterically inaccessible to the ninhydrin reagent.

Kaiser Test Interpretation Guide

The following table summarizes the interpretation of typical Kaiser test results and the recommended course of action when coupling this compound.

Resin Bead ColorSolution ColorInterpretationRecommended Action
Yellow / Colorless Yellow / Colorless Negative Test: Coupling is complete.Proceed to the next Fmoc-deprotection step.
Intense Blue / Purple Intense Blue / Purple Strongly Positive Test: Coupling has failed or is highly incomplete.Recouple the this compound. Consider optimizing coupling conditions (see Troubleshooting Guide).
Light Blue / Blue-Green Light Blue Moderately Positive Test: Coupling is incomplete.Recouple the amino acid.
Yellow with Green Tint Colorless / Faint Yellow Weakly Positive Test: Coupling is nearly complete, but some free amines remain.Extend the initial coupling time or proceed with a capping step to block unreacted amines.
Colorless Dark Blue Nearly Complete Coupling: Most amines on the resin are coupled, but there may be some unreacted sites.Consider extending the coupling time or capping unreacted chains.[1][4]

Experimental Protocols

Kaiser Test Protocol

This protocol is for the qualitative determination of free primary amines on a solid-phase synthesis resin.

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.

  • Solution C: 1 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.

Procedure:

  • Transfer a small sample of resin beads (approximately 5-10 mg) to a small, clean glass test tube.

  • Add 2-3 drops of Solution A to the test tube.

  • Add 2-3 drops of Solution B to the test tube.

  • Add 2-3 drops of Solution C to the test tube.

  • Heat the test tube in a heating block or boiling water bath at 100-110°C for 5 minutes.

  • Remove the test tube and allow it to cool to room temperature.

  • Observe the color of the resin beads and the solution against a white background.

Troubleshooting Guide for this compound Coupling

A positive Kaiser test after the initial coupling of this compound is a common issue due to its steric bulk. The following guide provides a systematic approach to troubleshooting.

Problem: Positive Kaiser Test (Blue/Purple Beads and/or Solution)

G start Positive Kaiser Test (Incomplete Coupling) recouple Recouple with Fresh Reagents (Same Conditions, Extended Time) start->recouple kaiser2 Perform Second Kaiser Test recouple->kaiser2 negative Negative Test: Proceed with Synthesis kaiser2->negative Negative positive2 Still Positive: Change Coupling Strategy kaiser2->positive2 Positive reagents Use Stronger Coupling Reagents (e.g., HATU, HCTU, COMU) positive2->reagents microwave Employ Microwave-Assisted Coupling positive2->microwave kaiser3 Perform Third Kaiser Test reagents->kaiser3 microwave->kaiser3 negative3 Negative Test: Proceed with Synthesis kaiser3->negative3 Negative cap Still Positive: Cap Unreacted Amines (e.g., Acetic Anhydride (B1165640)/DIEA) kaiser3->cap Positive proceed_capped Proceed with Synthesis (Note: Deletion Sequence Present) cap->proceed_capped

Caption: Troubleshooting workflow for a failed this compound coupling.

Detailed Troubleshooting Steps:

  • Initial Recoupling: If the first Kaiser test is positive, the standard procedure is to perform a second coupling (recoupling). Use fresh reagents and consider extending the coupling time (e.g., from 2 hours to 4 hours or overnight).

  • Re-evaluate with a Second Kaiser Test: After recoupling and thorough washing, perform another Kaiser test. If it is now negative, you can proceed with the synthesis.

  • Change Coupling Strategy: If the second Kaiser test is still positive, a more robust coupling strategy is necessary. The steric hindrance of this compound often requires more potent activating reagents than standard carbodiimides like DIC.

    • Alternative Coupling Reagents: Switch to a uronium/aminium-based coupling reagent such as HATU, HCTU, or COMU, which are known to be more effective for difficult couplings.[6][7][8]

    • Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the rate of coupling for sterically hindered amino acids and can be a highly effective solution.[3]

  • Third Kaiser Test and Final Decision: After attempting a different coupling strategy, perform a final Kaiser test.

    • Negative Result: If the test is negative, proceed with the synthesis.

    • Positive Result: If the test remains positive, it is unlikely that further coupling attempts will be successful. At this point, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences. A common capping solution is a mixture of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF. This will acetylate the free amines, rendering them unreactive for subsequent coupling steps. Note that this will result in a final crude product containing the desired peptide as well as a shorter, capped peptide sequence that will need to be removed during purification.

Chemical Basis of the Kaiser Test

The Kaiser test is based on the reaction of ninhydrin with primary amines. In the first step, the amine attacks one of the carbonyl groups of ninhydrin, and after dehydration, a Schiff base is formed. Subsequent decarboxylation and hydrolysis yield an intermediate that reacts with a second molecule of ninhydrin to form the highly conjugated and intensely colored chromophore known as Ruhemann's purple, which is responsible for the characteristic deep blue/purple color of a positive test.

G cluster_reactants Reactants cluster_products Products ninhydrin1 Ninhydrin ruhemanns_purple Ruhemann's Purple (Intense Blue Color) ninhydrin1->ruhemanns_purple + 2 equivalents primary_amine Primary Amine (on resin) primary_amine->ruhemanns_purple co2 CO2 primary_amine->co2 aldehyde Aldehyde primary_amine->aldehyde

Caption: Simplified reaction scheme of the Kaiser test.

References

Technical Support Center: Strategies for Synthesizing Difficult Sequences with Fmoc-HoArg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions for solid-phase peptide synthesis (SPPS) involving Fmoc-Homoarginine(Pbf)-OH.

Frequently Asked Questions (FAQs)

Q1: What makes peptide sequences containing Fmoc-HoArg(Pbf)-OH challenging to synthesize?

Synthesizing peptides with this compound can be problematic for several reasons:

  • Steric Hindrance: The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group can sterically hinder the coupling reaction, especially when adjacent to other bulky amino acids.[1] This can lead to slower reaction times and incomplete coupling.

  • δ-Lactam Formation: A significant issue with Fmoc-Arg(Pbf)-OH, and by extension this compound, is its propensity to form a fully inactive δ-lactam.[2][3] This side reaction reduces the amount of active amino acid available for coupling, leading to lower yields and the formation of deletion sequences (des-HoArg peptides).[2][3]

  • Aggregation: Sequences rich in arginine or other hydrophobic residues are prone to inter-chain and intra-chain aggregation on the solid support. This can block reactive sites, leading to poor coupling efficiency and incomplete deprotection. While general strategies exist to combat aggregation, it remains a concern for difficult sequences.[4]

  • Deprotection: The Pbf group is robust and requires strong acid, typically high concentrations of trifluoroacetic acid (TFA), for its removal.[1][5] In sequences with multiple HoArg(Pbf) residues, extended cleavage times may be necessary to ensure complete deprotection.[6][7]

Q2: I am observing low coupling efficiency and a deletion peak corresponding to a "des-HoArg" sequence. What is the likely cause and solution?

The most probable cause is the formation of the inactive δ-lactam from your this compound starting material.[2][3] This side reaction is exacerbated in viscous solvents like N-butylpyrrolidinone (NBP) at room temperature.[2][3]

Solutions:

  • Use High-Quality Reagents: Ensure the this compound is of high purity and stored correctly to minimize pre-existing lactam content.[6]

  • Optimize Coupling Conditions: Employ more potent coupling reagents like HATU or COMU, which can accelerate the desired coupling reaction over the lactam formation side reaction.[8][9]

  • In Situ Activation at Elevated Temperature: A proven strategy is to perform an in situ activation at a higher temperature (e.g., 45°C).[2][3] This reduces the viscosity of the solvent, improves the penetration of reagents into the resin, and speeds up the coupling reaction itself.[2][3] (See Protocol 1 for a detailed methodology).

Q3: How can I minimize peptide aggregation during synthesis?

Aggregation is a common problem in SPPS, particularly for hydrophobic or arginine-rich sequences.

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling media can disrupt secondary structures and improve solvation.

  • High Temperature Synthesis: Performing the synthesis at elevated temperatures (e.g., 60-75°C), often with microwave assistance, can reduce aggregation and improve reaction kinetics.[1]

  • Backbone Protection: Incorporating pseudoproline dipeptides or Dmb-dipeptides at strategic locations (every 5-6 residues) can disrupt inter-chain hydrogen bonding, which is a primary cause of aggregation.

Q4: What are the best practices for the final cleavage and deprotection of HoArg(Pbf)-containing peptides?

The Pbf group requires strong acid for removal, and care must be taken to avoid side reactions with other sensitive residues.[5]

  • Choice of Scavengers: The cleavage cocktail must contain scavengers to trap the highly reactive cationic species generated during deprotection. Triisopropylsilane (TIS) is a common and effective scavenger.

  • Protecting Sensitive Residues: For peptides containing tryptophan (Trp), methionine (Met), or cysteine (Cys), specific scavengers are crucial. For example, 1,2-ethanedithiol (B43112) (EDT) can help prevent re-attachment of Trp to the resin, and specialized cocktails can prevent Met oxidation.[7][10]

  • Reaction Time: Complete removal of the Pbf group can take 2-4 hours.[5] For sequences with multiple HoArg(Pbf) residues, longer cleavage times may be required.[6] It is advisable to perform a time-course study to optimize the cleavage duration.

Troubleshooting Guides

Problem 1: Low Yield & Incomplete Coupling
Symptom Potential Cause Recommended Action
Major impurity peak with mass of (Peptide - HoArg).δ-Lactam formation of this compound.[2][3]1. Use fresh, high-purity this compound.2. Switch to a more potent coupling reagent (e.g., HATU, COMU).[8][9]3. Implement a high-temperature, in situ activation protocol (See Protocol 1).[2][3]
Incomplete coupling after standard reaction time.Steric hindrance from the bulky Pbf group.[1]1. Increase coupling time.2. Perform a double coupling.3. Increase the equivalents of amino acid and coupling reagents.4. Switch to microwave-assisted SPPS to enhance reaction kinetics.[1]
General low yield and poor performance across multiple cycles.On-resin peptide aggregation .1. Synthesize at an elevated temperature (60-75°C).2. Add chaotropic agents like LiCl to the solvent.3. If possible, redesign the sequence to include backbone-protected dipeptides (e.g., pseudoproline).
Problem 2: Incomplete Deprotection & Cleavage Side-Products
Symptom Potential Cause Recommended Action
Final peptide contains a +254 Da adduct (Pbf group).Incomplete Pbf group removal .[7]1. Extend the TFA cleavage time (e.g., from 2 hours to 4 hours).2. Ensure a sufficient volume of cleavage cocktail is used to fully swell the resin (approx. 5 mL per 0.5 g of resin).[5]
Side products corresponding to alkylation of Trp or oxidation of Met.Inadequate scavenging of reactive cations during cleavage.[11][10]1. Select a cleavage cocktail specifically designed for the sensitive residues in your sequence (See Table 2).2. For Trp-containing peptides, ensure the cocktail contains water and a thiol scavenger like EDT.[7]3. For Met-containing peptides, use a specialized cocktail like Reagent H to prevent sulfoxide (B87167) formation.[10]
Peptide is difficult to precipitate from ether.Contamination with scavengers like phenol (B47542) or thioanisole.1. Perform multiple ether precipitations at cold temperatures.2. Optimize the HPLC gradient to better separate the peptide from scavenger peaks.[7]

Data & Protocols

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

ReagentTypeKey AdvantagesConsiderations
HATU Aminium SaltHighly efficient and fast, especially for hindered couplings.[9]Requires non-nucleophilic base (e.g., DIPEA). Can cause side reactions if excess reagent is used.[9]
HBTU/TBTU Aminium SaltVery efficient and widely used.[8]By-products can be carcinogenic (BOP). Less reactive than HATU.
COMU Aminium SaltMore efficient and soluble than HBTU/HATU. Safer by-products.[8]Higher cost compared to older reagents.
DIC/Oxyma CarbodiimideCost-effective and minimizes racemization. Good for base-free conditions.[12]Can cause dehydration of Asn and Gln side chains without an additive like OxymaPure.[9]

Table 2: Recommended Cleavage Cocktails for Peptides Containing HoArg(Pbf)

Reagent CocktailComposition (v/v)Target Application
TFA/TIS/H₂O 95% / 2.5% / 2.5%General purpose cocktail for peptides without highly sensitive residues like Trp, Cys, or Met.
Reagent B TFA (88%) / Phenol (5%) / H₂O (5%) / TIS (2%)"Odorless" alternative useful for removing Trityl-based protecting groups. Does not prevent Met oxidation.
Reagent K TFA (82.5%) / H₂O (5%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%)"Universal" cocktail for peptides with multiple sensitive residues (Trp, Tyr, Cys, Met).[11]
Reagent H TFA (81%) / Phenol (5%) / Thioanisole (5%) / H₂O (3%) / DMS (2%) / EDT (2.5%) / NH₄I (1.5% w/w)Specifically designed to prevent the oxidation of Methionine residues.[10]

Experimental Protocols

Protocol 1: High-Temperature Coupling of this compound in NBP

This protocol is adapted from a strategy developed to overcome δ-lactam formation and is particularly useful when using N-butylpyrrolidinone (NBP) as an alternative to DMF.[2][3]

  • Swell the peptidyl-resin in NBP.

  • Perform Fmoc deprotection as per your standard protocol and wash thoroughly with NBP.

  • In a separate vessel, dissolve this compound (1.75 equiv.) and OxymaPure (1.5 equiv.) in NBP.

  • Add the amino acid/OxymaPure solution to the resin.

  • Equilibrate the reaction vessel to 45°C.

  • Initiate the in situ activation by adding DIC (Diisopropylcarbodiimide) (0.9 equiv., which is half of the total 1.8 equiv.).

  • Allow the reaction to proceed for 30 minutes at 45°C.

  • Add the remaining DIC (0.9 equiv.) and a small amount of extra this compound.

  • Continue the coupling reaction for an additional 1-2 hours at 45°C.

  • Wash the resin thoroughly with NBP to remove excess reagents.

  • Perform a Kaiser test or other qualitative test to confirm coupling completion before proceeding to the next cycle.

Protocol 2: General Cleavage and Deprotection using Reagent K

This protocol is suitable for peptides containing HoArg(Pbf) along with other sensitive residues such as Trp, Met, and Cys.[11]

  • Wash the final peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare fresh Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Add Reagent K to the dried resin (approximately 10 mL per gram of resin).

  • Stir or agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Concentrate the combined filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the final peptide pellet under vacuum.

Visualized Workflows

G start Low Coupling Efficiency for this compound check_lactam Primary Suspect: δ-Lactam Formation? start->check_lactam check_sterics Secondary Suspect: Steric Hindrance? check_lactam->check_sterics No sol_lactam1 Use Potent Reagent (HATU, COMU) check_lactam->sol_lactam1 Yes check_agg Systemic Issue: Aggregation? check_sterics->check_agg No sol_sterics1 Double Couple check_sterics->sol_sterics1 Yes sol_agg1 Increase Synthesis Temp (e.g., 60°C) check_agg->sol_agg1 Yes end_node Coupling Optimized check_agg->end_node No sol_lactam2 Adopt High-Temp (45°C) In-Situ Activation Protocol sol_lactam1->sol_lactam2 sol_lactam2->end_node sol_sterics2 Increase Reaction Time & Equivalents sol_sterics1->sol_sterics2 sol_sterics3 Use Microwave SPPS sol_sterics2->sol_sterics3 sol_sterics3->end_node sol_agg2 Use Chaotropic Salts (e.g., LiCl) sol_agg1->sol_agg2 sol_agg2->end_node

Caption: Troubleshooting workflow for low coupling efficiency with this compound.

G start Select Cleavage Cocktail for HoArg(Pbf) Peptide check_trp Contains Trp? start->check_trp check_met Contains Met? check_trp->check_met No check_multiple Contains Multiple Sensitive Residues? check_trp->check_multiple Yes check_cys Contains Cys? check_met->check_cys No cocktail_h Use Reagent H (Contains NH₄I to protect Met) check_met->cocktail_h Yes check_cys->check_multiple Yes cocktail_simple Use TFA / TIS / H₂O (95:2.5:2.5) check_cys->cocktail_simple No check_multiple->cocktail_simple No cocktail_k Use Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) check_multiple->cocktail_k Yes

Caption: Decision flow for selecting the appropriate cleavage cocktail.

References

Validation & Comparative

A Comparative Guide to Fmoc-HoArg(Pbf)-OH and Fmoc-Arg(Pbf)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of positively charged amino acids is crucial for the design of peptides with specific biological activities, such as cell-penetrating peptides and antimicrobial agents. Arginine, with its guanidinium (B1211019) group, is a common choice. However, its homolog, homoarginine, which possesses an additional methylene (B1212753) group in its side chain, offers a subtle yet potentially significant modification that can influence peptide conformation, stability, and receptor binding. This guide provides a detailed comparison of two key reagents used for their incorporation: Fmoc-HoArg(Pbf)-OH and the standard Fmoc-Arg(Pbf)-OH.

Chemical Structure and Properties

The primary structural difference between this compound and Fmoc-Arg(Pbf)-OH lies in the length of the side chain. Both amino acid derivatives are protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and at the guanidinium group with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The Pbf group is favored for its acid lability, allowing for its removal under moderate acidic conditions, which minimizes side reactions compared to older protecting groups like Pmc.[1][2][3]

PropertyThis compoundFmoc-Arg(Pbf)-OH
CAS Number 401915-53-5154445-77-9[4]
Molecular Formula C35H42N4O7SC34H40N4O7S[4]
Molecular Weight 662.8 g/mol 648.77 g/mol [4]
Side Chain Length n=4 (four CH2 groups)n=3 (three CH2 groups)
Protecting Groups Nα-Fmoc, Nω-PbfNα-Fmoc, Nω-Pbf[4]

Performance in Peptide Synthesis: A Comparative Analysis

While direct, side-by-side comparative studies are limited, the performance of this compound can be inferred from the extensive data available for Fmoc-Arg(Pbf)-OH and the general principles of incorporating non-canonical amino acids.

Coupling Efficiency

Coupling efficiency for both amino acids is highly dependent on the chosen coupling reagents and conditions. Standard coupling reagents such as HBTU, HATU, and DIC, often in combination with additives like HOBt or Oxyma, are used.[8] For sterically hindered couplings involving Fmoc-Arg(Pbf)-OH, stronger activating agents and optimized protocols, such as double coupling or increased temperature, are sometimes necessary.[5][9] It is reasonable to expect that similar optimization would be required for the efficient incorporation of this compound.

ParameterThis compound (Expected)Fmoc-Arg(Pbf)-OH (Reported)
Coupling Time Likely similar to Fmoc-Arg(Pbf)-OH, may require optimization.Standard coupling times may need to be extended for difficult sequences.
Coupling Reagents Standard reagents (HBTU, HATU, DIC/Oxyma) are expected to be effective.HBTU, HATU, DIC/Oxyma are commonly used.[8]
Side Reactions Potential for side reactions similar to arginine, though lactam formation may differ.Prone to δ-lactam formation.[5][6][7]
Racemization

Racemization during the activation and coupling steps is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate.[1][10] The rate of racemization is influenced by the coupling method, the base used, and the structure of the amino acid itself.[10] For Fmoc-Arg(Pbf)-OH, the use of additives like HOBt or Oxyma helps to suppress racemization.[1][10] Studies have shown that racemization can be kept below 0.4% per synthesis cycle with optimized protocols.[1] Given the structural similarity, it is anticipated that this compound would exhibit a similar low risk of racemization under carefully controlled conditions.

Side-Chain Protection and Deprotection

The Pbf group is a well-established protecting group for the guanidinium function of arginine, offering a good balance of stability during synthesis and lability during final cleavage.[1][2] It is significantly more acid-labile than the older Pmc group, leading to higher yields and fewer side products, particularly a reduction in the alkylation of tryptophan residues during cleavage.[2][3]

Deprotection of the Pbf group from both arginine and homoarginine is typically achieved using a standard cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (B1312306) (TIS) and water.[5] The efficiency of Pbf removal from homoarginine is expected to be comparable to that from arginine.

ParameterThis compound (Expected)Fmoc-Arg(Pbf)-OH (Reported)
Pbf Group Stability Stable under standard Fmoc-SPPS conditions.Stable to the basic conditions of Fmoc deprotection.[4]
Deprotection Conditions Cleavage with TFA-based cocktails (e.g., TFA/TIS/H2O).Cleavage with TFA-based cocktails (e.g., TFA/TIS/H2O).[5]
Cleavage Side Reactions Reduced risk of tryptophan alkylation compared to Pmc.Significantly less tryptophan alkylation than with Pmc.[2][3]

Experimental Protocols

To provide a direct comparison of the performance of this compound and Fmoc-Arg(Pbf)-OH, the following experimental protocols can be employed.

Standard Coupling Protocol
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).

  • Coupling:

    • Dissolve Fmoc-Xxx(Pbf)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Cleavage and Deprotection Protocol
  • Washing: Wash the peptide-resin with dichloromethane (B109758) (DCM) (5 times).

  • Drying: Dry the resin under vacuum for 1 hour.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[5]

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Logical Workflow of Solid-Phase Peptide Synthesis

The following diagram illustrates the key steps in a standard Fmoc-based solid-phase peptide synthesis cycle where either Fmoc-Arg(Pbf)-OH or this compound would be incorporated.

SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis Cycle cluster_cycle Synthesis Cycle Resin Resin Support Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin First AA Loading Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA_Resin->Fmoc_Deprotection Start Cycle Deprotected_Resin H2N-AA-Resin Coupled_Peptide Fmoc-AA(n+1)-AA(n)-Resin Final_Peptide Cleaved & Deprotected Peptide Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-Xxx(Pbf)-OH + Reagents) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Final_Peptide Final Cleavage (TFA Cocktail) Washing2->Fmoc_Deprotection Repeat Cycle

Caption: A diagram illustrating the cyclical workflow of Fmoc solid-phase peptide synthesis.

Conclusion

Both this compound and Fmoc-Arg(Pbf)-OH are essential reagents for the synthesis of peptides containing a guanidinium group. While Fmoc-Arg(Pbf)-OH is well-characterized, with known challenges such as δ-lactam formation, the performance of this compound is expected to be largely similar. The key difference lies in the extended side chain of homoarginine, which can be exploited to fine-tune the biological properties of synthetic peptides. Researchers should anticipate the need for similar coupling optimization strategies for both derivatives to achieve high-yield and high-purity peptides. The choice between these two building blocks will ultimately depend on the specific design and desired properties of the target peptide.

References

A Comparative Guide to Guanidino Side-Chain Protection in Homoarginine Synthesis: Pbf vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the guanidino functionality of homoarginine is a critical determinant of success. This guide provides an objective comparison of the most commonly employed protecting groups, with a focus on the performance of 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) against its alternatives. The information presented herein is supported by experimental data extrapolated from studies on arginine, a structurally and chemically similar amino acid, to provide a robust framework for decision-making in the synthesis of homoarginine-containing peptides.

The strongly basic guanidino group of homoarginine necessitates protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions and ensure high purity and yield of the final peptide. The ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not compromise the integrity of the peptide.

Comparative Analysis of Protecting Groups for Homoarginine

The Pbf group has emerged as a popular choice in Fmoc-based SPPS for protecting the guanidino side chain of arginine and, by extension, homoarginine. Its widespread adoption is attributed to a favorable balance of stability and acid lability. However, several other protecting groups, each with distinct advantages and disadvantages, are also utilized. This section compares Pbf with other common sulfonyl-based protecting groups such as 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), as well as the nitro (NO2) group.

Quantitative Performance Data

The following table summarizes key performance indicators for various protecting groups based on data from arginine-containing peptide synthesis. These values provide a strong indication of the expected performance in homoarginine synthesis.

Protecting GroupRelative Deprotection RateCommon Deprotection ConditionsKey AdvantagesCommon Side Reactions/Disadvantages
Pbf FastestTFA/TIS/H₂O (95:2.5:2.5), 1-3 hours[1]Rapid deprotection, reduced risk of tryptophan alkylation compared to Pmc.[1][2]Can lead to δ-lactam formation[3]; steric hindrance in bulky sequences.[4]
Pmc IntermediateTFA/scavengers, 3-4 hours[2]Well-established, effective protection.Slower deprotection than Pbf; higher risk of tryptophan alkylation.[1][2]
Mtr SlowestTFA/thioanisole, can take up to 24 hoursMore acid stable than Pbf and Pmc.Very slow deprotection, not ideal for multiple homoarginine residues.
NO₂ N/A (Orthogonal)Reduction (e.g., SnCl₂)[5]Orthogonal to acid-labile groups; prevents δ-lactam formation.[5]Requires a separate deprotection step; potential for side reactions during reduction.[6]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane

In a direct comparison for an arginine-containing peptide, the use of Pbf resulted in a 69% yield of the desired peptide after a 3-hour cleavage and deprotection, whereas the use of Pmc yielded 46% under the same conditions.[1][2] This highlights the improved efficiency of Pbf in preventing side reactions and achieving higher purity.

Experimental Protocols

The following are generalized protocols for the coupling and deprotection of Fmoc-protected homoarginine in solid-phase peptide synthesis. These are based on standard procedures for arginine and can be adapted for homoarginine.

Protocol 1: Coupling of Fmoc-Homoarginine(Pbf)-OH
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling:

    • Dissolve Fmoc-Homoarginine(Pbf)-OH (3-5 equivalents), a coupling agent such as HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave irradiation can be used to enhance coupling efficiency and reduce reaction times.[4]

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

Protocol 2: Global Deprotection and Cleavage
  • Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). The volume should be sufficient to swell the resin (approximately 10 mL per gram of resin).

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the peptide sequence and the number of homoarginine residues.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying and Purification: Dry the crude peptide under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

G cluster_protection Guanidino Group Protection cluster_deprotection Guanidino Group Deprotection Homoarginine Homoarginine Protected Homoarginine Protected Homoarginine Homoarginine->Protected Homoarginine Protecting Group (e.g., Pbf-Cl) Protected Homoarginine_dep Protected Homoarginine Deprotected Homoarginine Deprotected Homoarginine Protected Homoarginine_dep->Deprotected Homoarginine Cleavage Cocktail (e.g., TFA)

Caption: Protection and Deprotection of Homoarginine's Guanidino Group.

G Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_1 Wash with DMF Fmoc_Deprotection->Wash_1 Couple_hArg Couple Fmoc-hArg(Pbf)-OH Wash_1->Couple_hArg Wash_2 Wash with DMF Couple_hArg->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Continue_Synthesis Continue Peptide Synthesis Kaiser_Test->Continue_Synthesis Negative Repeat_Coupling->Wash_1 Final_Deprotection Global Deprotection & Cleavage (TFA) Continue_Synthesis->Final_Deprotection Purification Purify Peptide Final_Deprotection->Purification End End Purification->End

Caption: SPPS Workflow for Incorporating Fmoc-Homoarginine(Pbf)-OH.

G cluster_Pbf Pbf cluster_Pmc Pmc cluster_Mtr Mtr cluster_NO2 NO2 Homoarginine Homoarginine Pbf_Adv Advantages: - Fast Deprotection - Low Trp Alkylation Homoarginine->Pbf_Adv Pmc_Adv Advantages: - Well-Established Homoarginine->Pmc_Adv Mtr_Adv Advantages: - High Acid Stability Homoarginine->Mtr_Adv NO2_Adv Advantages: - Orthogonal - No δ-Lactam Formation Homoarginine->NO2_Adv Pbf_Dis Disadvantages: - δ-Lactam Formation - Steric Hindrance Pbf_Adv->Pbf_Dis Pmc_Dis Disadvantages: - Slower Deprotection - Higher Trp Alkylation Pmc_Adv->Pmc_Dis Mtr_Dis Disadvantages: - Very Slow Deprotection Mtr_Adv->Mtr_Dis NO2_Dis Disadvantages: - Requires Separate Step NO2_Adv->NO2_Dis

Caption: Comparison of Protecting Groups for Homoarginine.

Conclusion

The choice of a protecting group for the guanidino side chain of homoarginine is a critical decision in solid-phase peptide synthesis that significantly impacts the overall efficiency and purity of the final product. The Pbf group is often the preferred choice due to its rapid cleavage under standard TFA conditions and a reduced propensity for causing tryptophan alkylation compared to Pmc.[1][2] However, potential side reactions such as δ-lactam formation should be considered.[3] For syntheses requiring orthogonal protection strategies, the NO₂ group presents a viable alternative, albeit with the need for an additional deprotection step.[5] Ultimately, the optimal protecting group will depend on the specific peptide sequence, the presence of other sensitive residues, and the desired synthetic strategy. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of homoarginine-containing peptides.

References

A Comparative Guide to HPLC Analysis of Peptides Containing Homoarginine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of peptides, accurate and robust analytical methods are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides containing the non-proteinogenic amino acid L-homoarginine (hArg). The presence of homoarginine, a structural homolog of L-arginine, presents unique analytical challenges due to its high polarity and basicity.

This document offers a comparative overview of analytical techniques, presents detailed experimental protocols, and visualizes key workflows and biological pathways to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The choice of analytical methodology for homoarginine-containing peptides depends on the specific requirements for sensitivity, throughput, and the complexity of the sample matrix. While traditional HPLC with UV or fluorescence detection offers a reliable and accessible option, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its superior sensitivity and specificity.

ParameterHPLC with Pre-column DerivatizationLC-MS/MSELISA
Principle Chromatographic separation of fluorescently labeled analytes.[1]Separation based on chromatography, detection based on mass-to-charge ratio.[2][3][4]Immunoassay based on antigen-antibody recognition.[3]
Sensitivity High (Limit of Detection: ~12 nM for free hArg).[1]Very High (Sub-nanomolar to picomolar).[2][4]Moderate to High.
Specificity Good, but susceptible to co-elution of structurally similar compounds.[2]Excellent, highly specific due to mass fragmentation patterns.[2][4]High, but can be prone to cross-reactivity.
Run Time ~20 minutes per sample.[1]Can be faster with UPLC/UHPLC systems (<10 minutes).[5]Varies, typically longer overall assay time.
Matrix Effects Can be significant, may require extensive sample cleanup.[2]Can be significant (ion suppression), often mitigated by stable isotope-labeled internal standards.[2][4]Can be affected by matrix components.
Quantitative Accuracy Good, with proper calibration.[1]Excellent, especially with isotope dilution.[4]Good, but can have higher variability.
Instrumentation Cost Moderate.High.Low to Moderate.
Throughput Moderate, suitable for automation.[1]High, especially with automated sample preparation.[2]High, suitable for plate-based assays.
Primary Application Routine quantification in less complex matrices.Research, clinical studies, biomarker discovery, pharmacokinetics.[2][4]Screening and quantification in large sample sets.

Experimental Protocols

Protocol 1: HPLC with Pre-column Derivatization and Fluorescence Detection

This method is a sensitive and reliable approach for the quantification of homoarginine, and by extension, peptides containing this residue after hydrolysis. It involves derivatization with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) to form a fluorescent adduct.[1]

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard solution.

  • Deproteinize the sample by adding 200 µL of methanol.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for derivatization.

2. Pre-column Derivatization:

  • In an autosampler vial, mix 50 µL of the sample supernatant with 50 µL of OPA/NAC derivatization reagent.

  • The reaction proceeds at room temperature and the derivative is stable for several minutes.

3. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.2).

  • Mobile Phase B: Acetonitrile (B52724)/Methanol/Water mixture (e.g., 45:45:10, v/v/v).

  • Gradient: A linear gradient suitable for separating the derivatized analyte from other amino acids and interfering peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[1]

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[1]

4. Quantification:

  • A calibration curve is constructed using known concentrations of homoarginine standards.

  • The peak area of the homoarginine derivative is normalized to the peak area of the internal standard for accurate quantification.

Protocol 2: Alternative Approach - HPLC without Derivatization

For the analysis of intact peptides containing homoarginine without derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be employed. These techniques are suitable for retaining and separating highly polar compounds that are not well-retained on traditional reversed-phase columns.[6][7]

1. Sample Preparation:

  • Sample preparation methods such as solid-phase extraction (SPE) or protein precipitation are used to remove interfering matrix components.[8]

2. HPLC Conditions:

  • Column: HILIC column (e.g., silica-based or polymer-based with polar functional groups) or a mixed-mode column combining ion-exchange and reversed-phase characteristics.[6][9]

  • Mobile Phase A: A high percentage of an organic solvent like acetonitrile with a small amount of aqueous buffer (e.g., 95% acetonitrile, 5% water with 10 mM ammonium (B1175870) formate).

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate (B1220265) in water).

  • Gradient: A gradient from high organic to a higher aqueous percentage is used to elute the polar peptides.

  • Detection: UV detection at 210-220 nm for the peptide backbone is a common choice.[10] Mass spectrometry can also be coupled for enhanced specificity.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) precip Protein Precipitation (e.g., with Methanol) sample->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant deriv Pre-column Derivatization (OPA/NAC) supernatant->deriv inject Autosampler Injection deriv->inject hplc HPLC System (C18 Column, Gradient Elution) inject->hplc detect Fluorescence Detection (Ex: 340nm, Em: 450nm) hplc->detect chrom Chromatogram Generation detect->chrom quant Peak Integration & Quantification chrom->quant report Final Report quant->report

Caption: Experimental workflow for HPLC analysis of homoarginine.

Homoarginine in the Nitric Oxide Signaling Pathway

L-homoarginine is closely linked to the L-arginine/nitric oxide (NO) pathway, which is crucial for cardiovascular health. Low levels of homoarginine are associated with an increased risk of cardiovascular disease.[11][12][13] Homoarginine can influence this pathway by acting as a substrate for nitric oxide synthase (NOS) and by inhibiting arginase, the enzyme that competes with NOS for the common substrate L-arginine.

G l_arginine L-Arginine nos Nitric Oxide Synthase (NOS) l_arginine->nos Substrate arginase Arginase l_arginine->arginase Substrate l_homoarginine L-Homoarginine l_homoarginine->nos Weak Substrate l_homoarginine->arginase Inhibition no Nitric Oxide (NO) nos->no citrulline L-Citrulline nos->citrulline ornithine Ornithine + Urea arginase->ornithine vasodilation Vasodilation & Cardioprotective Effects no->vasodilation

Caption: Role of L-homoarginine in the nitric oxide signaling pathway.

References

A Comparative Guide to the Mass Spectrometry Characterization of Homoarginine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics and drug development, understanding the behavior of modified peptides during mass spectrometric analysis is critical for accurate protein identification and characterization. Homoarginine (HoArg), a non-proteinogenic amino acid structurally similar to arginine (Arg) but with an additional methylene (B1212753) group in its side chain, is often introduced into proteomic workflows by the chemical modification of lysine (B10760008) residues. This guide provides a detailed comparison of the fragmentation characteristics of HoArg-containing peptides versus their arginine-containing counterparts under common dissociation techniques, supported by established principles from the literature.

Fragmentation Behavior: HoArg vs. Arg Peptides

The fragmentation of peptides in a mass spectrometer is highly dependent on the amino acid sequence and the type of dissociation method employed. The highly basic guanidino group in both arginine and homoarginine plays a dominant role in directing fragmentation patterns.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

In CID and HCD, fragmentation is induced by collisions with an inert gas, leading to the cleavage of peptide backbone bonds and the generation of b- and y-type fragment ions.

  • Charge Localization : The guanidino group of both Arg and HoArg is a primary site of protonation in positive-ion mode mass spectrometry. This localization of charge can influence fragmentation pathways.

  • Inhibition of Scrambling : The presence of a highly basic residue like arginine or homoarginine at the N-terminus of a peptide has been shown to inhibit sequence scrambling during CID. This leads to more predictable fragmentation patterns, which is advantageous for confident peptide identification.

  • Enhanced b(n-1)+H₂O Ions : A notable characteristic of peptides with N-terminal Arg or HoArg is the increased formation of b(n-1)+H₂O product ions. This is a result of rearrangement at the C-terminus promoted by the highly basic N-terminal residue.

  • Side Chain Fragmentation : While backbone fragmentation is dominant, the guanidino group itself can fragment. Common neutral losses from the arginine side chain in CID include the loss of guanidine (B92328) or ammonia. Due to the high structural similarity, HoArg is expected to undergo analogous losses, though the specific masses of the neutral losses will differ due to the additional CH₂ group.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide cation, leading to cleavage of the N-Cα backbone bond and the generation of c- and z-type fragment ions.

  • Preservation of Modifications : A key advantage of ETD is its ability to cleave the peptide backbone while often leaving post-translational modifications and labile side chains intact. This makes it particularly useful for analyzing modified peptides.

  • Suitability for Highly Charged Peptides : ETD is generally more effective for peptides with higher charge states (3+ and above), which is common for peptides containing basic residues like Arg and HoArg.

  • Side Chain Losses : Despite being a "gentler" fragmentation technique, ETD can still induce side-chain losses from arginine residues. These losses can be diagnostic for the presence of arginine. The four major neutral losses reported for arginine in ETD are:

    • N₂H₆ (34.053 Da)

    • CH₄N₂ (44.037 Da)

    • CH₅N₃ (59.048 Da)

    • C₄H₁₁N₃ (101.095 Da) It is highly probable that HoArg-containing peptides will exhibit similar side-chain fragmentation patterns, with the mass of the largest loss reflecting the mass of the HoArg side chain.

Quantitative Comparison of Fragmentation

FeatureArginine-Containing PeptidesHomoarginine-Containing PeptidesFragmentation Method
Primary Fragment Ions Predominantly b- and y-ionsPredominantly b- and y-ionsCID/HCD
Predominantly c- and z-ionsPredominantly c- and z-ionsETD
Sequence Scrambling (CID) Inhibited when Arg is at the N-terminusInhibited when HoArg is at the N-terminusCID
Characteristic Ions (CID) Enhanced b(n-1)+H₂O ions with N-terminal ArgEnhanced b(n-1)+H₂O ions with N-terminal HoArgCID
Side Chain Neutral Losses Common losses of guanidine and ammoniaExpected analogous losses, adjusted for the mass of the HoArg side chainCID/HCD
Diagnostic losses (e.g., 34, 44, 59, 101 Da)Expected analogous diagnostic losses reflecting the HoArg side chain structureETD
Optimal Precursor Charge 2+2+CID/HCD
≥3+≥3+ETD
Peptide Identification Score High, especially with clear b- and y-ion seriesExpected to be comparable to Arg-peptides, potentially higher due to reduced scramblingAll

Experimental Protocols

The following provides a general workflow for the characterization of synthetic HoArg-peptides.

Peptide Synthesis and Purification
  • Synthesis : Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Fmoc-L-homoarginine(Pbf)-OH can be used for the incorporation of homoarginine.

  • Purification : Following cleavage from the resin and deprotection, peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control : The purity and identity of the synthetic peptides are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Sample Preparation for Mass Spectrometry
  • Solubilization : Lyophilized peptides are reconstituted in a solvent appropriate for mass spectrometry, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to aid in protonation.

  • Concentration : The peptide concentration should be optimized for the mass spectrometer being used, typically in the low femtomole to low picomole range per injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatography : Peptides are separated using a nano-flow HPLC system with a C18 column. A gradient of increasing acetonitrile in water (both with 0.1% formic acid) is used to elute the peptides.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive ion mode is typically used.

    • MS1 Scan : A full MS scan is performed to detect the precursor ions of the peptides.

    • MS2 Scans (Fragmentation) : Data-dependent acquisition is used to select precursor ions for fragmentation. It is recommended to perform analyses using different fragmentation methods (CID, HCD, and ETD) to obtain comprehensive data.

      • CID/HCD : For doubly charged precursor ions, CID or HCD is generally effective.

      • ETD : For precursor ions with a charge state of 3+ or higher, ETD is often more informative.

      • Decision Tree : Many modern instruments can be programmed with a "decision tree" to automatically select the optimal fragmentation method based on the charge state and m/z of the precursor ion.

Visualizing Fragmentation and Workflows

G Experimental Workflow for HoArg-Peptide Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_fragmentation Fragmentation cluster_analysis Data Analysis synth Peptide Synthesis (with Fmoc-HoArg) purify RP-HPLC Purification synth->purify qc MS Quality Control purify->qc sol Solubilization in LC-MS Buffer qc->sol lc nanoLC Separation ms1 MS1 Scan (Precursor Ion Detection) lc->ms1 dda Data-Dependent Precursor Selection ms1->dda cid CID / HCD dda->cid Charge = 2+ etd ETD dda->etd Charge >= 3+ spectra MS2 Spectra Acquisition cid->spectra etd->spectra db Database Search & Sequence Identification spectra->db

Caption: A typical workflow for the mass spectrometric analysis of synthetic HoArg-peptides.

G Simplified Fragmentation Pathways of Arg/HoArg Peptides cluster_precursor Precursor Ion cluster_cid CID / HCD cluster_etd ETD precursor [M+nH]n+ b_y_ions b- and y-ions precursor->b_y_ions side_chain_loss_cid Side Chain Losses (e.g., guanidine) precursor->side_chain_loss_cid c_z_ions c- and z-ions precursor->c_z_ions side_chain_loss_etd Diagnostic Side Chain Losses precursor->side_chain_loss_etd

Caption: Comparison of primary fragmentation pathways for Arg/HoArg peptides in CID/HCD versus ETD.

Conclusion

The mass spectrometric characterization of homoarginine-containing peptides is largely comparable to that of arginine-containing peptides, with the highly basic guanidino group dictating many of the fragmentation characteristics. In CID and HCD, the presence of HoArg is expected to yield predictable b- and y-ion series with minimal sequence scrambling, similar to arginine. In ETD, HoArg-peptides are likely to produce informative c- and z-ion series, along with diagnostic neutral losses from the side chain that can aid in identification. The choice of fragmentation technique should be guided by the precursor ion charge state, with CID/HCD being optimal for doubly charged ions and ETD excelling for more highly charged species. By understanding these fragmentation behaviors, researchers can optimize their experimental design and data analysis strategies for the confident identification and characterization of HoArg-containing peptides in complex biological samples.

A Comparative Guide to the Purity of Synthetic Peptides Incorporating Homoarginine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids like homoarginine (HoArg) into synthetic peptides is a critical step in developing novel therapeutics and research tools. The purity of the final peptide product is paramount for reliable and reproducible results. This guide provides an objective comparison of the two primary methods for introducing homoarginine into peptides synthesized using Fmoc chemistry: the direct incorporation of a protected homoarginine building block, Fmoc-HoArg(Pbf)-OH, and the post-synthesis guanidinylation of lysine (B10760008) residues.

This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Introduction to Homoarginine Incorporation

Homoarginine, a homolog of arginine with an additional methylene (B1212753) group in its side chain, is a valuable modification in peptide design. It can alter the basicity, conformational properties, and enzymatic stability of peptides. The two main strategies for its incorporation in solid-phase peptide synthesis (SPPS) are:

  • The Building Block Approach: This method involves the direct use of a pre-synthesized and protected homoarginine derivative, this compound, during the standard peptide chain elongation.

  • Post-Synthesis Modification: This strategy involves synthesizing the peptide with lysine at the desired positions and then chemically converting the lysine side-chain amines into guanidinium (B1211019) groups to form homoarginine residues while the peptide is still attached to the solid support.

The choice between these methods can significantly impact the purity profile of the final peptide.

Comparative Purity Assessment

The purity of synthetic peptides is typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Mass Spectrometry (MS). The following table summarizes the potential impurities and purity considerations associated with each method.

Purity ParameterBuilding Block Approach (this compound)Post-Synthesis Modification (Lysine Guanidinylation)
Primary Impurities - Deletion sequences- Truncated sequences- Incomplete deprotection byproducts- Unreacted (native) lysine-containing peptide- Over-modified peptides (if other nucleophilic side chains are present and unprotected)- Byproducts from the guanidinylating reagent
Typical Crude Purity Generally high, dependent on coupling efficiency.Variable, highly dependent on the efficiency and specificity of the guanidinylation reaction.
Purification Challenges Separation of closely eluting deletion sequences.Separation of the desired homoarginine peptide from the unreacted lysine-containing peptide, which can have very similar retention times in reverse-phase HPLC.
Side Reactions Standard SPPS side reactions (e.g., racemization, aspartimide formation).[1]- Non-specific modification of other nucleophilic side-chains (e.g., ornithine).- Formation of urea (B33335) or other byproducts from the guanidinylating agent.

Experimental Data and Observations

While direct, head-to-head comparative studies on the purity of peptides synthesized with this compound versus lysine guanidinylation are not extensively published, the literature on each method provides insights into their respective performance.

  • This compound: The use of a protected homoarginine building block is analogous to the well-established use of Fmoc-Arg(Pbf)-OH.[2][3] The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is effective in preventing side reactions of the guanidinium group during synthesis and is readily cleaved with standard trifluoroacetic acid (TFA) cocktails.[3] The primary purity challenges are those inherent to SPPS, such as incomplete couplings leading to deletion sequences.

  • Lysine Guanidinylation: This method's success is highly dependent on the guanidinylating reagent and reaction conditions. Reagents like O-methylisourea and 1H-pyrazole-1-carboxamidine are commonly used.[4] Incomplete conversion of lysine to homoarginine is a major concern, leading to a heterogeneous final product that can be difficult to purify.[5] However, on-resin guanidinylation can be optimized to achieve high conversion rates.

Experimental Protocols

Method 1: Peptide Synthesis using this compound (Building Block Approach)

This protocol outlines the manual solid-phase synthesis of a model peptide containing homoarginine using the building block approach.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • HPLC-grade acetonitrile (B52724) and water

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Fmoc-amino acid (or this compound) with a 3-fold molar excess of DIC and Oxyma Pure in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Analyze the purified peptide by analytical HPLC and Mass Spectrometry to confirm purity and identity.

Method 2: On-Resin Guanidinylation of Lysine (Post-Synthesis Modification)

This protocol describes the synthesis of the same model peptide, but with lysine incorporated at the position of homoarginine, followed by on-resin guanidinylation.

Materials:

  • Same as Method 1, with Fmoc-Lys(Boc)-OH instead of this compound.

  • O-methylisourea hemisulfate

  • N,N-Diisopropylethylamine (DIPEA)

Protocol:

  • Peptide Synthesis: Synthesize the peptide sequence on the resin following steps 1-7 of Method 1, using Fmoc-Lys(Boc)-OH at the desired position for conversion to homoarginine.

  • On-Resin Guanidinylation:

    • Swell the peptide-resin in DMF.

    • Prepare a solution of O-methylisourea hemisulfate (10-fold molar excess) and DIPEA (20-fold molar excess) in DMF.

    • Add the guanidinylation solution to the resin and react for 24-48 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Proceed with step 8 of Method 1.

  • Peptide Precipitation and Purification: Proceed with step 9 of Method 1.

  • Analysis: Proceed with step 10 of Method 1, paying close attention to the mass spectrum to confirm complete conversion of lysine to homoarginine and to identify any unreacted lysine-containing peptide.

Visualization of Workflows

Peptide_Synthesis_Workflows cluster_0 Method 1: Building Block Approach cluster_1 Method 2: Post-Synthesis Modification M1_Start Start with Resin M1_SPPS Standard Fmoc-SPPS Cycles M1_Start->M1_SPPS M1_Incorp Incorporate This compound M1_SPPS->M1_Incorp M1_Incorp->M1_SPPS Continue SPPS M1_Cleave Cleavage & Deprotection M1_Incorp->M1_Cleave Final Cycle M1_Purify HPLC Purification M1_Cleave->M1_Purify M1_End Pure HoArg-Peptide M1_Purify->M1_End M2_Start Start with Resin M2_SPPS Standard Fmoc-SPPS Cycles M2_Start->M2_SPPS M2_Lys Incorporate Fmoc-Lys(Boc)-OH M2_SPPS->M2_Lys M2_Lys->M2_SPPS Continue SPPS M2_Guan On-Resin Guanidinylation M2_Lys->M2_Guan Final Cycle M2_Cleave Cleavage & Deprotection M2_Guan->M2_Cleave M2_Purify HPLC Purification M2_Cleave->M2_Purify M2_End Pure HoArg-Peptide M2_Purify->M2_End

Caption: Comparative workflows for synthesizing homoarginine-containing peptides.

Conclusion and Recommendations

The choice between the building block approach and post-synthesis modification for incorporating homoarginine depends on several factors, including the specific peptide sequence, the desired final purity, and available resources.

  • For the highest initial purity and a more straightforward synthesis and purification process, the direct incorporation of this compound is recommended. This method avoids the potential for incomplete reactions and the generation of difficult-to-separate impurities associated with lysine guanidinylation.

Ultimately, the optimal method should be determined on a case-by-case basis, with careful consideration of the analytical data required for the intended application of the synthetic peptide.

References

A Comparative Guide to Functional Assays for Peptides Synthesized with Fmoc-HoArg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like L-homoarginine (HoArg) into peptides offers a promising avenue for modulating biological activity and improving therapeutic potential. The use of Fmoc-HoArg(Pbf)-OH in solid-phase peptide synthesis (SPPS) allows for the site-specific introduction of this arginine analogue. This guide provides a comparative overview of key functional assays for evaluating peptides synthesized with this compound, with a focus on how they compare to their native arginine-containing counterparts.

Performance Comparison: Arginine vs. Homoarginine

The substitution of arginine with homoarginine, which features an additional methylene (B1212753) group in its side chain, can significantly impact the biological function of a peptide. This alteration can influence enzyme kinetics, receptor binding, and membrane interactions.

Enzymatic Activity: Nitric Oxide Synthase (NOS)

A primary example of the functional difference between arginine and homoarginine is their interaction with nitric oxide synthases (NOS), enzymes crucial for nitric oxide (NO) production. L-arginine is the natural substrate for all NOS isoforms. L-homoarginine can also serve as a substrate, but with markedly different efficiencies.

Table 1: Kinetic Parameters of L-Arginine and L-Homoarginine as Substrates for NOS Isoforms

SubstrateNOS IsoformKₘ (µM)Vₘₐₓ (µmol/min/mg protein)
L-ArgininenNOS (NOS I)3.30.9
iNOS (NOS II)161.8
L-HomoargininenNOS (NOS I)7100.2
iNOS (NOS II)26000.4

Data compiled from a detailed comparative study of L-arginine and L-homoarginine as substrates for neuronal nitric oxide synthase (nNOS, NOS I) and macrophage nitric oxide synthase (iNOS, NOS II).[1]

The data clearly demonstrates that L-arginine is a significantly more efficient substrate for both nNOS and iNOS, exhibiting a much lower Michaelis constant (Kₘ) and a higher maximum velocity (Vₘₐₓ) compared to L-homoarginine.[1] This indicates a higher affinity of the enzymes for L-arginine and a greater catalytic turnover rate.[1]

Key Functional Assays for Homoarginine-Containing Peptides

Several functional assays are critical for characterizing peptides synthesized with this compound. These assays provide insights into the peptide's biological activity, stability, and potential therapeutic applications.

Antimicrobial Activity Assays

Arginine-rich peptides are known for their antimicrobial properties. Substituting arginine with homoarginine can modulate this activity.

Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

  • Prepare Bacterial Inoculum: Culture bacteria (e.g., Escherichia coli, Staphylococcus aureus) in an appropriate broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the homoarginine-containing peptide in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Cell-Penetrating Capability Assays

The cationic nature of the homoarginine side chain can influence a peptide's ability to cross cell membranes.

SYTOX Green Uptake Assay: This assay measures membrane permeability. SYTOX Green is a fluorescent dye that can only enter cells with compromised plasma membranes.

Experimental Protocol: SYTOX Green Assay

  • Cell Preparation: Culture a relevant cell line (e.g., HeLa cells) to confluency. Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS) at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well black plate, add the cell suspension to wells containing various concentrations of the homoarginine peptide.

  • Dye Addition: Add SYTOX Green dye to each well at a final concentration of 1 µM.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission) at various time points using a fluorescence plate reader. An increase in fluorescence indicates membrane permeabilization.

Hemolytic Activity Assay

This assay is crucial for assessing the peptide's toxicity to red blood cells, a critical parameter for potential therapeutic agents.

Experimental Protocol: Hemolysis Assay

  • Prepare Red Blood Cells (RBCs): Obtain fresh human or animal blood and centrifuge to pellet the RBCs. Wash the RBCs multiple times with PBS until the supernatant is clear. Resuspend the RBCs to a final concentration of 2% (v/v) in PBS.

  • Peptide Incubation: In a microcentrifuge tube, mix the RBC suspension with various concentrations of the homoarginine peptide. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubation: Incubate the tubes at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Measure Hemolysis: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculate Percent Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is essential for a comprehensive understanding.

NitricOxideSignalingPathway cluster_NOS_Activity Nitric Oxide Synthase (NOS) Activity L_Arginine L-Arginine NOS NOS Enzyme L_Arginine->NOS High Affinity & High Vmax L_Homoarginine L-Homoarginine L_Homoarginine->NOS Low Affinity & Low Vmax NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline From L-Arginine NO_Homocitrulline Nitric Oxide (NO) + L-Homocitrulline NOS->NO_Homocitrulline From L-Homoarginine

Caption: Nitric Oxide Signaling Pathway Comparison.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis cluster_assays Functional Assays cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage & Purification SPPS->Cleavage Characterization Peptide Characterization (Mass Spec, HPLC) Cleavage->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial CellPenetration Cell Penetration Assay (SYTOX Green) Characterization->CellPenetration Hemolysis Hemolysis Assay Characterization->Hemolysis DataAnalysis Data Analysis & Comparison to Arginine Peptides Antimicrobial->DataAnalysis CellPenetration->DataAnalysis Hemolysis->DataAnalysis

Caption: Experimental Workflow for Peptide Evaluation.

By employing these functional assays and comparing the results to arginine-containing control peptides, researchers can gain valuable insights into the structure-activity relationships of peptides synthesized with this compound, ultimately guiding the development of novel and improved peptide-based therapeutics.

References

A Comparative Guide to Alternatives for Fmoc-HoArg(Pbf)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of homoarginine (HoArg) into peptide sequences is a critical step in the synthesis of various bioactive peptides and therapeutic candidates. The standard building block, Fmoc-HoArg(Pbf)-OH, while widely used, presents challenges such as potential side reactions and incomplete deprotection. This guide provides an objective comparison of commercially available and potential alternatives to this compound, supported by experimental data, to aid researchers in selecting the optimal building block for their solid-phase peptide synthesis (SPPS) needs.

While direct comparative studies on various protected homoarginine derivatives are limited, extensive research on analogous arginine (Arg) derivatives provides valuable insights into the performance of different protecting groups. Given the structural similarity between arginine and homoarginine, the data presented for arginine derivatives can serve as a strong proxy for their homoarginine counterparts.

Commercially Available Alternatives

Besides the commonly used 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protected homoarginine, other derivatives are available, offering different lability and side-reaction profiles.

  • Fmoc-HoArg(Boc)2-OH: This derivative utilizes two tert-butyloxycarbonyl (Boc) groups for the protection of the guanidino group.

  • Fmoc-HoArg(Tos)-OH: The tosyl (Tos) group is a more traditional protecting group for the guanidino function.

Other potential alternatives, based on protecting groups used for arginine, include those with Mtr and Pmc protection.

Quantitative Performance Comparison

The following table summarizes the performance of different protecting groups for arginine, which is expected to be comparable for homoarginine. The data is compiled from studies on Fmoc-Arg(X)-OH derivatives.

Protecting GroupRelative Acid LabilityPropensity for δ-Lactam FormationStability in DMFKey AdvantagesKey Disadvantages
Pbf HighModerateHighWidely used, good lability.Can lead to sulfonation of Trp; δ-lactam formation can occur.[1]
(Boc)2 HighHighModerateAvoids sulfonyl-related side reactions.[2]Prone to δ-lactam formation; may require longer coupling times.[2]
Tos LowLowHighStable, less prone to δ-lactam formation.Requires strong acid (e.g., HF) for complete removal.
Pmc ModerateModerateHighLess acid labile than Pbf.Slower deprotection than Pbf; can also cause Trp sulfonation.[3]
Mtr LowLowHighVery stable.Requires harsh acid conditions for removal, leading to potential side reactions.[3]

Experimental Protocols

General Coupling Protocol for Fmoc-Amino Acids in SPPS

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the pre-activated solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Cleavage and Deprotection Protocol
  • Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for Pbf and Boc groups is TFA/TIS/H2O (95:2.5:2.5, v/v/v). For more acid-resistant groups like Mtr, stronger acids or longer reaction times may be necessary.

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Relationships

Experimental Workflow for Comparing Homoarginine Derivatives

G cluster_0 Peptide Synthesis cluster_1 Cleavage & Analysis cluster_2 Comparison Metrics A Start with Rink Amide Resin B Couple First Amino Acid A->B C Fmoc Deprotection (20% Piperidine/DMF) B->C D Couple Fmoc-HoArg(X)-OH (X = Pbf, (Boc)2, Tos) C->D E Couple Remaining Amino Acids D->E F Cleavage from Resin (TFA Cocktail) E->F G RP-HPLC Purification F->G H Mass Spectrometry Analysis G->H I Purity & Yield Calculation H->I J Coupling Efficiency I->J K Side Product Formation (e.g., δ-lactam) I->K L Final Peptide Purity I->L

Caption: Workflow for the comparative evaluation of different Fmoc-homoarginine derivatives in SPPS.

Logical Relationship of Protecting Group Properties

G cluster_0 Protecting Group Choice cluster_1 Performance Factors cluster_2 Synthesis Outcome PG Protecting Group (e.g., Pbf, (Boc)2, Tos) Lability Acid Lability PG->Lability Stability Chemical Stability (e.g., in DMF) PG->Stability SideReactions Side Reaction Propensity (e.g., δ-lactam, Trp modification) PG->SideReactions Yield Peptide Yield Lability->Yield affects deprotection efficiency Stability->Yield impacts active monomer concentration SideReactions->Yield consumes starting material Purity Peptide Purity SideReactions->Purity generates impurities

Caption: Factors influencing the outcome of peptide synthesis based on the choice of protecting group.

Conclusion

The selection of a side-chain protecting group for homoarginine is a critical parameter in solid-phase peptide synthesis. While this compound is a widely accepted standard, alternatives such as Fmoc-HoArg(Boc)2-OH offer the advantage of avoiding sulfonyl-related side reactions, albeit with a higher propensity for δ-lactam formation. For sequences where δ-lactam formation is a concern, a more stable protecting group like Tos might be considered, with the caveat of requiring harsher cleavage conditions. Researchers should carefully evaluate the sequence of their target peptide and the potential for side reactions when choosing the most appropriate protected homoarginine derivative for their synthesis.

References

A Comparative Guide to Coupling Activators for Fmoc-HoArg(Pbf)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of sterically hindered amino acids, such as Fmoc-Homoarginine(Pbf)-OH (Fmoc-HoArg(Pbf)-OH), is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling activator significantly impacts the coupling yield, purity of the final peptide, and the extent of side reactions, most notably racemization and δ-lactam formation. This guide provides an objective comparison of the performance of various coupling activators with Fmoc-Arg(Pbf)-OH, a closely related and more extensively studied analog, offering valuable insights applicable to this compound. The data presented is a synthesis of findings from multiple studies and should be interpreted with consideration of the varying experimental conditions.

Performance Comparison of Coupling Activators

The selection of a coupling activator is a balance between reactivity, cost, and the potential for side reactions. While uronium/aminium salt-based reagents like HATU are often favored for their high efficiency, carbodiimide-based activators in conjunction with additives also present a robust and cost-effective option.

Coupling ActivatorReagent ClassTypical YieldRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient, particularly for hindered couplings such as with Fmoc-Arg(Pbf)-OH. It is often the reagent of choice for rapid and challenging syntheses.[1] Should not be used in large excess to prevent potential side reactions at the N-terminus.
HBTU Aminium/Uronium SaltHighFastLowA reliable and more cost-effective alternative to HATU for routine couplings.[1] It is generally slower than HATU.
PyBOP Phosphonium SaltHighFastLowA potent coupling reagent with byproducts that are generally less problematic than those of some other activators.
DIC/HOBt Carbodiimide/AdditiveHighModerateLow to ModerateA classic and cost-effective combination. The addition of HOBt is crucial for suppressing racemization.[2]
DIC/OxymaPure Carbodiimide/AdditiveHighModerate to FastLowOxymaPure is a safer and often more efficient alternative to HOBt, showing excellent performance in minimizing racemization.[2]

Quantitative Data on Coupling Performance

Direct comparative studies under identical conditions are limited. The following tables summarize quantitative data extracted from different studies, highlighting the performance of specific coupling systems with Fmoc-Arg(Pbf)-OH.

Table 1: Coupling Yield with DIC/HOBt/DMAP

This study investigated the condensation of Fmoc-Arg(Pbf)-OH with Rink Amide-AM resin.

Coupling StrategyMolar Ratio (AA:Reagents)Reaction TimeSolventYield
DIC/HOBt/DMAP3:13 hoursDMA/DCM (1:1, V/V)93%[3]

Table 2: δ-Lactam Formation with DIC/Oxyma Activation

This study quantified the formation of the inactive δ-lactam side product upon activation of Fmoc-Arg(Pbf)-OH.

SolventTimeFmoc-Arg(Pbf)-OH remainingActive Ester Formationδ-Lactam Formation
DMF30 min~60%~8%12%[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments related to the evaluation of coupling activators.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH)

  • Coupling activator (e.g., HATU, HBTU, DIC)

  • Additive (e.g., HOBt, OxymaPure), if using a carbodiimide

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling activator (e.g., HATU, 3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to react for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, such as with Fmoc-Arg(Pbf)-OH, a double coupling (repeating steps 1-4) or extended reaction time may be necessary.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative result (beads remain colorless) indicates a complete reaction.

  • Washing: After a complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Analysis of Coupling Efficiency by NMR

This method provides a quantitative assessment of the coupling reaction conversion.

Procedure:

  • Perform the coupling reaction as described in Protocol 1.

  • After the desired reaction time, take a small sample of the resin.

  • Microcleavage: Treat the resin sample with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to cleave a small amount of the peptide from the solid support.

  • NMR Analysis: Dissolve the cleaved peptide in a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum. The reaction conversion is determined by comparing the integration of peaks corresponding to the starting material (free N-terminal amine of the peptide) and the product (Fmoc-protected N-terminus of the newly coupled amino acid).[5]

Protocol 3: Assessment of Racemization by HPLC

This protocol allows for the quantification of enantiomeric impurities formed during the coupling reaction.

Procedure:

  • Synthesize a model dipeptide by coupling the Fmoc-amino acid to another chiral amino acid ester.

  • Deprotection: Remove the Fmoc protecting group.

  • HPLC Analysis:

    • Column: Chiral HPLC column.

    • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.

    • Detection: UV detector.

  • The two diastereomers (L-L and D-L) will have different retention times, allowing for their separation and quantification by integrating the peak areas.[6]

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental steps involved.

Coupling_Activation_Pathway Fmoc_AA Fmoc-AA-COOH Active_Ester Activated Species (e.g., OAt-ester, OBt-ester) Fmoc_AA->Active_Ester Activation Activator Coupling Activator (e.g., HATU, DIC/HOBt) Activator->Active_Ester Coupled_Peptide Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Coupled_Peptide Coupling Side_Product Side Products (e.g., δ-Lactam, Racemized AA) Active_Ester->Side_Product Side Reaction Resin H₂N-Peptide-Resin Resin->Coupled_Peptide

Caption: General pathway for amino acid activation and coupling in SPPS.

SPPS_Workflow Start Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive (Incomplete) Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Negative Repeat->Deprotection Cleavage Cleavage and Global Deprotection Repeat->Cleavage Final Cycle Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: A typical workflow for a single cycle in Fmoc-based SPPS.

References

Manual vs. Automated Synthesis of Homoarginine-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing non-canonical amino acids like homoarginine (HoArg) presents unique challenges and considerations. The choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision that impacts throughput, purity, and overall efficiency. This guide provides an objective comparison of these two methodologies for the synthesis of HoArg-containing peptides, supported by experimental data and detailed protocols.

The incorporation of homoarginine, an arginine homolog with an additional methylene (B1212753) group in its side chain, can significantly influence the biological activity and therapeutic potential of peptides. However, its synthesis requires careful optimization to ensure high yield and purity. This comparison delves into the nuances of both manual and automated approaches to empower researchers in selecting the most suitable method for their specific needs.

Quantitative Performance Comparison

The decision between manual and automated synthesis often hinges on key performance indicators. The following table summarizes typical quantitative data for the synthesis of a model HoArg-containing peptide, based on established SPPS protocols and the known behavior of arginine derivatives.

ParameterManual Solid-Phase Peptide Synthesis (SPPS)Automated Solid-Phase Peptide Synthesis (SPPS)
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Coupling Efficiency for HoArg 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and lower due to precise instrument delivery
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)[1]

Methodologies and Experimental Protocols

Successful synthesis of HoArg-containing peptides relies on well-defined protocols. The following sections detail the standard procedures for both manual and automated Fmoc-based SPPS.

Protecting Group Strategy

For the synthesis of HoArg-containing peptides, the widely used Fmoc/tBu strategy is employed. The α-amino group is protected by the base-labile Fmoc group, and the guanidino group of the HoArg side chain is protected by the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. This protecting group strategy is compatible with both manual and automated synthesis platforms.[2][3]

Manual Solid-Phase Peptide Synthesis Protocol

Manual SPPS is performed in a reaction vessel with a sintered glass filter. The process involves a series of discrete steps for each amino acid coupling cycle.

1. Resin Swelling:

  • The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swelled in N,N-dimethylformamide (DMF) for at least one hour.[4]

2. Fmoc Deprotection:

  • The swelled resin is treated with a 20% solution of piperidine (B6355638) in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • The resin is then washed thoroughly with DMF to remove residual piperidine.

3. Amino Acid Coupling:

  • The Fmoc-protected amino acid to be coupled (e.g., Fmoc-HoArg(Pbf)-OH) is pre-activated. A common method involves using a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DMF.

  • The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to facilitate the coupling reaction.

  • The completion of the coupling reaction is monitored using a qualitative test like the Kaiser test, which detects free primary amines.

4. Washing:

  • After the coupling is complete, the resin is washed extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and by-products.

These deprotection, coupling, and washing steps are repeated for each amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, the N-terminal Fmoc group is removed.

  • The peptide is cleaved from the resin, and the side-chain protecting groups (including the Pbf group on HoArg) are simultaneously removed by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[5]

6. Peptide Precipitation and Purification:

  • The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.

  • The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical HPLC.[6][8]

Automated Solid-Phase Peptide Synthesis Protocol

Automated peptide synthesizers perform the same fundamental steps as manual SPPS but in a programmable and unattended manner.[9]

1. Synthesis Setup:

  • The synthesizer is loaded with the necessary reagents: protected amino acids (including this compound), solvents (DMF, DCM), deprotection solution (piperidine in DMF), activation reagents (e.g., HBTU, DIEA), and washing solvents.

  • The desired peptide sequence and synthesis protocol are programmed into the instrument's software.

2. Automated Synthesis Cycles:

  • The instrument automatically performs the repetitive cycles of Fmoc deprotection, washing, amino acid activation and coupling, and subsequent washing for each amino acid in the sequence.[5]

  • Modern synthesizers can incorporate features like microwave heating to accelerate coupling and deprotection steps, which can be particularly beneficial for difficult couplings, including those involving bulky residues like HoArg.[3]

3. Final Cleavage and Purification:

  • After the automated synthesis is complete, the resin-bound peptide is removed from the synthesizer.

  • The cleavage, deprotection, precipitation, and purification steps are typically performed manually, following the same procedures as described for the manual synthesis protocol.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for manual and automated SPPS of HoArg-containing peptides.

Manual_SPPS_Workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound + HBTU/DIEA Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage & Deprotection (TFA) Repeat->Final_Cleavage No Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Pure Peptide Purification->End Automated_SPPS_Workflow Setup Setup: Load Reagents & Program Sequence Automated_Cycles Automated Cycles: - Deprotection - Washing - Coupling Setup->Automated_Cycles Manual_Steps Manual Steps Automated_Cycles->Manual_Steps Final_Cleavage Final Cleavage & Deprotection (TFA) Manual_Steps->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Pure Peptide Purification->End

References

Safety Operating Guide

Navigating the Disposal of Fmoc-HoArg(Pbf)-OH: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Primary Principle: Treat as Hazardous Waste

In the absence of specific hazard information, it is prudent to manage Fmoc-HoArg(Pbf)-OH as a hazardous chemical waste. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact. All waste materials, including the pure compound, contaminated labware, and solutions, should be handled through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal service.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment should be worn.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Step-by-Step Disposal Procedures

The disposal of this compound and associated waste should be conducted systematically to ensure safety and compliance.

Disposal of Solid this compound Waste

Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste.

  • Containerization : Place the solid waste in its original container or a clearly labeled, sealed, and chemically compatible container.

  • Labeling : The container must be affixed with a hazardous waste label that clearly identifies the contents as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal through your institution's EHS office or a certified hazardous waste contractor.

Disposal of Contaminated Labware and Materials

Disposable items that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be collected as solid hazardous waste.

  • Collection : Place all contaminated disposables into a designated, leak-proof hazardous waste container.

  • Labeling : Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Contaminated Labware with this compound").

  • Disposal : Dispose of the container through your institution's hazardous waste program.

Disposal of Liquid Waste from Experimental Procedures

Liquid waste generated during peptide synthesis involving this compound, such as solutions for Fmoc group removal (e.g., with piperidine (B6355638) in DMF) or Pbf group cleavage (e.g., with trifluoroacetic acid - TFA), must be treated as hazardous waste.

  • Segregation : Collect different liquid waste streams in separate, compatible, and clearly labeled containers. For instance, piperidine/DMF waste should not be mixed with TFA waste.

  • Labeling : Label each container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.

  • Storage : Store liquid waste containers in secondary containment to prevent spills and in a well-ventilated area.

  • Disposal : Arrange for disposal through your institution's hazardous waste management program.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste streams.

This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Solid this compound D Collect in Labeled Hazardous Waste Container (Solid) A->D B Contaminated Labware (Gloves, Pipettes, etc.) B->D C Liquid Waste (e.g., Piperidine/DMF, TFA solutions) E Collect in Labeled Hazardous Waste Container (Liquid - Segregated) C->E F Store in Designated Hazardous Waste Accumulation Area D->F E->F G Arrange Pickup by EHS or Licensed Contractor F->G H Proper Disposal according to Local & National Regulations G->H

Caption: Workflow for the safe disposal of this compound.

Summary of Key Disposal Information

Waste TypeContainer TypeKey Labeling InformationDisposal Method
Solid this compound Original or sealed, compatible container."Hazardous Waste", "this compound"Institutional Hazardous Waste Program.
Contaminated Labware Leak-proof, compatible container."Hazardous Waste", "Contaminated materials with this compound"Institutional Hazardous Waste Program.
Liquid Waste (Deprotection) Segregated, compatible solvent containers."Hazardous Waste", List of all chemical constituents & concentrationsInstitutional Hazardous Waste Program.[1]

While safety data sheets for the similar compound Fmoc-Arg(Pbf)-OH do not classify it as hazardous, the most conservative and safest approach for disposing of this compound is to handle it as a regulated hazardous waste. Always consult your institution's specific guidelines and EHS department for any additional requirements.[2]

References

Personal protective equipment for handling Fmoc-HoArg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-HoArg(Pbf)-OH. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are designed to ensure a safe laboratory environment and maintain product integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While some suppliers classify Fmoc-Arg(Pbf)-OH as non-hazardous, others indicate that it can cause skin, eye, and respiratory irritation[1]. Therefore, a cautious approach to handling is recommended. The toxicological properties of this compound itself have not been fully investigated[2]. Standard laboratory PPE is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust have side shields.
Safety GogglesRequired when there is a risk of splashing.
Hand Protection Disposable GlovesNitrile gloves are recommended. Inspect for tears before use.
Body Protection Laboratory CoatStandard lab coat to protect clothing and skin.
Respiratory Protection Dust Mask/RespiratorRecommended when handling the powder outside of a fume hood or for large spills to avoid inhalation of dust.[3]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the quality of this compound and ensure the safety of laboratory personnel.

Handling:

  • Weighing and Aliquoting: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation[1][4].

  • Dissolving: this compound is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO)[5]. When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Precautions: Avoid contact with skin and eyes. Do not breathe dust[1]. Wash hands thoroughly after handling, before eating, smoking, or using the lavatory[3].

Storage:

  • Solid Form: Keep the container tightly closed and store in a dry, well-ventilated place[4]. For long-term storage, it is recommended to store the powder at -20°C[6].

  • In Solution: Stock solutions should be stored at -80°C for up to six months, or at -20°C for up to one month[6].

Table 2: Storage Conditions

FormStorage TemperatureDuration
Powder-20°CLong-term
Solution-80°C6 months
Solution-20°C1 month

Disposal Plan

All waste containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations[4].

Waste Categories:

  • Solid Waste: Collect excess solid reagent and any contaminated consumables (e.g., weigh boats, kimwipes) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound and any rinse solvents in a labeled hazardous waste container for organic solvents.

  • Contaminated PPE: Dispose of used gloves and other contaminated PPE in the appropriate laboratory waste stream.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the key steps and safety precautions for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receiving and Inspection b Don PPE a->b c Work Area Preparation (Fume Hood) b->c d Weighing Solid c->d Proceed with caution e Dissolving in Solvent d->e f Use in Synthesis e->f g Segregate Waste (Solid & Liquid) f->g After experiment h Decontaminate Work Area g->h i Doff and Dispose PPE h->i j Hand Washing i->j

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.